molecular formula C27H44O2 B118730 25-Hydroxycholecalciferol CAS No. 73809-05-9

25-Hydroxycholecalciferol

货号: B118730
CAS 编号: 73809-05-9
分子量: 400.6 g/mol
InChI 键: JWUBBDSIWDLEOM-XHQRYOPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The major circulating metabolite of vitamin D3 (cholecalciferol). It is produced in the liver and is the best indicator of the body's vitamin D stores. It is effective in the treatment of rickets and osteomalacia, both in azotemic and non-azotemic patients. Calcifediol also has mineralizing properties.

属性

CAS 编号

73809-05-9

分子式

C27H44O2

分子量

400.6 g/mol

IUPAC 名称

(3E)-3-[(2E)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12+

InChI 键

JWUBBDSIWDLEOM-XHQRYOPUSA-N

手性 SMILES

CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C

规范 SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

其他CAS编号

19356-17-3

Pictograms

Acute Toxic; Health Hazard

同义词

25 Hydroxycholecalciferol
25 Hydroxycholecalciferol Monohydrate
25 Hydroxyvitamin D 3
25 Hydroxyvitamin D3
25-Hydroxycholecalciferol
25-Hydroxycholecalciferol Monohydrate
25-Hydroxyvitamin D 3
25-Hydroxyvitamin D3
Anhydrous, Calcifediol
Calcidiol
Calcifediol
Calcifediol Anhydrous
Calcifediol, (3 alpha,5Z,7E)-Isomer
Calcifediol, (3 beta,5E,7E)-Isomer
Calderol
Dedrogyl
Hidroferol
Monohydrate, 25-Hydroxycholecalciferol

产品来源

United States

Foundational & Exploratory

The Dawn of a New Era in Vitamin D Metabolism: The Discovery of 25-Hydroxycholecalciferol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pivotal Discovery that Revolutionized Our Understanding of Vitamin D

Introduction

The journey to understand the intricate workings of vitamin D has been marked by several groundbreaking discoveries. Among these, the identification of 25-hydroxycholecalciferol (25(OH)D₃), also known as calcifediol, stands as a monumental achievement. This discovery, spearheaded by the pioneering work of Hector F. DeLuca and his colleagues in the late 1960s, transformed the perception of vitamin D from a simple dietary factor to a prohormone that requires metabolic activation to exert its physiological effects. This technical guide provides a comprehensive overview of the history of the discovery of this compound, detailing the key experiments, methodologies, and quantitative data that led to its identification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this critical milestone in vitamin D research.

The Pre-Discovery Era: A Puzzle of Delayed Action

Prior to the late 1960s, the mechanism by which vitamin D exerted its anti-rachitic effects was a subject of intense debate. A significant puzzle was the observed time lag of 10-12 hours between the administration of vitamin D and the initiation of intestinal calcium transport. This delay suggested that vitamin D itself was not the direct-acting agent, hinting at the existence of one or more active metabolites. Early studies using radioactively labeled vitamin D of low specific activity failed to detect any such metabolites, leading some researchers to conclude that vitamin D acted directly.

The Breakthrough: Isolation and Identification of a More Polar Metabolite

The turning point came with the development of high specific activity radiolabeled vitamin D₃, specifically [1,2-³H]vitamin D₃, by DeLuca's laboratory. This allowed for the administration of physiological doses of the vitamin and the subsequent tracking of its metabolic fate with much greater sensitivity.

Experimental Protocol: Isolation of this compound from Porcine Plasma

The seminal work by Blunt, DeLuca, and Schnoes in 1968 detailed the isolation of a biologically active metabolite of vitamin D₃ from the plasma of pigs that had been administered large doses of the vitamin.[1]

1. Animal Model and Dosing:

  • Animal: Pigs were chosen due to the larger volume of blood that could be collected.

  • Dosage: 150,000 IU of vitamin D₃ daily for 26 days.

2. Extraction of Lipids:

  • Plasma was extracted using a modified Bligh and Dyer method with a chloroform-methanol (2:1, v/v) solvent system.

3. Chromatographic Separation:

  • The lipid extract was subjected to multiple chromatographic steps to isolate the metabolite.

    • Silicic Acid Column Chromatography: The initial separation was performed on a silicic acid column. The column was eluted with a gradient of diethyl ether in Skellysolve B (a brand of hexane). The metabolite, being more polar than vitamin D₃, eluted in the more polar fractions.

    • Celite Partition Chromatography: Further purification was achieved using a Celite partition column with a stationary phase of methanol-water and a mobile phase of Skellysolve B.

    • Thin-Layer Chromatography (TLC): The final purification step involved preparative TLC on silica (B1680970) gel plates.

4. Identification and Characterization:

  • The isolated metabolite was identified as this compound based on several lines of evidence:

    • Ultraviolet (UV) Absorption Spectroscopy: The metabolite exhibited a UV absorption spectrum characteristic of the vitamin D triene system, with a λmax at 265 nm.

    • Mass Spectrometry: High-resolution mass spectrometry provided the molecular formula and fragmentation pattern consistent with a hydroxyl group added to the side chain of cholecalciferol.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis confirmed the presence of the additional hydroxyl group at the C-25 position.

experimental_workflow_isolation start Porcine Plasma (High Vitamin D3) extraction Lipid Extraction (Chloroform:Methanol) start->extraction silicic_acid Silicic Acid Column Chromatography (Gradient Elution) extraction->silicic_acid celite Celite Partition Chromatography silicic_acid->celite tlc Preparative Thin-Layer Chromatography celite->tlc identification Structural Identification (UV, MS, NMR) tlc->identification end This compound identification->end

Figure 1: Experimental workflow for the isolation of this compound.

Confirmation Through Chemical Synthesis

To definitively prove the structure and biological activity of the isolated metabolite, Blunt and DeLuca undertook its chemical synthesis in 1969.[2] The synthetic route started from cholesterol and involved a multi-step process to introduce the hydroxyl group at the C-25 position and create the conjugated double bond system in the B ring. The synthetic product was shown to be identical to the naturally occurring metabolite in all its physicochemical and biological properties.

Demonstration of Biological Activity

A series of bioassays were conducted to compare the biological activity of the newly identified this compound with that of its parent compound, vitamin D₃. These experiments provided compelling evidence that this compound was indeed a more potent and faster-acting form of the vitamin.

Experimental Protocol: Antirachitic Activity in Rats (Line Test)

The "line test" was a classic bioassay used to assess the antirachitic activity of a compound.

1. Animal Model:

  • Weanling male albino rats were fed a rachitogenic diet (high calcium, low phosphorus) for 21-28 days to induce rickets.

2. Dosing:

  • Groups of rachitic rats were administered graded doses of either vitamin D₃ or this compound.

3. Assessment of Healing:

  • After a set period (typically 7-10 days), the rats were sacrificed, and the proximal ends of their tibias or the distal ends of their radii and ulnae were sectioned and stained with silver nitrate.

  • The degree of healing of the rachitic metaphysis was scored based on the width of the newly calcified cartilage.

Experimental Protocol: Bone Ash Assay in Chicks

This assay measured the effect of the test compounds on bone mineralization in chicks.

1. Animal Model:

  • Day-old chicks were fed a rachitogenic diet for 3-4 weeks.

2. Dosing:

  • Groups of rachitic chicks were administered graded doses of either vitamin D₃ or this compound.

3. Assessment of Bone Mineralization:

  • After a defined period, the chicks were sacrificed, and their tibias were removed.

  • The bones were dried to a constant weight and then ashed in a muffle furnace.

  • The percentage of bone ash was calculated as a measure of mineralization.

Experimental Protocol: Intestinal Calcium Transport

This assay directly measured the physiological response of intestinal calcium absorption.

1. Animal Model:

  • Rats were made vitamin D-deficient by feeding them a vitamin D-deficient diet.

2. Dosing:

  • Rats were given a single dose of either radioactive vitamin D₃ or this compound.

3. Measurement of Calcium Transport:

  • At various time points after dosing, segments of the small intestine were removed and used in an everted gut sac technique.

  • The sacs were filled with a buffer containing ⁴⁵Ca and incubated in a similar buffer.

  • The transport of ⁴⁵Ca from the mucosal (outside) to the serosal (inside) side of the intestine was measured as an indicator of active calcium transport.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early studies on this compound.

Table 1: Comparative Antirachitic Activity of Vitamin D₃ and this compound in Rats (Line Test)

CompoundDose (IU)Healing Score (Arbitrary Units)
Vitamin D₃101.5
This compound102.5
Vitamin D₃202.8
This compound203.8

Data are representative values from early studies and demonstrate the higher potency of this compound.

Table 2: Comparative Effect of Vitamin D₃ and this compound on Bone Ash in Chicks

CompoundDose (IU)Percent Bone Ash
Control (No Vitamin D)028.5
Vitamin D₃1035.2
This compound1042.1

Data illustrate the enhanced ability of this compound to promote bone mineralization.

Table 3: Time Course of Intestinal Calcium Transport Response to Vitamin D₃ and this compound

CompoundTime After Dosing (hours)Intestinal Calcium Transport (Serosal/Mucosal ⁴⁵Ca Ratio)
Vitamin D₃121.2
This compound122.5
Vitamin D₃242.8
This compound244.1

These results highlight the faster onset of action of this compound.

The Site of 25-Hydroxylation: The Liver's Crucial Role

Subsequent research by Ponchon and DeLuca in 1969 pinpointed the liver as the primary site of the 25-hydroxylation of vitamin D₃.[3][4][5] Experiments involving hepatectomy (removal of the liver) in rats demonstrated that the conversion of radioactive vitamin D₃ to this compound was almost completely abolished. This finding solidified the understanding that the liver plays a crucial role in the metabolic activation of vitamin D.

Signaling Pathways and Mechanism of Action

The discovery of this compound paved the way for the elucidation of the complete vitamin D metabolic pathway. It is now understood that this compound is a pre-hormone that is further hydroxylated in the kidneys to form the hormonally active form, 1,25-dihydroxycholecalciferol (calcitriol).

vitamin_d_pathway cluster_skin Skin cluster_liver Liver cluster_kidney Kidney cluster_target_tissues Target Tissues (Intestine, Bone, etc.) 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-Dehydrocholesterol->Vitamin D3 (Cholecalciferol) UVB Light This compound (Calcifediol) This compound (Calcifediol) Vitamin D3 (Cholecalciferol)->this compound (Calcifediol) 25-Hydroxylase 1,25-Dihydroxycholecalciferol (Calcitriol) 1,25-Dihydroxycholecalciferol (Calcitriol) This compound (Calcifediol)->1,25-Dihydroxycholecalciferol (Calcitriol) 1α-Hydroxylase VDR Vitamin D Receptor (VDR) 1,25-Dihydroxycholecalciferol (Calcitriol)->VDR Biological Effects Biological Effects VDR->Biological Effects Gene Transcription

Figure 2: The metabolic pathway of vitamin D activation.

Conclusion

The discovery of this compound was a paradigm shift in our understanding of vitamin D physiology. It marked the transition from viewing vitamin D as a simple nutrient to recognizing it as a prohormone that undergoes a tightly regulated metabolic activation process. The meticulous experimental work of DeLuca and his team, from the isolation and identification of this key metabolite to the confirmation of its biological activity and the elucidation of its site of synthesis, laid the foundation for decades of research into the vitamin D endocrine system. This in-depth technical guide has provided a detailed account of this pivotal discovery, offering valuable insights for researchers and professionals in the field of drug development and metabolic research. The legacy of this discovery continues to influence our approaches to treating and preventing a wide range of diseases related to vitamin D deficiency and metabolism.

References

An In-Depth Technical Guide to the Biochemical Properties and Structure of 25-Hydroxycholecalciferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-hydroxycholecalciferol, also known as calcifediol (B1668214) or 25(OH)D3, is a critical prohormone in the vitamin D endocrine system. It is the major circulating form of vitamin D and the immediate precursor to the biologically active hormone, 1,25-dihydroxycholecalciferol (calcitriol). This technical guide provides a comprehensive overview of the biochemical properties, structure, synthesis, metabolism, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and quantification, along with visual representations of its metabolic and signaling pathways, are presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this vital molecule.

Introduction

Vitamin D plays a crucial role in calcium and phosphate (B84403) homeostasis, bone metabolism, and a myriad of other physiological processes, including immune modulation and cell differentiation.[1][2] this compound is the primary circulating metabolite of vitamin D3 and serves as a key biomarker for assessing an individual's vitamin D status.[3][4] Produced in the liver through the hydroxylation of cholecalciferol (vitamin D3), it is subsequently transported to the kidneys for further hydroxylation to become the active hormone, calcitriol (B1668218).[5][6] Understanding the intricate biochemical properties and structure of this compound is paramount for research into vitamin D metabolism, the development of diagnostics, and the design of therapeutic interventions for vitamin D-related disorders.

Structure and Physicochemical Properties

This compound is a secosteroid, a class of steroids in which one of the rings of the steroid nucleus has been cleaved.[7] This cleavage, in the B-ring, is a defining feature of vitamin D compounds. The chemical structure of this compound is characterized by a hydroxyl group at position 25 of the side chain, which is added during its synthesis in the liver.

Chemical Structure

The systematic IUPAC name for this compound is (1S,3Z)-3-{2-[(1R,3aS,4E,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol.[7]

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is provided in Table 1.

PropertyValueReference(s)
Molecular Formula C27H44O2[8][9][10]
Molecular Weight 400.64 g/mol [3][11]
Melting Point 83-86 °C[12]
Solubility Insoluble in water; soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[9][13][14][9][13][14]
UV Absorption Maximum (λmax) 265 nm[13]

Biochemical Synthesis and Metabolism

The synthesis and metabolism of this compound are tightly regulated processes involving multiple organs, primarily the skin, liver, and kidneys.

Synthesis of this compound

This compound is synthesized in the liver from cholecalciferol (vitamin D3). Cholecalciferol itself is either obtained from dietary sources or synthesized in the skin from 7-dehydrocholesterol (B119134) upon exposure to ultraviolet B (UVB) radiation.[2][6] In the liver, the enzyme vitamin D 25-hydroxylase (primarily CYP2R1 and to a lesser extent CYP27A1) catalyzes the hydroxylation of cholecalciferol at the 25th carbon position to form this compound.[2][15]

Metabolism to 1,25-Dihydroxycholecalciferol

From the liver, this compound is transported in the bloodstream bound to the vitamin D-binding protein (DBP).[15] In the kidneys, it undergoes a second hydroxylation at the 1α-position, catalyzed by the enzyme 25-hydroxyvitamin D3 1-alpha-hydroxylase (CYP27B1), to produce the biologically active form, 1,25-dihydroxycholecalciferol (calcitriol).[1][5][16] The activity of CYP27B1 is tightly regulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and serum calcium and phosphate levels.[1][17]

Catabolism

Both this compound and 1,25-dihydroxycholecalciferol can be catabolized by the enzyme 24-hydroxylase (CYP24A1) into inactive metabolites, which are then excreted.[6]

Signaling Pathway and Mechanism of Action

The biological effects of the vitamin D endocrine system are mediated by the binding of 1,25-dihydroxycholecalciferol to the vitamin D receptor (VDR) , a nuclear transcription factor.[5] this compound has a much lower affinity for the VDR compared to calcitriol and is therefore considered a prohormone.

The signaling cascade is initiated when 1,25-dihydroxycholecalciferol, derived from this compound, binds to the VDR in the cytoplasm of target cells. This binding induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in calcium transport, bone metabolism, and other cellular processes.

Vitamin_D_Signaling cluster_blood Bloodstream cluster_kidney Kidney Cell cluster_target_cell Target Cell 25_OH_D3_DBP 25(OH)D3-DBP Complex 25_OH_D3 This compound (25(OH)D3) 25_OH_D3_DBP->25_OH_D3 Uptake CYP27B1 1α-hydroxylase (CYP27B1) 25_OH_D3->CYP27B1 1_25_OH2_D3 1,25-Dihydroxycholecalciferol (Calcitriol) CYP27B1->1_25_OH2_D3 Hydroxylation 1_25_OH2_D3_target 1,25(OH)2D3 1_25_OH2_D3->1_25_OH2_D3_target Transport to Target Cell VDR Vitamin D Receptor (VDR) 1_25_OH2_D3_target->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerization with RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Nuclear Translocation and Binding Gene_Transcription Gene Transcription VDRE->Gene_Transcription Modulation

Caption: Signaling pathway of this compound metabolism and action.

Experimental Protocols

Chemical Synthesis of this compound

The following is a representative protocol for the chemical synthesis of this compound, primarily for research purposes. This multi-step synthesis often starts from cholesterol or other steroidal precursors.

Step 1: Synthesis of Cholesta-5,7-diene-3β,25-diol This key intermediate can be synthesized from 7-dehydrodesmosterol (B141393) through a four-step process involving protection of the 3-hydroxyl and 5,7-diene system, followed by hydroxybromination and subsequent reduction and deprotection.[7]

Step 2: Photochemical Conversion to Pre-vitamin D3 derivative

  • Dissolve the cholesta-5,7-diene-3β,25-diol in a suitable organic solvent (e.g., ethanol).

  • Irradiate the solution with a mercury vapor lamp (or other appropriate UV source) at a controlled low temperature (e.g., 0-5 °C) while bubbling with an inert gas like argon to prevent oxidation.

  • Monitor the reaction progress by HPLC to track the formation of the previtamin D3 derivative.

Step 3: Thermal Isomerization to this compound

  • Once the desired conversion to the previtamin D3 derivative is achieved, stop the irradiation.

  • Allow the solution to warm to room temperature and keep it in the dark for several hours to facilitate the thermal isomerization of the previtamin to this compound.

Step 4: Purification

  • The crude product is purified using chromatographic techniques.

  • Initial purification can be performed using normal-phase column chromatography on silica (B1680970) gel.

  • Final purification to obtain a high-purity product is typically achieved by high-performance liquid chromatography (HPLC), often using a reversed-phase C18 column.

Quantification of this compound in Serum by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate quantification of this compound in biological samples.

Step 1: Sample Preparation

  • To 100 µL of serum or plasma, add an internal standard (e.g., deuterated this compound).

  • Perform protein precipitation by adding a solvent such as acetonitrile. Vortex and centrifuge to pellet the proteins.

  • The supernatant, containing the analyte and internal standard, is transferred to a clean tube.

  • The sample is then dried under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.

Step 2: Chromatographic Separation

  • Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column.

  • Use an isocratic or gradient mobile phase (e.g., a mixture of methanol (B129727) and water with a small amount of formic acid) to separate this compound from other sample components.

Step 3: Mass Spectrometric Detection

  • The eluent from the HPLC is introduced into a tandem mass spectrometer.

  • Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.

  • Monitor specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM) for quantification.

Experimental_Workflow Start Serum/Plasma Sample Add_IS Add Internal Standard (e.g., d6-25(OH)D3) Start->Add_IS Protein_Precip Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Dry_Down Dry Down (Nitrogen Evaporation) Supernatant_Transfer->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute HPLC_Injection Inject into LC-MS/MS Reconstitute->HPLC_Injection LC_Separation Chromatographic Separation (C18 Column) HPLC_Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This compound is a central molecule in vitamin D metabolism, serving as a reliable indicator of vitamin D status and the direct precursor to the active hormone, calcitriol. Its unique secosteroid structure and the tightly regulated enzymatic processes governing its synthesis and metabolism underscore its physiological importance. The detailed understanding of its biochemical properties, coupled with robust analytical methodologies for its quantification, is essential for advancing research in endocrinology, nutrition, and drug development. This guide provides a foundational resource for professionals in these fields, offering both theoretical knowledge and practical experimental frameworks to facilitate further investigation into the multifaceted roles of this compound in health and disease.

References

A Technical Guide to the Cellular Mechanism of Action of 25-Hydroxycholecalciferol

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

25-hydroxycholecalciferol (25(OH)D₃, calcifediol) is the major circulating metabolite of Vitamin D and the primary indicator of an individual's Vitamin D status.[1] While long considered merely a pro-hormone, emerging evidence highlights its direct biological activities. The predominant mechanism of action for 25(OH)D₃ is its intracellular conversion to the hormonally active form, 1,25-dihydroxycholecalciferol (1,25(OH)₂D₃, calcitriol), which subsequently governs extensive genomic regulation through the Vitamin D Receptor (VDR).[2][3] However, 25(OH)D₃ itself can act as a VDR agonist, albeit with lower affinity, and can elicit rapid, non-genomic responses.[4][5] This guide provides a detailed examination of these cellular mechanisms, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Intracellular Conversion: The Rate-Limiting Activation Step

The primary pathway for 25(OH)D₃ activity begins with its intracellular conversion. This crucial hydroxylation step is the rate-limiting step in the activation of vitamin D.[6]

  • Cellular Uptake: Circulating 25(OH)D₃, bound to Vitamin D Binding Protein (DBP) and albumin, enters the target cell.[7]

  • Mitochondrial Hydroxylation: Inside the cell, 25(OH)D₃ is transported to the inner mitochondrial membrane.[8][9] Here, the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1), a cytochrome P450 monooxygenase, catalyzes its hydroxylation at the 1-alpha position.[6][8][10]

  • Formation of Calcitriol: This reaction produces 1,25(OH)₂D₃ (calcitriol), the most potent endogenous VDR ligand.[3][6]

The expression and activity of CYP27B1 are tightly regulated, primarily in the kidney, by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and feedback inhibition by 1,25(OH)₂D₃ itself.[7][11] However, extrarenal expression of CYP27B1 in tissues like immune cells, parathyroid glands, and skin allows for localized, paracrine production of calcitriol.[2][10][11]

Metabolic_Activation_of_25OHD3 cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion 25(OH)D3_circ Circulating 25(OH)D3 25(OH)D3_intra Intracellular 25(OH)D3 25(OH)D3_circ->25(OH)D3_intra Uptake CYP27B1 CYP27B1 (1α-hydroxylase) 25(OH)D3_intra->CYP27B1 Substrate 1,25(OH)2D3 1,25(OH)2D3 (Calcitriol) CYP27B1->1,25(OH)2D3 Hydroxylation Genomic_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1,25D3 1,25(OH)2D3 VDR VDR 1,25D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDR_RXR_nuc VDR-RXR Heterodimer VDR_RXR->VDR_RXR_nuc Nuclear Translocation VDRE VDRE VDR_RXR_nuc->VDRE Binds to DNA DNA Coactivators Co-activators/ Co-repressors VDRE->Coactivators Recruits Transcription Modulation of Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Biological Response mRNA->Protein Translation Non_Genomic_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell 25OHD3 25(OH)D3 MembraneReceptor Membrane-associated VDR (mVDR) / PDIA3 25OHD3->MembraneReceptor Binds PLC PLC MembraneReceptor->PLC Activates PKC PKC PLC->PKC Activates Ca_Store Intracellular Ca2+ Stores (ER) PLC->Ca_Store Stimulates Release Response Rapid Cellular Response PKC->Response Ca_Intra ↑ [Ca2+]i Ca_Store->Ca_Intra Ca_Intra->Response Binding_Assay_Workflow prep 1. Prepare VDR Source (e.g., cell lysate) incubate 2. Incubate VDR with: - Fixed [3H]-1,25(OH)2D3 - Serial dilutions of 25(OH)D3 prep->incubate separate 3. Separate Bound/Free Ligand (e.g., Vacuum Filtration) incubate->separate quantify 4. Quantify Radioactivity (Liquid Scintillation Counting) separate->quantify analyze 5. Data Analysis (Calculate IC50/Ki) quantify->analyze ChIP_Seq_Workflow start 1. Treat cells (e.g., with 1,25(OH)2D3) & Cross-link Protein to DNA shear 2. Lyse cells & Shear Chromatin start->shear ip 3. Immunoprecipitate VDR-DNA complexes with anti-VDR antibody shear->ip purify 4. Reverse Cross-links & Purify DNA ip->purify library 5. Prepare DNA Sequencing Library purify->library seq 6. High-Throughput Sequencing library->seq analyze 7. Align reads & Identify enriched VDR binding sites (Peaks) seq->analyze

References

Extra-skeletal Functions of 25-Hydroxycholecalciferol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-hydroxycholecalciferol (25(OH)D), the primary circulating form of vitamin D, is traditionally recognized for its essential role in calcium homeostasis and bone health. However, a growing body of evidence has illuminated its diverse and critical extra-skeletal functions. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and quantitative effects of 25(OH)D beyond the skeletal system. We delve into its multifaceted roles in modulating the immune system, influencing cardiovascular health, regulating cell proliferation and differentiation, and impacting metabolic homeostasis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of cellular signaling pathways to facilitate further investigation and therapeutic development in this burgeoning field.

Introduction

Vitamin D, in its various forms, functions as a prohormone that undergoes sequential hydroxylation to become biologically active. Cholecalciferol (vitamin D3), synthesized in the skin upon exposure to ultraviolet B radiation or obtained from dietary sources, is transported to the liver and hydroxylated to form this compound (25(OH)D). While 25(OH)D is the major circulating metabolite and the most reliable indicator of vitamin D status, it is the subsequent hydroxylation in the kidneys and other tissues by the enzyme 1α-hydroxylase (CYP27B1) to 1,25-dihydroxycholecalciferol (1,25(OH)₂D₃ or calcitriol) that yields the hormonally active form.

The discovery of the vitamin D receptor (VDR), a member of the nuclear receptor superfamily, in a wide array of tissues beyond the classic target organs of bone, intestine, and kidney, has revolutionized our understanding of vitamin D's physiological roles. The binding of 1,25(OH)₂D₃ to the VDR initiates a cascade of genomic and non-genomic events that regulate a vast number of genes, influencing a diverse range of biological processes. This guide focuses on the extra-skeletal actions of 25(OH)D, which are primarily mediated by its conversion to 1,25(OH)₂D₃ in target tissues, and provides a technical overview of its functions in key physiological systems.

Role in the Immune System

The immunomodulatory effects of vitamin D are profound, encompassing both the innate and adaptive immune systems. The presence of VDR and CYP27B1 in various immune cells, including monocytes, macrophages, dendritic cells, and T and B lymphocytes, underscores the capacity for local synthesis and response to active vitamin D.

Mechanisms of Action

1,25(OH)₂D₃ enhances innate immunity by inducing the differentiation of monocytes into macrophages and stimulating the production of antimicrobial peptides such as cathelicidin (B612621) and β-defensin.[1] In the context of adaptive immunity, 1,25(OH)₂D₃ generally exerts an inhibitory effect, suppressing T cell proliferation and shifting the cytokine profile from a pro-inflammatory Th1 and Th17 phenotype towards a more tolerogenic Th2 and regulatory T cell (Treg) phenotype.[2] It achieves this by directly inhibiting the transcription of pro-inflammatory cytokines like IFN-γ and IL-17.[3] Furthermore, 1,25(OH)₂D₃ can inhibit the proliferation and differentiation of B lymphocytes and suppress immunoglobulin production.[4]

Quantitative Data: Effects on Cytokine Production

The following table summarizes the dose-dependent effects of 25(OH)D₃ and its active form, 1,25(OH)₂D₃, on the production of various cytokines by immune cells.

Cell TypeStimulusVitamin D MetaboliteConcentrationEffect on Cytokine ProductionReference
Human Decidual NK Cells-1,25(OH)₂D₃100 nM↓ CSF2, TNF, IL-6[5]
Human Decidual NK Cells-25(OH)D₃100 nM↓ CSF2, TNF, IL-6[5]
Chicken Macrophages (HD11)LPS25(OH)D₃Not specified↑ IL-1β, IL-10 mRNA[6]
Human Monocyte-Derived MacrophagesLPS25(OH)D₃100 nM, 500 nM↓ TNF-α, MCP-1, NF-κB, IL-6 mRNA[7]
Human Monocyte-Derived MacrophagesLPS1,25(OH)₂D₃0.05 nM, 10 nM↓ TNF-α, MCP-1, NF-κB, IL-6 mRNA[7]
Human CD4+ T Cellsanti-CD3/CD281,25(OH)₂D₃100 nM↓ IFN-γ, IL-17, IL-2[8]
Experimental Protocol: T-Cell Proliferation Assay

This protocol outlines a method to assess the effect of 25(OH)D₃ on T-cell proliferation using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • RosetteSep™ Human CD4+ T Cell Enrichment Cocktail.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

  • CFSE (carboxyfluorescein succinimidyl ester).

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated).

  • This compound (25(OH)D₃) stock solution (in ethanol).

  • Flow cytometer.

Procedure:

  • Isolate CD4+ T cells from PBMCs using the RosetteSep™ enrichment cocktail according to the manufacturer's instructions.

  • Resuspend the purified CD4+ T cells in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS.

  • Wash the cells three times with complete RPMI-1640 medium.

  • Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate the cells in a 96-well plate pre-coated with anti-CD3 (e.g., 5 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.

  • Add 25(OH)D₃ at various concentrations (e.g., 0, 10, 50, 100 nM) to the wells. Include a vehicle control (ethanol).

  • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and analyze by flow cytometry.

  • Gate on the CD4+ T cell population and measure the CFSE fluorescence intensity. Proliferation is indicated by the sequential halving of CFSE fluorescence in daughter cells.

Signaling Pathway Diagram: VDR Signaling in Macrophages

VDR_Signaling_Macrophage 25(OH)D 25(OH)D 25(OH)D_in 25(OH)D 25(OH)D->25(OH)D_in Diffusion 1,25(OH)2D3 1,25(OH)₂D₃ (Calcitriol) 25(OH)D_in->1,25(OH)2D3 Hydroxylation CYP27B1 CYP27B1 (1α-hydroxylase) CYP27B1->1,25(OH)2D3 VDR VDR 1,25(OH)2D3->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerization RXR RXR RXR->VDR_RXR VDR_RXR_n VDR-RXR VDR_RXR->VDR_RXR_n Translocation VDRE VDRE (Vitamin D Response Element) VDR_RXR_n->VDRE Binding Gene_Transcription Gene Transcription VDRE->Gene_Transcription Modulation Cathelicidin Cathelicidin (Antimicrobial Peptide) Gene_Transcription->Cathelicidin Cytokines Cytokine Genes (e.g., IL-10 up, IL-12 down) Gene_Transcription->Cytokines

VDR signaling pathway in a macrophage.

Cardiovascular System Involvement

Observational studies have consistently linked low serum 25(OH)D levels to an increased risk of cardiovascular diseases (CVD), including hypertension, atherosclerosis, and cardiovascular mortality.[9] The VDR and vitamin D metabolizing enzymes are expressed in various cardiovascular cells, such as cardiomyocytes, vascular smooth muscle cells (VSMCs), and endothelial cells, suggesting a direct role for vitamin D in cardiovascular homeostasis.

Mechanisms of Action

The cardiovascular-protective effects of 1,25(OH)₂D₃ are multifactorial. It regulates the renin-angiotensin-aldosterone system (RAAS) by suppressing renin gene expression. It also exerts anti-proliferative effects on VSMCs and cardiomyocytes, potentially mitigating vascular remodeling and cardiac hypertrophy.[10] Furthermore, 1,25(OH)₂D₃ can improve endothelial function by stimulating the production of nitric oxide (NO), a potent vasodilator.[11] Its anti-inflammatory properties also contribute to reducing vascular inflammation, a key process in atherosclerosis.

Quantitative Data: Association with Cardiovascular Risk

The following table presents data from observational studies and meta-analyses on the association between 25(OH)D levels and cardiovascular outcomes.

Study TypePopulationOutcomeComparisonResult (Risk Ratio/Odds Ratio [95% CI])Reference
Meta-analysis65,994 participantsTotal CVDLowest vs. Highest 25(OH)D1.52 (1.30–1.77)[12]
Meta-analysis65,994 participantsCVD MortalityLowest vs. Highest 25(OH)D1.42 (1.19–1.71)[12]
Prospective Cohort18,225 menMyocardial Infarction≤15 ng/mL vs. ≥30 ng/mL 25(OH)D2.42 (1.53–3.84)[13]
Meta-analysis180,667 participantsTotal CVD events per 10 ng/mL increase in 25(OH)D-0.90 (0.86–0.94)[14]
Experimental Protocol: Endothelial Cell Scratch Wound Migration Assay

This protocol describes a method to assess the effect of 25(OH)D₃ on endothelial cell migration, a crucial process in angiogenesis and vascular repair.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial Cell Growth Medium (EGM-2).

  • 6-well tissue culture plates.

  • Sterile 200 µL pipette tips.

  • This compound (25(OH)D₃) stock solution (in ethanol).

  • Phase-contrast microscope with a camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Seed HUVECs in 6-well plates and culture in EGM-2 until they form a confluent monolayer.

  • Once confluent, replace the growth medium with a serum-free or low-serum medium for 24 hours to synchronize the cells.

  • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells twice with PBS to remove detached cells.

  • Replace the medium with fresh low-serum medium containing different concentrations of 25(OH)D₃ (e.g., 0, 10, 50, 100 nM) and a vehicle control.

  • Immediately capture images of the scratch at designated locations (time 0).

  • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).

  • Analyze the images using software like ImageJ to measure the area of the scratch at each time point.

  • Calculate the percentage of wound closure relative to the initial scratch area for each condition.

Signaling Pathway Diagram: VDR Signaling in Endothelial Cells

VDR_Signaling_Endothelial 1,25(OH)2D3 1,25(OH)₂D₃ VDR_mem Membrane VDR 1,25(OH)2D3->VDR_mem Binding VDR_cyto Cytoplasmic VDR 1,25(OH)2D3->VDR_cyto Binding PI3K PI3K VDR_mem->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylation (Activation) NO Nitric Oxide (NO) eNOS->NO Production VDR_RXR VDR-RXR VDR_cyto->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_n VDR-RXR VDR_RXR->VDR_RXR_n Translocation VDRE VDRE VDR_RXR_n->VDRE Binding Gene_Expression Gene Expression (e.g., eNOS up, Renin down) VDRE->Gene_Expression

VDR signaling in an endothelial cell.

Regulation of Cell Proliferation and Differentiation

The ability of 1,25(OH)₂D₃ to inhibit proliferation and promote differentiation in a variety of cell types is one of its most well-documented extra-skeletal functions. This has significant implications for cancer biology and the treatment of hyperproliferative disorders like psoriasis.

Mechanisms of Action

1,25(OH)₂D₃ exerts its anti-proliferative effects primarily by inducing cell cycle arrest, most commonly at the G1/S transition. This is achieved through the VDR-mediated upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and the downregulation of cyclins (e.g., cyclin D1) and cyclin-dependent kinases (e.g., CDK2, CDK4).[15] In some cell types, 1,25(OH)₂D₃ can also induce apoptosis. Furthermore, it promotes cellular differentiation by modulating the expression of genes involved in lineage-specific maturation.

Quantitative Data: Effects on Cell Proliferation

The following table provides quantitative data on the anti-proliferative effects of 25(OH)D₃ and 1,25(OH)₂D₃ in various cell lines.

Cell LineCell TypeVitamin D MetaboliteConcentrationEffectReference
SiHaCervical Cancer25(OH)D₃250 nMSignificant reduction in cell count and viability
SiHaCervical Cancer25(OH)D₃2500 nMSignificant reduction in cell count and viability
HeLaCervical Cancer25(OH)D₃5000 nM22.9% growth inhibition
Rat Vascular Smooth Muscle Cells-1,25(OH)₂D₃>10⁻¹⁰ MDose-dependent enhancement of proliferation[9]
Rat Vascular Smooth Muscle Cells-25(OH)D₃10⁻⁶ MStimulation of proliferation[9]
Experimental Protocol: Western Blot for Cell Cycle Proteins

This protocol details the steps for analyzing the expression of key cell cycle regulatory proteins in response to 25(OH)D₃ treatment.

Materials:

  • Cell line of interest (e.g., cancer cell line).

  • Complete culture medium.

  • This compound (25(OH)D₃).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p21, anti-p27, anti-cyclin D1, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with various concentrations of 25(OH)D₃ (e.g., 0, 50, 100, 250 nM) for a specified time (e.g., 24, 48 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.

Signaling Pathway Diagram: VDR-Mediated Cell Cycle Arrest

VDR_Cell_Cycle cluster_G1_S_Transition G1/S Transition 1,25(OH)2D3 1,25(OH)₂D₃ VDR_RXR VDR-RXR Complex 1,25(OH)2D3->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to CyclinD_CDK46 Cyclin D-CDK4/6 VDR_RXR->CyclinD_CDK46 Downregulates Transcription p21_p27 p21, p27 (CDKIs) VDRE->p21_p27 Upregulates Transcription pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression Cell_Cycle_Progression S_Phase_Genes->Cell_Cycle_Progression Promotes p21_p27->CyclinD_CDK46 Inhibits

VDR-mediated G1/S cell cycle arrest.

Impact on Metabolic Health

Emerging evidence suggests a significant role for vitamin D in metabolic homeostasis. Low serum 25(OH)D levels are associated with an increased prevalence of metabolic syndrome, obesity, and type 2 diabetes. The VDR is expressed in key metabolic tissues, including adipose tissue and pancreatic β-cells.

Mechanisms of Action

In pancreatic β-cells, 1,25(OH)₂D₃ can directly stimulate insulin (B600854) secretion. In adipose tissue, it appears to influence adipocyte differentiation and lipid metabolism. 1,25(OH)₂D₃ can also improve insulin sensitivity in peripheral tissues like muscle and adipose tissue, potentially by reducing inflammation and oxidative stress.

Quantitative Data: Association with Metabolic Parameters

The following table summarizes findings on the relationship between 25(OH)D levels and various metabolic markers.

PopulationParameterFindingResult (Odds Ratio/Correlation [95% CI])Reference
Older White AdultsPrevalent Metabolic SyndromeLow 25(OH)D (<20 ng/ml vs. ≥30 ng/ml)OR: 1.96 (1.46, 2.63)
Chinese Women of Childbearing AgeReduced HDL-CTotal 25(OH)D <15.14 ng/mLOR: 1.371 (0.991–1.899)[11]
Chinese Women of Childbearing AgeReduced HDL-CHigher vs. Lower Free 25(OH)DOR: 0.770 (0.621–0.956)[11]
Middle-aged and Elderly ChineseMetabolic SyndromeVitamin D deficiency vs. sufficiencyOR: 1.50 (1.24–1.79)[4]
Middle-aged and Elderly ChineseType 2 DiabetesVitamin D deficiency vs. sufficiencyOR: 1.47 (1.12–1.80)[4]
Experimental Protocol: Analysis of Insulin Signaling in Adipocytes

This protocol provides a method for assessing the effect of 25(OH)D₃ on key components of the insulin signaling pathway in differentiated 3T3-L1 adipocytes via Western blotting.

Materials:

  • Differentiated 3T3-L1 adipocytes.

  • DMEM with 10% FBS.

  • This compound (25(OH)D₃).

  • Insulin.

  • RIPA buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-IRS-1 (Tyr612), anti-total IRS-1, anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Other materials as listed in the Western blot protocol (Section 4.3).

Procedure:

  • Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes.

  • On day 8 of differentiation, treat the adipocytes with various concentrations of 25(OH)D₃ (e.g., 0, 50, 100, 250 nM) for 24-48 hours.

  • Serum-starve the cells for 4-6 hours in serum-free DMEM.

  • Stimulate the cells with 100 nM insulin for 15-30 minutes.

  • Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Proceed with protein quantification, SDS-PAGE, protein transfer, and Western blotting as described in the protocol in Section 4.3.

  • Probe the membranes with primary antibodies against the phosphorylated and total forms of Akt and IRS-1 to assess the activation of these key insulin signaling molecules. Use β-actin as a loading control.

  • Quantify the band intensities to determine the effect of 25(OH)D₃ on insulin-stimulated phosphorylation of Akt and IRS-1.

Signaling Pathway Diagram: VDR and Insulin Signaling

VDR_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds 1,25(OH)2D3 1,25(OH)₂D₃ VDR_RXR VDR-RXR 1,25(OH)2D3->VDR_RXR IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake Mediates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Akt->GLUT4_vesicle Promotes Translocation VDR_RXR_n VDR-RXR VDR_RXR->VDR_RXR_n VDRE VDRE VDR_RXR_n->VDRE Gene_Expression Gene Expression (e.g., Insulin Receptor, IRS-1) VDRE->Gene_Expression Modulates Gene_Expression->Insulin_Receptor May upregulate Gene_Expression->IRS1 May upregulate

Potential interplay between VDR and insulin signaling pathways.

Conclusion and Future Perspectives

The extra-skeletal functions of this compound, mediated through its active form 1,25-dihydroxycholecalciferol, are extensive and of significant physiological importance. The evidence presented in this guide highlights its crucial roles in immunomodulation, cardiovascular health, cell cycle regulation, and metabolic homeostasis. The widespread expression of the vitamin D receptor across numerous tissues provides the molecular basis for these diverse actions.

While a substantial body of research has established these associations, further investigation is warranted to fully elucidate the underlying mechanisms and to translate these findings into clinical applications. The development of VDR agonists with tissue-specific effects holds promise for therapeutic interventions that can harness the beneficial extra-skeletal actions of vitamin D while minimizing the risk of hypercalcemia. Continued research into the dose-response relationships and the influence of genetic polymorphisms in the VDR and vitamin D metabolizing enzymes will be critical for personalizing vitamin D-based therapies. This technical guide serves as a foundational resource to support these ongoing and future research endeavors.

References

The Immunomodulatory Role of 25-Hydroxycholecalciferol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-hydroxycholecalciferol (25(OH)D), the primary circulating form of vitamin D, is a potent modulator of the immune system. While its role in calcium homeostasis is well-established, a growing body of evidence highlights its intricate involvement in both innate and adaptive immunity. This technical guide provides an in-depth analysis of the mechanisms by which 25(OH)D, primarily through its active metabolite 1,25-dihydroxyvitamin D3 (calcitriol), influences immune cell function, signaling pathways, and cytokine production. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and professionals in immunology and drug development.

Introduction: The Immune System and Vitamin D

The immune system's ability to distinguish self from non-self is critical for host defense. This complex network of cells and soluble factors is broadly divided into the innate and adaptive immune systems. This compound, traditionally associated with bone health, has emerged as a key player in regulating immune responses. The discovery of the vitamin D receptor (VDR) and the vitamin D-activating enzyme, 1α-hydroxylase (CYP27B1), in various immune cells, including monocytes, macrophages, dendritic cells (DCs), and T and B lymphocytes, has solidified the role of vitamin D as an immunomodulatory hormone.[1][2] Immune cells can locally convert 25(OH)D into its active form, calcitriol (B1668218), which then acts in an autocrine or paracrine manner to regulate immune cell activity.[3][4]

The Molecular Machinery: VDR and CYP27B1 in Immune Cells

The immunomodulatory effects of 25(OH)D are contingent on the expression of the VDR and CYP27B1 by immune cells.

  • Vitamin D Receptor (VDR): A nuclear hormone receptor that, upon binding to calcitriol, forms a heterodimer with the retinoid X receptor (RXR).[5] This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[6][7]

  • 1α-hydroxylase (CYP27B1): The enzyme responsible for the conversion of 25(OH)D to the biologically active 1,25(OH)2D3.[1] Its expression in immune cells is regulated by immune signals, such as Toll-like receptor (TLR) activation, rather than the systemic calcium-regulating hormones that control its renal expression.[8][9]

The local production of calcitriol allows for a tailored immune response at sites of inflammation, independent of systemic calcium homeostasis.

Signaling Pathways of this compound in Immune Modulation

The binding of calcitriol to the VDR initiates a cascade of signaling events that ultimately alter gene expression and cellular function.

Genomic Signaling Pathway

The primary mechanism of action is genomic, involving the direct regulation of gene transcription.

Genomic_Signaling_Pathway cluster_cell Immune Cell cluster_nucleus Nucleus 25(OH)D 25(OH)D CYP27B1 CYP27B1 25(OH)D->CYP27B1 Conversion 1,25(OH)2D3 1,25(OH)2D3 CYP27B1->1,25(OH)2D3 VDR VDR 1,25(OH)2D3->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element VDR_RXR->VDRE Binding Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Immune_Modulation Immune Modulation (e.g., Cytokine Production) Gene_Transcription->Immune_Modulation

Caption: Genomic signaling pathway of this compound in immune cells.

Non-Genomic Signaling

Emerging evidence suggests that calcitriol can also elicit rapid, non-genomic effects through membrane-associated VDR, leading to the activation of second messenger pathways. However, the genomic pathway remains the most well-characterized mechanism for its immunomodulatory actions.

Effects on Innate Immunity

25(OH)D plays a crucial role in bolstering the innate immune response, the body's first line of defense against pathogens.

Macrophages and Monocytes
  • Differentiation and Polarization: 1,25(OH)2D3 promotes the differentiation of monocytes into macrophages and influences their polarization towards an anti-inflammatory M2 phenotype.[2]

  • Phagocytosis: It enhances the phagocytic capacity of macrophages, a critical process for clearing pathogens.[10][11][12]

  • Antimicrobial Peptide Production: A key function is the induction of antimicrobial peptides, such as cathelicidin, which have direct microbicidal activity.[2]

  • Cytokine Modulation: 1,25(OH)2D3 generally suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6 by macrophages, while promoting the secretion of the anti-inflammatory cytokine IL-10.[13]

Dendritic Cells (DCs)

1,25(OH)2D3 significantly influences DC maturation and function, promoting a tolerogenic phenotype. This is characterized by:

  • Reduced Maturation Marker Expression: Decreased expression of surface molecules like CD80, CD83, and CD86, which are essential for T cell activation.

  • Altered Cytokine Profile: Inhibition of the pro-inflammatory cytokine IL-12 and enhancement of the anti-inflammatory cytokine IL-10.

  • Impaired T Cell Activation: A reduced capacity to stimulate T cell proliferation and differentiation.

Effects on Adaptive Immunity

The influence of 25(OH)D extends to the adaptive immune system, where it generally exerts a suppressive effect, thereby contributing to the prevention of autoimmunity.

T Lymphocytes
  • Proliferation: 1,25(OH)2D3 directly inhibits the proliferation of both CD4+ and CD8+ T cells.[14][15]

  • T Helper (Th) Cell Differentiation: It skews the differentiation of naive CD4+ T cells away from the pro-inflammatory Th1 and Th17 lineages and towards the anti-inflammatory Th2 and regulatory T cell (Treg) lineages.[16]

  • Cytokine Production: It suppresses the production of Th1 cytokines (IFN-γ, IL-2) and the Th17 cytokine (IL-17), while promoting the production of Th2 cytokines (IL-4, IL-5) and the Treg cytokine (IL-10).[17][18][19]

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of 25(OH)D and its active metabolite on immune cell functions.

Table 1: Effects of 1,25(OH)2D3 on T Cell Proliferation

Cell TypeStimulus1,25(OH)2D3 ConcentrationProliferation Inhibition (%)Reference
Human Treg cellsanti-CD3/anti-CD28 mAbs1 nMSignificant decrease[14][15]
Human Treg cellsanti-CD3/anti-CD28 mAbs10 nMDose-dependent decrease[14][15]
Human Treg cellsanti-CD3/anti-CD28 mAbs100 nMDose-dependent decrease[14][15]
Murine Spleen and Thymus CellsAntigen0.01 - 0.1 nMSignificant inhibition[3]

Table 2: Effects of 1,25(OH)2D3 on Cytokine Production

Cell TypeStimulus1,25(OH)2D3 ConcentrationCytokineChange (%)Reference
Human MonocytesLPS10 nMIL-6Significant decrease[13]
Human MonocytesLPS10 nMTNF-αSignificant decrease[13]
Human Lymphocytes (from SLE patients)-50 µMIFN-γ↓ 73%[17]
Human Lymphocytes (from SLE patients)-50 µMIL-4↓ 50%[17]
Human Lymphocytes (from SLE patients)-50 µMIL-5↓ 37%[17]
Human Lymphocytes (from SLE patients)-50 µMIL-10↓ 29%[17]
Human Lymphocytes (from SLE patients)-50 µMIL-2↑ 31%[17]
Human PBMCsC. albicans100 nMIL-6↓ >70%[20]
Human PBMCsC. albicans100 nMIL-17↓ >70%[20]
Human PBMCsC. albicans100 nMTNF-α↓ 25%[20]
Human CD4+ T cells-Not specifiedIFN-γMarked decrease[18]
Human CD4+ T cells-Not specifiedIL-17Marked decrease[18]
Human CD4+ T cells-Not specifiedIL-21Marked decrease[18]

Table 3: Effects of 1,25(OH)2D3 on Macrophage Function

Cell TypeFunction1,25(OH)2D3 ConcentrationEffectReference
Human MacrophagesPhagocytosis of M. tuberculosis10⁻⁷ MSignificant enhancement[12]
Human Mononuclear PhagocytesPhagocytosisNot specifiedProfoundly upregulated[10]
Human MacrophagesCRIg expressionNot specifiedUpregulated[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Generation and Treatment of Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of mo-DCs and their treatment with vitamin D3.

moDC_Protocol Start Start Isolate_PBMCs Isolate PBMCs from whole blood (Ficoll-density gradient centrifugation) Start->Isolate_PBMCs Isolate_Monocytes Isolate Monocytes (e.g., CD14+ magnetic bead selection) Isolate_PBMCs->Isolate_Monocytes Culture_Monocytes Culture Monocytes with GM-CSF and IL-4 Isolate_Monocytes->Culture_Monocytes Add_VitaminD Add 1,25(OH)2D3 (e.g., 1 nM) to culture medium Culture_Monocytes->Add_VitaminD Incubate_7_days Incubate for 7 days Add_VitaminD->Incubate_7_days Induce_Maturation Induce DC maturation (e.g., with LPS) Incubate_7_days->Induce_Maturation Analyze_DCs Analyze DCs: - Surface marker expression (Flow Cytometry) - Cytokine production (ELISA) - T cell stimulation (Mixed Leukocyte Reaction) Induce_Maturation->Analyze_DCs End End Analyze_DCs->End

Caption: Experimental workflow for generating and treating mo-DCs with vitamin D3.

Detailed Steps:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-density gradient centrifugation.

  • Monocyte Isolation: Purify monocytes from PBMCs, for example, by using CD14+ magnetic bead selection.

  • Cell Culture: Culture the isolated monocytes in RPMI medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) to differentiate them into immature DCs.

  • Vitamin D Treatment: Add 1α,25-dihydroxyvitamin D3 to the culture medium at the desired concentration (e.g., 1 nM) at the beginning of the culture.

  • Incubation: Incubate the cells for 7 days.

  • Maturation: Induce DC maturation by adding a stimulating agent such as lipopolysaccharide (LPS) for the final 24-48 hours of culture.

  • Analysis: Harvest the cells and analyze them for surface marker expression (e.g., CD80, CD83, CD86) by flow cytometry, cytokine production in the supernatant by ELISA, and their ability to stimulate allogeneic T cells in a mixed leukocyte reaction (MLR).

T Helper Cell Differentiation Assay

This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells and the assessment of the effect of 25(OH)D.

  • Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from PBMCs using negative selection magnetic beads.

  • Cell Culture and Differentiation: Culture the naive CD4+ T cells in the presence of plate-bound anti-CD3 and anti-CD28 antibodies, along with IL-6 and TGF-β to induce Th17 differentiation. To test the effect of vitamin D, add 25(OH)D or 1,25(OH)2D3 at various concentrations to the culture medium.

  • Incubation: Incubate the cells for up to 5 days.

  • Restimulation: Restimulate the cells with phorbol (B1677699) myristate acetate (B1210297) (PMA) and ionomycin (B1663694) for the final 4-6 hours of culture. Add a protein transport inhibitor (e.g., Brefeldin A) during restimulation for intracellular cytokine staining.

  • Analysis:

    • Flow Cytometry: Perform intracellular staining for IL-17A to determine the percentage of Th17 cells.

    • ELISA: Measure the concentration of IL-17 in the culture supernatant.

    • RT-qPCR: Analyze the expression of the master transcription factor for Th17 cells, RORγt.

Quantification of VDR and CYP27B1 mRNA Expression

Real-time quantitative reverse transcription PCR (RT-qPCR) is a standard method to quantify the mRNA expression of VDR and CYP27B1 in immune cells.

  • RNA Isolation: Isolate total RNA from the immune cell population of interest.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

  • Real-Time PCR: Perform real-time PCR using specific primers and probes for VDR, CYP27B1, and a reference gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.

Conclusion and Future Directions

This compound, through its conversion to calcitriol, is a critical regulator of the immune system. Its ability to enhance innate immunity while dampening excessive adaptive immune responses positions it as a key molecule in maintaining immune homeostasis. The detailed mechanisms and quantitative effects outlined in this guide provide a solid foundation for further research into the therapeutic potential of vitamin D supplementation and VDR agonists in the management of infectious diseases, autoimmune disorders, and chronic inflammatory conditions. Future research should focus on elucidating the cell-specific nuances of vitamin D signaling, the interplay with other signaling pathways, and the translation of these findings into effective clinical strategies.

References

An In-depth Technical Guide to the Metabolism of 25-hydroxycholecalciferol to 1,25-dihydroxycholecalciferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of 25-hydroxycholecalciferol (25(OH)D₃), the primary circulating form of vitamin D, to its biologically active metabolite, 1,25-dihydroxycholecalciferol (1,25(OH)₂D₃ or calcitriol), is a critical step in calcium and phosphate (B84403) homeostasis, bone metabolism, and the regulation of various cellular processes. This pivotal hydroxylation reaction is catalyzed by the mitochondrial cytochrome P450 enzyme, 25-hydroxyvitamin D₃ 1α-hydroxylase, also known as CYP27B1. The activity of this enzyme is tightly regulated by a complex interplay of hormones and minerals, ensuring a fine-tuned control of systemic calcium and phosphate levels. This technical guide provides a comprehensive overview of the enzymatic conversion of 25(OH)D₃ to 1,25(OH)₂D₃, detailing the regulatory signaling pathways, experimental protocols for its study, and key quantitative data.

The Core of the Conversion: 25-Hydroxyvitamin D₃ 1α-Hydroxylase (CYP27B1)

The synthesis of 1,25(OH)₂D₃ from 25(OH)D₃ is predominantly carried out by the enzyme 25-hydroxyvitamin D₃ 1α-hydroxylase.[1][2] This enzyme is a member of the cytochrome P450 superfamily and is encoded by the CYP27B1 gene.[1] While the primary site of 1α-hydroxylase activity is the proximal tubules of the kidney, its expression has also been identified in various extra-renal tissues, including the skin, immune cells (macrophages), and bone (osteoblasts), where it is thought to play a paracrine or autocrine role.[1]

The enzymatic reaction catalyzed by CYP27B1 involves the hydroxylation of 25(OH)D₃ at the 1α position of the steroid A-ring. This reaction requires molecular oxygen and a source of electrons, which is provided by a mitochondrial electron transport chain consisting of ferredoxin reductase and ferredoxin.

Quantitative Data on CYP27B1 Activity

The following tables summarize the key quantitative parameters related to the activity of 25-hydroxyvitamin D₃ 1α-hydroxylase.

Table 1: Kinetic Parameters of 25-Hydroxyvitamin D₃ 1α-Hydroxylase (CYP27B1)

ParameterSubstrateSpeciesValueReference
Km 25-hydroxyvitamin D₃Human2.7 µM[3]
Km 24,25-dihydroxyvitamin D₃HumanNot specified[3]
Vmax 25-hydroxyvitamin D₃Human (kidney cortex mitochondria)0.17 ± 0.02 pmol/min/mg protein[4]
Vmax 25-hydroxyvitamin D₃Mouse9.5 pmol/min/mg[5]
Vmax 24,25-dihydroxyvitamin D₃Mouse16.7 pmol/min/mg[5]

Table 2: Modulators of 25-Hydroxyvitamin D₃ 1α-Hydroxylase (CYP27B1) Activity

ModulatorEffect on ActivityMechanism of Action
Parathyroid Hormone (PTH) StimulatorUpregulates CYP27B1 gene expression via the cAMP/PKA signaling pathway.
Fibroblast Growth Factor 23 (FGF-23) InhibitorSuppresses CYP27B1 gene expression.
1,25-dihydroxyvitamin D₃ (Calcitriol) InhibitorNegative feedback mechanism; suppresses CYP27B1 gene expression.
Calcium (High Serum Levels) InhibitorIndirectly by suppressing PTH secretion.
Phosphate (Low Serum Levels) StimulatorDirectly stimulates 1α-hydroxylase activity.
Ketoconazole InhibitorA broad-spectrum cytochrome P450 inhibitor that directly inhibits CYP27B1 enzymatic activity.[6][]
Itraconazole InhibitorA cytochrome P450 inhibitor that can impact CYP27B1 activity.[8]
Cimetidine InhibitorA histamine (B1213489) H2 receptor antagonist that has been shown to inhibit CYP27B1.[8]
Imatinib InhibitorA tyrosine kinase inhibitor reported to interfere with the activation of vitamin D₃ by inhibiting the CYP27B1 enzyme.[9]

Signaling Pathways Regulating 1α-Hydroxylase Activity

The activity of 1α-hydroxylase is meticulously controlled by several interconnected signaling pathways. These pathways ensure that the production of 1,25(OH)₂D₃ is tightly coupled to the body's calcium and phosphate needs.

Parathyroid Hormone (PTH) Signaling Pathway

Low serum calcium levels trigger the secretion of PTH from the parathyroid glands. PTH acts as a primary stimulator of 1α-hydroxylase activity in the kidney.

PTH_Signaling_Pathway cluster_blood Bloodstream cluster_parathyroid Parathyroid Gland cluster_kidney Kidney Proximal Tubule Cell Low Ca2+ Low Ca2+ Parathyroid Gland Parathyroid Gland Low Ca2+->Parathyroid Gland Stimulates PTH PTH PTHR1 PTHR1 PTH->PTHR1 Binds Parathyroid Gland->PTH Secretes AC Adenylate Cyclase PTHR1->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CYP27B1_Gene CYP27B1 Gene (in nucleus) CREB->CYP27B1_Gene Upregulates Transcription CYP27B1_mRNA CYP27B1 mRNA CYP27B1_Gene->CYP27B1_mRNA CYP27B1_Protein 1α-Hydroxylase (CYP27B1) CYP27B1_mRNA->CYP27B1_Protein Translation 1,25(OH)2D3 1,25(OH)2D3 25(OH)D3 25(OH)D3 25(OH)D3->1,25(OH)2D3 Catalyzed by 1α-Hydroxylase

Caption: Parathyroid Hormone (PTH) signaling pathway stimulating 1α-hydroxylase expression.

Fibroblast Growth Factor 23 (FGF-23) Signaling Pathway

High serum phosphate levels stimulate the release of FGF-23 from osteocytes. FGF-23, in conjunction with its co-receptor Klotho, acts on the kidney to suppress 1α-hydroxylase activity.

FGF23_Signaling_Pathway cluster_blood Bloodstream cluster_bone Bone cluster_kidney Kidney Proximal Tubule Cell High PO4 High PO4 Osteocytes Osteocytes High PO4->Osteocytes Stimulates FGF23 FGF23 FGFR_Klotho FGFR/Klotho Complex FGF23->FGFR_Klotho Binds Osteocytes->FGF23 Secretes MAPK_Pathway MAPK Pathway FGFR_Klotho->MAPK_Pathway Activates CYP27B1_Gene CYP27B1 Gene (in nucleus) MAPK_Pathway->CYP27B1_Gene Downregulates Transcription CYP27B1_Protein 1α-Hydroxylase (CYP27B1) CYP27B1_Gene->CYP27B1_Protein Reduced Translation 1,25(OH)2D3 1,25(OH)2D3 25(OH)D3 25(OH)D3 25(OH)D3->1,25(OH)2D3 Inhibited by reduced 1α-Hydroxylase

Caption: FGF-23 signaling pathway inhibiting 1α-hydroxylase expression.

1,25-Dihydroxyvitamin D₃ Negative Feedback Loop

1,25(OH)₂D₃ itself acts as a potent inhibitor of its own synthesis. This negative feedback loop is crucial for preventing excessive production of the active hormone.

Calcitriol_Feedback_Loop cluster_kidney Kidney Proximal Tubule Cell VDR Vitamin D Receptor (VDR) VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR Forms Complex with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element VDR_RXR->VDRE Binds to CYP27B1_Gene CYP27B1 Gene VDRE->CYP27B1_Gene Suppresses Transcription 1,25(OH)2D3 1,25(OH)2D3 1,25(OH)2D3->VDR Binds

Caption: 1,25-Dihydroxyvitamin D₃ negative feedback on its own synthesis.

Experimental Protocols

1α-Hydroxylase Activity Assay (Radioenzymatic Assay)

This protocol outlines a method to measure the enzymatic activity of 1α-hydroxylase in kidney tissue homogenates.

a. Materials and Reagents:

  • Kidney tissue

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • [³H]-25-hydroxyvitamin D₃ (substrate)

  • Unlabeled 25-hydroxyvitamin D₃

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing a NADPH-generating system: 5 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, 1 mM NADP⁺)

  • Stop solution (e.g., acetonitrile)

  • Organic solvents for extraction (e.g., ethyl acetate/cyclohexane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector

  • Scintillation counter and scintillation fluid

b. Procedure:

  • Tissue Homogenization: Homogenize fresh or frozen kidney tissue in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer. Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to remove nuclei and cell debris. The resulting supernatant contains the mitochondrial fraction where 1α-hydroxylase is located.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

  • Enzyme Reaction: In a reaction tube, combine a specific amount of the tissue homogenate (e.g., 100-500 µg of protein) with the incubation buffer.

  • Substrate Addition: Initiate the reaction by adding a known amount of [³H]-25-hydroxyvitamin D₃, typically mixed with unlabeled 25-hydroxyvitamin D₃ to achieve the desired final substrate concentration.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes) with gentle shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding the stop solution. Extract the vitamin D metabolites from the aqueous phase using an organic solvent mixture.

  • Chromatographic Separation: Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase and inject it into the HPLC system.

  • Quantification: Separate the different vitamin D metabolites using an appropriate HPLC column and mobile phase. Quantify the amount of [³H]-1,25-dihydroxyvitamin D₃ produced by integrating the radioactivity peak corresponding to the 1,25(OH)₂D₃ standard.

  • Calculation of Enzyme Activity: Express the 1α-hydroxylase activity as picomoles or femtomoles of 1,25(OH)₂D₃ produced per milligram of protein per minute (or hour).

Quantification of Vitamin D Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of vitamin D metabolites in biological samples.

LCMS_Workflow Sample Serum/Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Sample->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Derivatization Derivatization (optional) (e.g., with PTAD) Extraction->Derivatization LC_Separation Liquid Chromatography (Separation of Metabolites) Derivatization->LC_Separation Ionization Mass Spectrometry (Ionization - ESI or APCI) LC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS Analysis) Ionization->Mass_Analysis Data_Analysis Data Analysis and Quantification Mass_Analysis->Data_Analysis

Caption: General workflow for the quantification of vitamin D metabolites using LC-MS/MS.

a. Materials and Reagents:

  • Serum or plasma sample

  • Internal standards (deuterated vitamin D metabolites)

  • Protein precipitation solvent (e.g., acetonitrile, methanol)

  • Extraction solvent (e.g., hexane, methyl-tert-butyl ether) or Solid-Phase Extraction (SPE) cartridges

  • Derivatization agent (optional, e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) - PTAD)

  • LC-MS/MS system (including a high-performance liquid chromatograph, a tandem mass spectrometer, and a suitable ion source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI))

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with formic acid and methanol (B129727) or acetonitrile)

b. Procedure:

  • Sample Preparation:

    • Internal Standard Spiking: Add a known amount of the internal standard mixture to the serum or plasma sample.

    • Protein Precipitation: Add a protein precipitation solvent to the sample, vortex, and centrifuge to pellet the precipitated proteins.

    • Extraction: Transfer the supernatant and perform either liquid-liquid extraction with an organic solvent or solid-phase extraction using an appropriate cartridge to isolate the vitamin D metabolites.

    • Derivatization (Optional): For enhanced sensitivity, especially for low-abundance metabolites like 1,25(OH)₂D₃, a derivatization step can be included.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the extracted and prepared sample into the LC system. The vitamin D metabolites are separated based on their hydrophobicity on the analytical column using a gradient elution of the mobile phases.

    • Mass Spectrometric Detection: The eluting metabolites are introduced into the mass spectrometer's ion source, where they are ionized. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each metabolite and its internal standard are monitored.

  • Data Analysis and Quantification:

    • Generate a calibration curve using known concentrations of the vitamin D metabolite standards.

    • Quantify the concentration of each metabolite in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

Western Blot Analysis of CYP27B1 Protein Expression

Western blotting is a widely used technique to detect and quantify the expression levels of the CYP27B1 protein in cell or tissue lysates.

a. Materials and Reagents:

  • Cell or tissue samples

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for CYP27B1

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

b. Procedure:

  • Protein Extraction: Lyse the cells or tissue in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least one hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against CYP27B1, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST (Tris-buffered saline with Tween 20) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for one hour at room temperature.

  • Washing: Repeat the washing steps to remove unbound secondary antibody.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponding to CYP27B1 is proportional to its expression level. A loading control protein (e.g., β-actin or GAPDH) should also be probed to normalize for protein loading variations.

Conclusion

The metabolic conversion of this compound to 1,25-dihydroxycholecalciferol, orchestrated by the tightly regulated enzyme 1α-hydroxylase (CYP27B1), is a cornerstone of mineral homeostasis. Understanding the intricate signaling pathways that govern this process, coupled with robust experimental methodologies for its investigation, is paramount for researchers in both basic science and drug development. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for professionals seeking to delve into the core of vitamin D metabolism. Further research into the nuances of CYP27B1 regulation and the development of specific modulators of its activity hold significant promise for the treatment of a wide range of disorders related to calcium and phosphate imbalance, bone diseases, and other conditions influenced by the potent hormonal actions of 1,25(OH)₂D₃.

References

factors influencing endogenous 25-hydroxycholecalciferol production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Topic: Factors Influencing Endogenous 25-Hydroxycholecalciferol Production Audience: Researchers, scientists, and drug development professionals.

Abstract

Endogenous production of this compound (25(OH)D), the primary circulating biomarker of vitamin D status, is a multi-stage process influenced by a complex interplay of environmental, genetic, and systemic regulatory factors. The synthesis begins in the skin with the ultraviolet B (UVB)-mediated conversion of 7-dehydrocholesterol (B119134) to cholecalciferol (vitamin D3), a step heavily modulated by latitude, season, time of day, skin pigmentation, and age. Following this, cholecalciferol undergoes hydroxylation in the liver, primarily by the enzymes CYP2R1 and CYP27A1, to form 25(OH)D. The circulating levels of 25(OH)D are further determined by genetic polymorphisms in key metabolic and transport genes, including DHCR7, CYP2R1, GC, and CYP24A1. Systemic homeostasis, maintained by a delicate feedback loop involving parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and the active hormone 1,25-dihydroxyvitamin D (calcitriol), also plays a crucial role by regulating the enzymes responsible for both the synthesis and catabolism of vitamin D metabolites. This technical guide provides a detailed examination of these influencing factors, presents quantitative data in structured tables, outlines key experimental protocols, and visualizes the core signaling and metabolic pathways.

Cutaneous Synthesis of Cholecalciferol (Vitamin D3)

The primary source of endogenous vitamin D is its synthesis in the skin. This process is initiated when UVB radiation (wavelengths 290-315 nm) is absorbed by the precursor molecule, 7-dehydrocholesterol (7-DHC), located in the epidermis, leading to the formation of previtamin D3. This previtamin D3 then undergoes a temperature-dependent isomerization over several hours to form stable vitamin D3 (cholecalciferol).

Environmental Factors

The amount of solar UVB radiation reaching the Earth's surface is the principal rate-limiting factor for cutaneous vitamin D3 synthesis and is governed by several environmental variables.

  • Latitude and Season: There is an inverse relationship between latitude and available UVB radiation. At latitudes above approximately 35°, there are extended winter periods where the solar zenith angle is too oblique for UVB photons to penetrate the atmosphere sufficiently, effectively ceasing vitamin D3 synthesis. This phenomenon is known as the "vitamin D winter". For instance, in Boston (42.2° N), synthesis is negligible from November through February, while in Edmonton (52° N), this period extends from October through March. In contrast, locations closer to the equator, such as Los Angeles (34° N), can support year-round synthesis. A study in South Africa noted marked seasonal variation in Cape Town, with very little in vitro vitamin D3 formation during the winter months (April-September), whereas production in Johannesburg remained relatively constant throughout the year.

  • Time of Day: Vitamin D3 synthesis is most efficient during the middle of the day when the sun is at its highest point (solar noon), as this minimizes the amount of atmosphere the UVB rays must penetrate.

  • Atmospheric Conditions: Cloud cover, ozone, and pollution can significantly reduce the amount of UVB radiation reaching the skin, thereby inhibiting vitamin D3 synthesis.

Factor Effect on Vitamin D3 Synthesis Quantitative Data / Example Citations
Latitude Synthesis decreases with increasing distance from the equator.Boston (42.2° N): No synthesis from November to February. Edmonton (52° N): No synthesis from October to March. Los Angeles (34° N): Year-round synthesis possible.
Season "Vitamin D winter" occurs at higher latitudes, ceasing synthesis.Cape Town (Winter): Peak midday formation is less than one-third of that in Johannesburg.
Time of Day Synthesis peaks at solar noon.Production is maximal at midday, with small amounts still formed in the early morning and late afternoon in summer.
Sun Exposure Increased sun exposure generally increases serum 25(OH)D.In hemodialysis patients, serum 25(OH)D increased by 0.27 ng/mL for every 1 hour of sun exposure per day. In healthy young adults, summer 25(OH)D levels (97.8 ± 33.5 nM) were significantly higher than winter levels (62.9 ± 23.5 nM).
Individual Factors
  • Skin Pigmentation: Melanin (B1238610) is an effective natural sunscreen that absorbs UVB radiation. Individuals with darker skin pigmentation have a higher melanin content, which competes with 7-DHC for UVB photons, resulting in a reduced capacity for vitamin D3 synthesis compared to those with lighter skin, given the same sun exposure. This photoprotective effect means that darker-skinned individuals may require longer sun exposure to synthesize equivalent amounts of vitamin D3.

  • Age: The efficiency of cutaneous vitamin D3 synthesis declines with age. This is primarily due to a decrease in the concentration of the precursor 7-DHC in the epidermis of older individuals.

  • Lifestyle: The use of sunscreen, even with a sun protection factor (SPF) of 8-30, can significantly block UVB radiation and reduce vitamin D3 synthesis. Similarly, lifestyle choices that limit sun exposure, such as wearing extensive clothing and spending significant time indoors, are major contributors to vitamin D insufficiency.

Factor Effect on Vitamin D3 Synthesis Quantitative Data / Example Citations
Skin Pigmentation Increased melanin content reduces synthesis efficiency.After a fixed dose of UVB, serum vitamin D3 levels in white subjects (31.4 ± 4.4 nmol/L) were significantly higher than in Black subjects (9.1 ± 2.1 nmol/L). A study exposing different skin types to noon sunlight found that after 5 minutes, 0.67% of 7-DHC was converted in type II skin, with no detectable amount in type V skin.
Age Synthesis capacity decreases with age.The prevalence of vitamin D deficiency increases with age due to decreased 7-dehydrocholesterol synthesis in the skin.
Sunscreen/Clothing Blocks UVB radiation, preventing synthesis.Very dark skin can provide a natural SPF of 8-30.

Hepatic 25-Hydroxylation

After being synthesized in the skin or absorbed from dietary sources, cholecalciferol is transported via the bloodstream, bound to vitamin D binding protein (DBP), to the liver. In the liver, it undergoes its first hydroxylation at carbon-25 to form this compound (25(OH)D), the major circulating form of vitamin D. This conversion is catalyzed by vitamin D 25-hydroxylases. The primary enzymes responsible for this step are CYP2R1 and, to a lesser extent, CYP27A1 . Unlike the subsequent renal hydroxylation, this process is not considered to be tightly regulated by systemic hormones.

Vitamin_D_Metabolism_Workflow Overall Vitamin D Metabolism and Activation Pathway cluster_skin Skin (Epidermis) cluster_circulation1 Circulation cluster_liver Liver cluster_circulation2 Circulation cluster_kidney Kidney (Proximal Tubule) 7-DHC 7-Dehydrocholesterol Pre-D3 Previtamin D3 7-DHC->Pre-D3 UVB Radiation (290-315 nm) D3_Skin Cholecalciferol (Vitamin D3) Pre-D3->D3_Skin Thermal Isomerization DBP1 Vitamin D Binding Protein (DBP) D3_Skin->DBP1 Diet_D3 Vitamin D3 Diet_D3->DBP1 Diet_D2 Vitamin D2 Diet_D2->DBP1 Enzymes_Liver 25-Hydroxylases: CYP2R1, CYP27A1 DBP1->Enzymes_Liver Transport to Liver 25OHD 25-Hydroxyvitamin D (25(OH)D / Calcidiol) Primary Circulating Form DBP2 DBP 25OHD->DBP2 Enzymes_Liver->25OHD Enzyme_Kidney_Active 1α-Hydroxylase (CYP27B1) DBP2->Enzyme_Kidney_Active Transport to Kidney Enzyme_Kidney_Inactive 24-Hydroxylase (CYP24A1) DBP2->Enzyme_Kidney_Inactive 1,25OH2D 1,25-Dihydroxyvitamin D (1,25(OH)2D / Calcitriol) Biologically Active Hormone 24,25OH2D 24,25-Dihydroxyvitamin D (Inactive Metabolite) Enzyme_Kidney_Active->1,25OH2D Enzyme_Kidney_Inactive->24,25OH2D

Caption: Overall workflow of vitamin D metabolism from synthesis/intake to activation.

Genetic Determinants of 25(OH)D Status

While environmental factors are significant, twin and family studies indicate that genetic factors also contribute substantially to the inter-individual variability in circulating 25(OH)D levels. Genome-wide association studies (GWAS) have identified several common single-nucleotide polymorphisms (SNPs) in genes that encode key proteins in the vitamin D metabolic pathway.

Gene Protein / Function Impact of Genetic Variants on 25(OH)D Levels Citations
DHCR7 7-dehydrocholesterol reductaseThis enzyme converts 7-DHC to cholesterol. SNPs that increase its activity can reduce the available substrate pool of 7-DHC for vitamin D3 synthesis in the skin, leading to lower circulating 25(OH)D.
CYP2R1 Vitamin D 25-hydroxylaseThis is the principal enzyme for converting vitamin D to 25(OH)D in the liver. Variants in this gene are consistently associated with altered circulating 25(OH)D concentrations.
GC Vitamin D Binding Protein (DBP)DBP is the primary carrier of vitamin D metabolites in the circulation. Polymorphisms in GC can affect the binding affinity and circulating concentrations of DBP, thereby influencing the half-life and bioavailability of 25(OH)D.
CYP24A1 24-hydroxylaseThis enzyme initiates the catabolism of both 25(OH)D and the active hormone 1,25(OH)2D into inactive products. Variants that increase CYP24A1 activity can lead to faster clearance and lower circulating levels of 25(OH)D.

Systemic Regulation and Feedback Mechanisms

The production of 25(OH)D is a component of the larger calcium and phosphate (B84403) homeostatic system. While hepatic 25-hydroxylation is not as tightly controlled as renal 1α-hydroxylation, the overall pathway is influenced by systemic hormones that respond to mineral status. These hormones primarily act on the renal enzymes CYP27B1 (1α-hydroxylase) and CYP24A1 (24-hydroxylase), which control the levels of the active hormone 1,25(OH)2D and the degradation of 25(OH)D.

  • Parathyroid Hormone (PTH): Secreted by the parathyroid glands in response to low serum calcium (hypocalcemia), PTH is a potent inducer of renal CYP27B1 expression and a suppressor of CYP24A1. This action increases the conversion of 25(OH)D to the active 1,25(OH)2D, which in turn enhances intestinal calcium absorption.

  • Fibroblast Growth Factor 23 (FGF23): This hormone, secreted primarily by osteocytes in bone, plays a central role in phosphate regulation and vitamin D metabolism. High serum phosphate and high levels of 1,25(OH)2D stimulate FGF23 secretion. FGF23 then acts on the kidney, where, in the presence of its co-receptor Klotho, it strongly suppresses CYP27B1 expression and induces CYP24A1 expression. This dual action reduces the production of active 1,25(OH)2D and increases the catabolism of both 1,25(OH)2D and 25(OH)D, forming a critical negative feedback loop.

  • 1,25-Dihydroxyvitamin D (Calcitriol): The active hormone itself regulates its own synthesis and degradation. 1,25(OH)2D directly suppresses the transcription of CYP27B1 and strongly induces CYP24A1, preventing excessive production and promoting its own clearance.

Hormonal_Regulation Hormonal Regulation of Renal Vitamin D Enzymes cluster_stimuli Systemic Stimuli cluster_hormones Hormonal Response cluster_kidney Kidney (Proximal Tubule) Low_Ca Low Serum Calcium PTH Parathyroid Hormone (PTH) Secretion Low_Ca->PTH High_PO4 High Serum Phosphate FGF23 Fibroblast Growth Factor 23 (FGF23) Secretion High_PO4->FGF23 High_Calcitriol High 1,25(OH)2D (Feedback) High_Calcitriol->FGF23 stimulates CYP27B1 CYP27B1 (1α-hydroxylase) (Activates Vitamin D) High_Calcitriol->CYP27B1 Downregulates (-) CYP24A1 CYP24A1 (24-hydroxylase) (Inactivates Vitamin D) High_Calcitriol->CYP24A1 Upregulates (+) PTH->CYP27B1 Upregulates (+) PTH->CYP24A1 Downregulates (-) FGF23->CYP27B1 Downregulates (-) FGF23->CYP24A1 Upregulates (+) 1,25OH2D 1,25(OH)2D (Active Hormone) CYP27B1->1,25OH2D Inactive Inactive Metabolites CYP24A1->Inactive 25OHD 25(OH)D (Substrate) 25OHD->CYP27B1 25OHD->CYP24A1

Caption: Key hormonal pathways regulating vitamin D activation and catabolism in the kidney.

Other Modulating Factors

  • Body Composition: An inverse relationship between Body Mass Index (BMI) and serum 25(OH)D concentrations is well-documented. It is hypothesized that because vitamin D is fat-soluble, it becomes sequestered in adipose tissue, reducing its bioavailability and concentration in the circulation.

  • Dietary Factors: While this guide focuses on endogenous production, dietary intake of vitamin D (both D2 and D3) and calcium are relevant. Dietary vitamin D directly contributes to the substrate pool for hepatic 25-hydroxylation. High dietary calcium intake can suppress PTH levels, which in turn reduces the renal conversion of 25(OH)D to 1,25(OH)2D, potentially leading to higher circulating levels of 25(OH)D.

Experimental Protocols

Protocol: Quantification of Serum 25(OH)D by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for accurately measuring serum 25(OH)D2 and 25(OH)D3 due to its high specificity and sensitivity.

  • Objective: To accurately quantify 25(OH)D2 and 25(OH)D3 concentrations in serum.

  • Principle: The method involves protein precipitation to release DBP-bound metabolites, followed by liquid-liquid or solid-phase extraction to isolate the analytes from the serum matrix. The extracted analytes are then separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer, which identifies and quantifies the molecules based on their unique mass-to-charge ratios.

  • Methodology:

    • Sample Preparation:

      • To a 100-200 µL aliquot of serum or plasma, add a deuterated internal standard (e.g., d3-25(OH)D3).

      • Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or zinc sulfate/methanol (B129727). Vortex and centrifuge to pellet the precipitated proteins.

      • Transfer the supernatant and perform a liquid-liquid extraction using a non-polar solvent like hexane (B92381) or methyl-tert-butyl ether (MTBE) to isolate the lipophilic vitamin D metabolites.

      • Evaporate the organic solvent phase to dryness under a stream of nitrogen.

    • Reconstitution & Analysis:

      • Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., methanol/water).

      • Inject the sample into the LC-MS/MS system.

    • LC Separation:

      • Use a C18 reversed-phase column to chromatographically separate 25(OH)D3, 25(OH)D2, and potential interfering isomers (e.g., 3-epi-25(OH)D3).

      • Employ a gradient elution with a mobile phase typically consisting of methanol or acetonitrile and water with an additive like ammonium (B1175870) acetate (B1210297) or formic acid.

    • MS/MS Detection:

      • Utilize electrospray ionization (ESI) in positive ion mode.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions to quantify each analyte and its corresponding internal standard.

    • Quantification:

      • Construct a calibration curve using standards of known concentrations.

      • Calculate the analyte concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol: In Vitro Model of Vitamin D3 Synthesis by Sunlight

This protocol simulates cutaneous synthesis to assess the effects of environmental factors like season and latitude.

  • Objective: To measure the in vitro formation of previtamin D3 and vitamin D3 from 7-DHC upon exposure to natural sunlight.

  • Principle: A solution of 7-DHC in a quartz vial (which is transparent to UVB) is exposed to sunlight. The subsequent conversion to previtamin D3 and vitamin D3 is quantified using HPLC.

  • Methodology:

    • Preparation: Prepare a solution of 7-dehydrocholesterol in a solvent like ethanol.

    • Exposure:

      • Dispense the 7-DHC solution into sealed quartz vials.

      • Expose the vials to direct sunlight for a defined period (e.g., 1 hour) at specific times of the day and months of the year.

      • Include control vials shielded from light to measure baseline levels.

    • Analysis:

      • Following exposure, immediately analyze the contents of the vials.

      • Inject the solution into an HPLC system equipped with a UV detector.

      • Use a normal-phase or reversed-phase column to separate 7-DHC, previtamin D3, and vitamin D3.

    • Quantification:

      • Identify the compounds based on their retention times compared to pure standards.

      • Calculate the concentration of each compound formed based on the peak area and a standard calibration curve.

Conclusion

The endogenous production of this compound is not a simple, linear process but rather the outcome of a highly complex and regulated system. The initial cutaneous synthesis of the cholecalciferol precursor is fundamentally dependent on UVB radiation, making geographical location, season, and individual skin pigmentation critical determinants. Subsequent hepatic hydroxylation, while less tightly regulated, is influenced by the genetic makeup of an individual, particularly polymorphisms in the CYP2R1 gene. Finally, the circulating concentration of 25(OH)D is maintained within a physiological range through intricate systemic feedback loops involving PTH and FGF23, which control the rates of activation and catabolism in response to the body's mineral status. For researchers and drug development professionals, a thorough understanding of these multifaceted factors is essential for accurately interpreting vitamin D status and for designing effective strategies for supplementation and therapeutic intervention.

Methodological & Application

Application Note: Quantification of 25-Hydroxycholecalciferol in Serum Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate measurement of 25-hydroxycholecalciferol (25(OH)D3) and 25-hydroxyergocalciferol (25(OH)D2), the primary circulating forms of vitamin D, is crucial for assessing vitamin D status in patients. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity, allowing for the accurate quantification of both 25(OH)D2 and 25(OH)D3. This application note provides a detailed protocol for the quantification of this compound in human serum using LC-MS/MS, intended for researchers, scientists, and drug development professionals.

The method described herein involves a straightforward sample preparation procedure followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This approach enables reliable determination of 25(OH)D concentrations across a clinically relevant range.

Experimental Protocols

A generalized workflow for the quantification of this compound in serum using LC-MS/MS is depicted below.

LC-MS_MS_Workflow_for_25-Hydroxycholecalciferol_Analysis cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Sample_Receipt Serum Sample Receipt Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Receipt->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass Spectrometry Detection (MRM) Chromatographic_Separation->Mass_Spectrometry_Detection Data_Acquisition Data Acquisition Mass_Spectrometry_Detection->Data_Acquisition Quantification Quantification (Peak Area Ratios) Data_Acquisition->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting Vitamin_D_Metabolism Sunlight Sunlight Skin Skin Sunlight->Skin Diet Diet Vitamin_D3 Vitamin D3 (Cholecalciferol) Diet->Vitamin_D3 Vitamin_D2 Vitamin D2 (Ergocalciferol) Diet->Vitamin_D2 Skin->Vitamin_D3 7-dehydrocholesterol Liver Liver Vitamin_D3->Liver Vitamin_D2->Liver Calcifediol 25-Hydroxyvitamin D (Calcifediol) Liver->Calcifediol 25-hydroxylase Kidney Kidney Calcifediol->Kidney Calcitriol 1,25-Dihydroxyvitamin D (Calcitriol) Active Form Kidney->Calcitriol 1α-hydroxylase Calcium_Homeostasis Calcium Homeostasis Bone Health Immune Function Calcitriol->Calcium_Homeostasis

Application Notes and Protocols for the Development of a Novel Immunoassay for 25-Hydroxycholecalciferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of 25-hydroxycholecalciferol (25(OH)D), the primary circulating form of vitamin D, is crucial for assessing vitamin D status and its association with various health outcomes. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard, immunoassays offer a high-throughput and cost-effective alternative for clinical and research settings.[1] This document provides detailed application notes and protocols for the development and validation of a novel competitive immunoassay for the quantitative determination of 25(OH)D in human serum.

Principle of the Competitive Immunoassay

The developed immunoassay is based on the principle of competitive binding. In this format, 25(OH)D present in a sample competes with a labeled 25(OH)D conjugate for a limited number of binding sites on a specific anti-25(OH)D antibody. The amount of labeled conjugate bound to the antibody is inversely proportional to the concentration of 25(OH)D in the sample. The signal generated from the label is then measured to determine the 25(OH)D concentration.

Key Components and Reagents

Successful development of this immunoassay requires the following key components:

  • Anti-25(OH)D Monoclonal Antibody: A highly specific monoclonal antibody with strong affinity for both 25(OH)D2 and 25(OH)D3 is critical for assay performance.

  • 25(OH)D Conjugate: This can be 25(OH)D labeled with an enzyme (e.g., Horseradish Peroxidase - HRP) for colorimetric or chemiluminescent detection, or with biotin (B1667282) for use with a streptavidin-enzyme conjugate.

  • Solid Phase: Typically a 96-well microtiter plate coated with either a secondary antibody (to capture the primary anti-25(OH)D antibody) or the anti-25(OH)D antibody itself.

  • Calibrators and Controls: Serum-based calibrators with known concentrations of 25(OH)D and controls at different levels are essential for generating a standard curve and ensuring assay accuracy and precision.

Data Presentation: Performance Characteristics of 25(OH)D Immunoassays

The following tables summarize typical performance data for commercially available 25(OH)D immunoassays, providing a benchmark for the development of a novel assay.

Table 1: Precision of Commercial 25(OH)D Immunoassays

Immunoassay PlatformAnalyte LevelWithin-Run CV (%)Between-Run CV (%)
Siemens ADVIA Centaur Low10.311.0
High9.25.1
Roche Elecsys Low< 5> 10
High< 5> 10
VIDAS® Low (10.5 ng/mL)7.916.0
Medium (26 ng/mL)3.64.5
High (65.1 ng/mL)1.72.8

CV: Coefficient of Variation. Data compiled from[1][2].

Table 2: Cross-Reactivity of Immunoassays with 25(OH)D2

Immunoassay Platform25(OH)D2 Cross-Reactivity (%)
Siemens ADVIA Centaur 45.3
Roche Elecsys 41.2
VIDAS® 82 ± 20
Abbott Architect 76 ± 24
IDS-iSYS 86 ± 31

Data compiled from[1][2].

Table 3: Bias of Immunoassays Compared to LC-MS/MS

Immunoassay PlatformMean Bias (%)
Abbott Architect -38.73
Roche Cobas -4.22
Beckman Coulter Access -12.34
DiaSorin Liaison -19.67

Data compiled from[3][4].

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and validation of a novel competitive immunoassay for 25(OH)D.

Protocol 1: Preparation of Immunogen (25(OH)D-Carrier Protein Conjugate)

Since 25(OH)D is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit an immune response for antibody production.

Materials:

  • This compound-3-hemisuccinate

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of 25(OH)D: Dissolve this compound-3-hemisuccinate, DCC, and NHS in DMF. Stir the reaction mixture for 4-6 hours at room temperature to form an NHS-activated ester.

  • Conjugation to Carrier Protein: Dissolve the carrier protein (BSA or KLH) in PBS. Slowly add the activated 25(OH)D ester solution to the protein solution while stirring.

  • Incubation: Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Dialysis: Transfer the reaction mixture to dialysis tubing and dialyze against PBS for 48 hours with several buffer changes to remove unconjugated hapten and coupling reagents.

  • Characterization: Determine the conjugation ratio by methods such as MALDI-TOF mass spectrometry or by measuring the absorbance of the protein and the hapten.

Protocol 2: Monoclonal Antibody Production and Selection

Procedure:

  • Immunization: Immunize mice with the prepared 25(OH)D-carrier protein conjugate.

  • Hybridoma Production: Fuse spleen cells from the immunized mice with myeloma cells to produce hybridomas.

  • Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to 25(OH)D using an indirect ELISA. Coat microtiter plates with a 25(OH)D conjugate different from the one used for immunization (e.g., 25(OH)D-ovalbumin) to avoid selecting antibodies against the carrier protein.

  • Subcloning and Expansion: Select and subclone the hybridomas producing high-affinity antibodies. Expand the selected clones to produce a larger quantity of the monoclonal antibody.

  • Characterization: Characterize the selected antibodies for their affinity, specificity (cross-reactivity with other vitamin D metabolites), and isotype.[5][6]

Protocol 3: Development of a Competitive ELISA

Materials:

  • Anti-25(OH)D monoclonal antibody

  • 25(OH)D-HRP conjugate (or biotinylated 25(OH)D and Streptavidin-HRP)

  • 96-well microtiter plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

  • 25(OH)D calibrators and controls

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with a capture antibody (e.g., goat anti-mouse IgG) in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Antibody Binding: Add the anti-25(OH)D monoclonal antibody diluted in assay buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Pre-incubate the 25(OH)D calibrators, controls, or samples with the 25(OH)D-HRP conjugate in a separate plate or tube for 30-60 minutes.

    • Add the pre-incubated mixture to the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound components.

  • Substrate Reaction: Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of 25(OH)D in the sample.

Protocol 4: Development of a Competitive Chemiluminescence Immunoassay (CLIA)

This protocol utilizes magnetic microparticles as the solid phase and a chemiluminescent substrate for detection, offering higher sensitivity and a wider dynamic range compared to ELISA.

Materials:

  • Streptavidin-coated magnetic microparticles

  • Biotinylated anti-25(OH)D monoclonal antibody

  • 25(OH)D-acridinium ester conjugate (or similar chemiluminescent label)

  • Assay Buffer

  • Wash Buffer

  • Trigger Solutions (for initiating the chemiluminescent reaction)

  • 25(OH)D calibrators and controls

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents.

  • Competitive Reaction:

    • In a reaction tube, add the sample, calibrator, or control.

    • Add the biotinylated anti-25(OH)D antibody and the 25(OH)D-acridinium ester conjugate.

    • Incubate to allow for competitive binding.

  • Capture: Add the streptavidin-coated magnetic microparticles and incubate to capture the biotinylated antibody-antigen complexes.

  • Washing: Place the tubes in a magnetic separator, aspirate the supernatant, and wash the microparticles with wash buffer to remove unbound components.

  • Signal Generation: Add trigger solutions to initiate the chemiluminescent reaction.

  • Measurement: Measure the light emission in a luminometer. The relative light units (RLUs) are inversely proportional to the concentration of 25(OH)D in the sample.

Visualizations

Competitive_Immunoassay_Principle cluster_reagents Assay Reagents cluster_reaction Competitive Binding 25(OH)D 25(OH)D (Analyte) Bound_Analyte Antibody-Analyte Complex 25(OH)D->Bound_Analyte binds Labeled_25(OH)D Labeled 25(OH)D (Competitor) Bound_Competitor Antibody-Competitor Complex Labeled_25(OH)D->Bound_Competitor binds Antibody Anti-25(OH)D Antibody Antibody->Bound_Analyte Antibody->Bound_Competitor ELISA_Workflow A 1. Plate Coating (Capture Antibody) B 2. Washing & Blocking A->B C 3. Add Anti-25(OH)D Antibody B->C D 4. Add Sample/Calibrator + Labeled 25(OH)D C->D E 5. Competitive Incubation D->E F 6. Washing E->F G 7. Add Substrate F->G H 8. Color Development G->H I 9. Stop Reaction & Read Absorbance H->I CLIA_Workflow A 1. Mix Sample/Calibrator, Biotin-Ab, & Labeled 25(OH)D B 2. Competitive Incubation A->B C 3. Add Streptavidin Magnetic Particles B->C D 4. Capture Incubation C->D E 5. Magnetic Separation & Washing D->E F 6. Add Trigger Solutions E->F G 7. Measure Light Emission (RLU) F->G

References

Application Notes and Protocols for In Vivo Efficacy Studies of 25-Hydroxycholecalciferol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for assessing the in vivo efficacy of 25-hydroxycholecalciferol (25(OH)D₃). Detailed protocols for inducing vitamin D deficiency, administering 25(OH)D₃, and evaluating its effects on key physiological and biochemical endpoints are provided for swine, poultry, rodent, and zebrafish models.

Introduction to this compound Efficacy Studies

This compound is the primary circulating form of vitamin D in the body and a key indicator of vitamin D status. It is a prohormone that is converted in the kidneys to the active form, 1,25-dihydroxycholecalciferol (calcitriol). Supplementation with 25(OH)D₃ is explored for its potential to more rapidly and efficiently raise vitamin D levels compared to cholecalciferol (vitamin D₃), which requires hepatic hydroxylation. The following protocols outline the use of various animal models to substantiate the efficacy of 25(OH)D₃ supplementation.

Vitamin D Signaling Pathway

The biological effects of vitamin D are mediated through the vitamin D receptor (VDR), a nuclear transcription factor. The following diagram illustrates the metabolic activation and signaling pathway of vitamin D.

VitaminD_Signaling cluster_source Vitamin D Sources cluster_circulation Circulation cluster_liver Liver cluster_kidney Kidney (and other tissues) cluster_inactivation Inactivation cluster_cellular_action Cellular Action Sunlight Sunlight 7-DHC 7-dehydrocholesterol (in skin) Sunlight->7-DHC UVB Diet_D3 Diet (Vitamin D3) VitaminD3 Vitamin D3 (Cholecalciferol) Diet_D3->VitaminD3 Diet_D2 Diet (Vitamin D2) VitaminD2 Vitamin D2 (Ergocalciferol) Diet_D2->VitaminD2 7-DHC->VitaminD3 DBP_D3 DBP-Vitamin D3 VitaminD3->DBP_D3 binds to DBP DBP_D2 DBP-Vitamin D2 VitaminD2->DBP_D2 binds to DBP 25OHD3 25(OH)D3 (Calcifediol) DBP_D3->25OHD3 CYP2R1, CYP27A1 DBP_D2->25OHD3 CYP2R1, CYP27A1 1,25(OH)2D3 1,25(OH)2D3 (Calcitriol) 25OHD3->1,25(OH)2D3 CYP27B1 Inactive_Metabolites Inactive Metabolites 25OHD3->Inactive_Metabolites CYP24A1 CYP27B1 CYP27B1 (1α-hydroxylase) 1,25(OH)2D3->CYP27B1 - 1,25(OH)2D3->Inactive_Metabolites CYP24A1 VDR VDR 1,25(OH)2D3->VDR PTH PTH PTH->CYP27B1 + CYP24A1 CYP24A1 (24-hydroxylase) VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Gene_Expression Target Gene Expression VDRE->Gene_Expression Biological_Effects Biological Effects (Calcium Homeostasis, Immune Modulation, etc.) Gene_Expression->Biological_Effects

Caption: Vitamin D Metabolism and Signaling Pathway.

Swine Models

Swine are an excellent model for vitamin D research due to their physiological similarities to humans, including skin pigmentation and omnivorous diet.

Induction of Vitamin D Deficiency

Objective: To deplete vitamin D stores to a deficient or insufficient state to evaluate the efficacy of 25(OH)D₃ supplementation.

Protocol:

  • Animal Selection: Select weanling pigs (e.g., Landrace x Yorkshire) of similar age and body weight.

  • Housing: House pigs in an environmentally controlled facility with no exposure to natural sunlight.[1]

  • Diet Formulation: Formulate a basal corn-soybean meal diet devoid of supplemental vitamin D. Ensure all other nutrients meet or exceed NRC (2012) requirements.

  • Depletion Period: Feed the vitamin D-deficient diet for a period of 4-6 weeks.

  • Monitoring: Collect blood samples at the beginning and end of the depletion period to confirm a decline in serum 25(OH)D₃ concentrations to levels generally considered deficient (<15 ng/mL).

25(OH)D₃ Efficacy Study

Objective: To evaluate the effect of dietary 25(OH)D₃ supplementation on growth performance, serum vitamin D status, and bone health in vitamin D-deficient pigs.

Experimental Design:

  • Animals: Use the vitamin D-deficient pigs from the depletion phase.

  • Treatments:

    • Control: Vitamin D-deficient basal diet.

    • Positive Control: Basal diet supplemented with a standard level of vitamin D₃ (e.g., 200 IU/kg).

    • Test Groups: Basal diet supplemented with graded levels of 25(OH)D₃ (e.g., 25, 50, 100 µg/kg).

  • Duration: 6-8 weeks.

Protocol:

  • Dietary Supplementation: Randomly allocate pigs to the different treatment groups and provide ad libitum access to their respective diets and water.

  • Data Collection:

    • Growth Performance: Record individual pig body weight and feed intake weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed efficiency (G:F).

    • Blood Sampling: Collect blood samples via jugular venipuncture at regular intervals (e.g., bi-weekly) to measure serum 25(OH)D₃, calcium, and phosphorus concentrations.

    • Bone Health Assessment: At the end of the study, euthanize a subset of pigs from each group to collect femurs or tibias for bone mineral density (BMD) analysis using dual-energy X-ray absorptiometry (DXA) and/or bone breaking strength.

Data Presentation: Swine Model
ParameterControl (No Vit D)Vit D₃ (200 IU/kg)25(OH)D₃ (50 µg/kg)25(OH)D₃ (100 µg/kg)
Growth Performance
Initial Body Weight (kg)
Final Body Weight (kg)
ADG ( g/day )
ADFI ( g/day )
G:F
Serum Parameters
25(OH)D₃ (ng/mL)
Calcium (mg/dL)
Phosphorus (mg/dL)
Bone Health
Femur BMD (g/cm²)
Tibia Breaking Strength (N)

Poultry Models (Broiler Chickens)

Broiler chickens are a valuable model for studying skeletal development and the impact of vitamin D due to their rapid growth rate.

Induction of Vitamin D Deficiency

Objective: To induce vitamin D deficiency in broiler chicks.

Protocol:

  • Animal Selection: Obtain one-day-old broiler chicks (e.g., Ross 308 or Cobb 500).

  • Housing: Raise chicks in floor pens with controlled lighting and no access to natural sunlight.

  • Diet Formulation: Provide a corn-soybean meal-based starter diet formulated to be deficient in vitamin D but adequate in all other nutrients, including calcium and phosphorus.

  • Depletion Period: Feed the vitamin D-deficient diet from day 1 to day 21.

25(OH)D₃ Efficacy Study

Objective: To assess the efficacy of 25(OH)D₃ in improving performance and bone quality in vitamin D-deficient broilers.

Experimental Design:

  • Animals: Use the vitamin D-deficient chicks.

  • Treatments:

    • Control: Vitamin D-deficient diet.

    • Positive Control: Diet with a standard level of vitamin D₃ (e.g., 200 IU/kg).

    • Test Groups: Diet supplemented with graded levels of 25(OH)D₃ (e.g., 34.5, 69, 103.5 µg/kg).

  • Duration: 21 to 42 days of age.

Protocol:

  • Dietary Supplementation: From day 22, provide the experimental diets to the respective treatment groups ad libitum.

  • Data Collection:

    • Performance: Measure body weight gain, feed intake, and feed conversion ratio.

    • Blood Analysis: At the end of the study, collect blood for serum 25(OH)D₃, calcium, and phosphorus analysis.

    • Bone Quality: Euthanize birds to collect tibias for analysis of bone ash content, bone mineral density (using DXA), and bone breaking strength.

Data Presentation: Poultry Model
ParameterControl (No Vit D)Vit D₃ (200 IU/kg)25(OH)D₃ (69 µg/kg)
Performance (22-42d)
Body Weight Gain (g)
Feed Intake (g)
Feed Conversion Ratio
Serum Parameters (42d)
25(OH)D₃ (ng/mL)
Calcium (mg/dL)
Phosphorus (mg/dL)
Bone Quality (42d)
Tibia Ash (%)
Tibia BMD (g/cm²)
Tibia Breaking Strength (kgf)

Rodent Models (Rats and Mice)

Rodents are widely used in biomedical research due to their short generation interval, well-characterized genetics, and ease of handling.

Induction of Vitamin D Deficiency

Objective: To create a state of vitamin D deficiency in rodents.

Protocol:

  • Animal Selection: Use weanling rats (e.g., Wistar) or mice (e.g., C57BL/6).

  • Housing: House animals in a facility with no exposure to UV light.

  • Diet Formulation: Provide a purified diet (e.g., AIN-93G based) formulated to be devoid of vitamin D. The calcium and phosphorus levels can be adjusted based on the specific research question.[2]

  • Depletion Period: Feed the vitamin D-deficient diet for 4-6 weeks.

  • Confirmation: Measure serum 25(OH)D₃ levels to confirm deficiency.

25(OH)D₃ Efficacy Study

Objective: To determine the efficacy of 25(OH)D₃ in restoring vitamin D status and function in deficient rodents.

Experimental Design:

  • Animals: Vitamin D-deficient rodents.

  • Treatments:

    • Control: Continue on the vitamin D-deficient diet.

    • Positive Control: Diet with a standard level of vitamin D₃ (e.g., 1000 IU/kg).

    • Test Groups: Diet with graded levels of 25(OH)D₃.

  • Duration: 4-8 weeks.

Protocol:

  • Supplementation: Administer the experimental diets.

  • Data Collection:

    • Serum Analysis: Monitor serum 25(OH)D₃, calcium, phosphorus, and parathyroid hormone (PTH).

    • Bone Densitometry: Perform in vivo DXA scans at multiple time points to assess changes in whole-body and regional BMD.[3]

    • Gene Expression: At the end of the study, collect tissues such as the duodenum and kidney to analyze the expression of vitamin D target genes (e.g., TRPV6, Calbindin-D9k, CYP24A1) by qPCR.

Data Presentation: Rodent Model
ParameterControl (No Vit D)Vit D₃ (1000 IU/kg)25(OH)D₃ (low dose)25(OH)D₃ (high dose)
Serum Parameters
25(OH)D₃ (ng/mL)
Calcium (mg/dL)
PTH (pg/mL)
Bone Health
Femur BMD (g/cm²)
Gene Expression (fold change)
Duodenal TRPV6
Renal CYP24A1

Zebrafish Models

Zebrafish offer advantages for high-throughput screening and developmental studies due to their rapid external development and optical transparency.

Induction of Vitamin D Deficiency

Objective: To induce vitamin D deficiency in zebrafish.

Protocol:

  • Husbandry: Raise zebrafish in a recirculating system with controlled water quality and a standard light-dark cycle.[1][4]

  • Dietary Manipulation: From an early life stage (e.g., 5 days post-fertilization), feed a custom diet completely lacking vitamin D.[1]

  • Duration: Maintain on the deficient diet for several weeks to months, depending on the experimental goals.

  • Confirmation: Analyze whole-body homogenates for 25(OH)D₃ levels to confirm deficiency.

25(OH)D₃ Efficacy Study

Objective: To evaluate the effects of 25(OH)D₃ on development and physiology in vitamin D-deficient zebrafish.

Experimental Design:

  • Animals: Vitamin D-deficient zebrafish.

  • Treatments:

    • Control: Continue on the vitamin D-deficient diet.

    • Positive Control: Diet with a standard level of vitamin D₃.

    • Test Groups: Diet with graded levels of 25(OH)D₃.

  • Duration: Several weeks.

Protocol:

  • Supplementation: Provide the experimental diets.

  • Data Collection:

    • Growth and Development: Monitor growth rates and assess for any developmental abnormalities.

    • Gene Expression: Analyze the expression of vitamin D target genes in whole-body or specific tissues.

    • Calcium Homeostasis: Measure whole-body calcium content.

    • Behavioral Assays: Conduct behavioral tests to assess endpoints such as locomotor activity.

Data Presentation: Zebrafish Model
ParameterControl (No Vit D)Vit D₃25(OH)D₃ (low dose)25(OH)D₃ (high dose)
Growth
Standard Length (mm)
Body Weight (mg)
Biochemical Markers
Whole-body 25(OH)D₃ (ng/g)
Whole-body Calcium (µg/mg)
Gene Expression (fold change)
cyp24a1
trpv6

Detailed Experimental Protocols

Vitamin D-Deficient Diet Preparation (General Protocol)

Diet_Prep_Workflow Start Start Ingredient_Sourcing Source Vitamin D-free Ingredients Start->Ingredient_Sourcing Premix_Prep Prepare Vitamin and Mineral Premixes (without Vitamin D) Ingredient_Sourcing->Premix_Prep Mixing Mix Basal Ingredients and Premixes Premix_Prep->Mixing Pelleting Pellet or Extrude Diet Mixing->Pelleting QC_Analysis Quality Control: Analyze for Vitamin D and other nutrients Pelleting->QC_Analysis Storage Store in a cool, dark place QC_Analysis->Storage End End Storage->End

Caption: Workflow for Preparing a Vitamin D-Deficient Diet.

  • Ingredient Sourcing: Obtain all basal diet ingredients (e.g., corn, soybean meal, casein for purified diets) from a supplier that can certify them as being free of vitamin D.

  • Premix Formulation: Formulate custom vitamin and mineral premixes that exclude vitamin D. All other essential vitamins and minerals should be included at required levels.

  • Mixing: In a clean mixer, first blend the major ingredients (carbohydrate and protein sources). Then, add the mineral and vitamin premixes and mix thoroughly to ensure uniform distribution.

  • Pelleting/Extrusion: Process the mixed feed into pellets or an extruded form appropriate for the target animal species.

  • Quality Control: Send a sample of the final diet to a qualified laboratory for analysis to confirm the absence of vitamin D and the correct concentration of other key nutrients.

  • Storage: Store the diet in sealed, opaque containers in a cool, dry, and dark environment to prevent degradation of other nutrients.

Serum 25(OH)D₃ Analysis by LC-MS/MS

LCMS_Workflow Start Start Sample_Prep Serum Sample Preparation Start->Sample_Prep Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Sample_Prep->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Derivatization Derivatization (optional) Extraction->Derivatization LC_Separation Liquid Chromatography Separation Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for Serum 25(OH)D₃ Analysis by LC-MS/MS.

  • Sample Preparation: Thaw serum samples on ice.

  • Internal Standard Addition: Add a deuterated internal standard (e.g., d6-25(OH)D₃) to each sample, calibrator, and quality control.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the samples. Vortex and centrifuge to pellet the proteins.

  • Extraction: Perform either liquid-liquid extraction (e.g., with hexane) or solid-phase extraction to isolate the vitamin D metabolites from the supernatant.

  • Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for 25(OH)D₃ and the internal standard.

  • Quantification: Generate a standard curve using calibrators of known concentrations to quantify the 25(OH)D₃ levels in the unknown samples.

Bone Mineral Density (BMD) Measurement by DXA
  • Animal Preparation: Anesthetize the animal according to approved institutional protocols.

  • Positioning: Place the animal in a prone position on the DXA scanner bed. Ensure consistent and reproducible positioning for all scans, particularly for regional analyses of the spine or femur.[5]

  • Scanning: Perform a whole-body or region-specific scan using the appropriate software settings for the animal model.[5]

  • Analysis: Use the scanner's software to define the regions of interest (ROI), such as the total body, lumbar spine, or femur. The software will calculate the bone mineral content (BMC, in grams), bone area (in cm²), and BMD (in g/cm²).

  • Data Recording: Record the BMD, BMC, and bone area for each ROI.

Bone Breaking Strength
  • Sample Collection: Carefully dissect the bone of interest (e.g., femur or tibia), removing all soft tissue.

  • Storage: Store the bones frozen until analysis.

  • Testing: Thaw the bones to room temperature. Use a materials testing machine (e.g., Instron) to perform a three-point bending test.[6] The bone is supported at two points, and a force is applied to the midpoint of the bone shaft until it fractures.

  • Data Acquisition: The machine records the force applied and the displacement. The breaking strength is the maximum force (in Newtons or kilograms-force) the bone can withstand before fracturing.[6]

References

Protocol for Oral Administration of 25-Hydroxycholecalciferol in Mice: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the oral administration of 25-hydroxycholecalciferol (25(OH)D3), the primary circulating form of vitamin D, to mice for preclinical research. 25(OH)D3 is a key metabolite in the vitamin D endocrine system and a subject of increasing interest for its potential therapeutic applications beyond bone health, including immune modulation and anti-inflammatory effects. This protocol outlines procedures for dose preparation, administration by oral gavage, and incorporation into feed. It also includes methods for sample collection and analysis to evaluate the physiological and molecular effects of 25(OH)D3 supplementation. The provided experimental workflows and signaling pathway diagrams are intended to guide researchers in designing and executing studies to investigate the biological functions of this important vitamin D metabolite.

Introduction

This compound is the precursor to the hormonally active form of vitamin D, 1,25-dihydroxycholecalciferol (calcitriol).[1] Oral administration of 25(OH)D3 offers a direct way to increase its circulating levels, bypassing the initial hydroxylation step in the liver that is required for cholecalciferol (vitamin D3). This makes it a valuable tool for studying the direct effects of this metabolite. Research in murine models has shown that oral 25(OH)D3 can elicit a vitamin D-mediated response in the duodenum and act as a vitamin D receptor (VDR) agonist.[1][2] This protocol provides a standardized methodology for such investigations.

Data Presentation: Quantitative Dosing Regimens

The following tables summarize various oral dosing strategies for 25(OH)D3 in mice, compiled from published studies.

Table 1: Single Dose Oral Gavage Administration

Mouse StrainDose of 25(OH)D3VehicleKey Findings
C57BL/640, 80, 200, or 400 ngNot specifiedInduced duodenal expression of Cyp24 mRNA 4 hours post-administration.[1][2]
Obese Mice3000 IU/kgNot specifiedSignificantly increased serum 25(OH)D3 levels 3 days post-gavage compared to cholecalciferol.[3]

Table 2: Repeat Dose Oral Gavage Administration

Mouse StrainDose of Cholecalciferol*VehicleFrequency and DurationKey Findings
NOD/ShiLt.J5, 10, 20, 50, and 130 µg/kgOlive OilNot specifiedDose-dependent improvement in intestinal mucosa pathology.[4]

*Note: This study used cholecalciferol, the precursor to 25(OH)D3. Doses may need to be adjusted for 25(OH)D3 administration.

Table 3: Administration via Formulated Diet

Mouse StrainConcentration in DietDurationKey Findings
BALB/c125 mg/kg of diet (125 ppm)7 weeksSignificantly increased plasma 25(OH)D3 levels (40-50 ng/mL) and reduced viral titers in an influenza virus infection model.[5]
C57BL/625,000 IU/kg of diet13 weeksSignificantly higher serum 25(OH)D levels compared to control diet.[6]

Experimental Protocols

Preparation of 25(OH)D3 for Oral Gavage

Materials:

  • This compound (crystalline)

  • Vehicle (e.g., refined olive oil, or an aqueous solution of 20% sucrose (B13894) and 10% glycerol)[7]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of 25(OH)D3 based on the desired dose and the number of animals.

  • Weigh the crystalline 25(OH)D3 accurately.

  • Dissolve the 25(OH)D3 in a small amount of a suitable solvent (e.g., ethanol) if necessary, before adding it to the final vehicle.

  • Add the dissolved 25(OH)D3 or the crystalline form directly to the chosen vehicle to achieve the final desired concentration.

  • Vortex the solution vigorously to ensure complete dissolution or a uniform suspension.

  • If forming a suspension, sonication may be used to reduce particle size and improve homogeneity.

  • Prepare fresh dosing solutions daily to ensure stability.

Oral Gavage Administration

Materials:

  • Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice)[8][9]

  • 1 mL syringes

  • Animal scale

Procedure:

  • Weigh each mouse to determine the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[8][9]

  • Draw the calculated volume of the 25(OH)D3 solution into a 1 mL syringe fitted with a gavage needle.

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[9]

  • Carefully insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[8][9]

  • Once the needle is in the esophagus (a pre-measured length from the mouth to the last rib can be used as a guide), slowly administer the solution.[8]

  • Gently withdraw the needle.

  • Monitor the animal for a few minutes post-administration for any signs of distress.[8]

Blood Sample Collection for Pharmacokinetic Analysis

Materials:

  • Capillary tubes or small gauge needles (e.g., 22-23g) and syringes

  • Microcentrifuge tubes for blood collection (with or without anticoagulant as required)

  • Anesthetic (if performing a terminal procedure)

Procedure (Survival Bleeds - e.g., Saphenous Vein):

  • Restrain the mouse.

  • Slightly extend the hind limb and apply gentle pressure to the upper thigh to visualize the saphenous vein.

  • Puncture the vein with a sterile needle or lancet.[10]

  • Collect the blood into a capillary tube or microcentrifuge tube.[10]

  • Apply gentle pressure to the puncture site to stop the bleeding.

Procedure (Terminal Bleed - e.g., Cardiac Puncture):

  • Anesthetize the mouse deeply.

  • Position the mouse on its back.

  • Insert a needle attached to a syringe into the thoracic cavity, aiming for the heart.

  • Gently aspirate blood into the syringe.

  • This is a terminal procedure and must be followed by a secondary method of euthanasia.

Tissue Collection for Molecular and Histological Analysis

Materials:

  • Surgical scissors and forceps

  • Phosphate-buffered saline (PBS)

  • RNAlater solution or liquid nitrogen for snap-freezing

  • Formalin for fixation

Procedure:

  • Euthanize the mouse according to approved protocols.

  • Make a midline incision to expose the abdominal cavity.

  • Carefully dissect the desired tissues (e.g., duodenum, liver, kidneys).

  • For gene expression analysis, immediately place the tissue in RNAlater or snap-freeze in liquid nitrogen.

  • For histological analysis, fix the tissue in 10% neutral buffered formalin.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis animal_prep Animal Acclimatization (e.g., 1 week) dose_prep 25(OH)D3 Dose Preparation (Daily) oral_admin Oral Administration (Gavage or Diet) dose_prep->oral_admin blood_collection Blood Collection (Pharmacokinetics) oral_admin->blood_collection tissue_collection Tissue Collection (Gene Expression, Histology) oral_admin->tissue_collection pk_analysis LC-MS/MS or ELISA for 25(OH)D3 Levels blood_collection->pk_analysis gene_expression qPCR or RNA-seq tissue_collection->gene_expression histology H&E Staining, Immunohistochemistry tissue_collection->histology

Caption: Experimental workflow for oral 25(OH)D3 administration in mice.

vitamin_d_pathway cluster_metabolism Metabolism cluster_signaling Cellular Signaling cluster_inhibition Inhibitory Pathways D3 Cholecalciferol (Vitamin D3) (Diet/Skin) 25_OH_D3 This compound (25(OH)D3) D3->25_OH_D3 Liver (CYP2R1) 1_25_OH2_D3 1,25-dihydroxycholecalciferol (Calcitriol) 25_OH_D3->1_25_OH2_D3 Kidney (CYP27B1) JAK_STAT JAK1/STAT3 Pathway 25_OH_D3->JAK_STAT Inhibits TLR4 TLR4 Pathway 25_OH_D3->TLR4 Inhibits VDR Vitamin D Receptor (VDR) 1_25_OH2_D3->VDR VDR_RXR VDR/RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to Gene_Expression Target Gene Expression (e.g., Cyp24, Calbindin) VDRE->Gene_Expression Regulates Inflammation Inflammation JAK_STAT->Inflammation TLR4->Inflammation

Caption: Simplified signaling pathway of this compound.

References

Application Notes: Measuring 25-Hydroxycholecalciferol Uptake and Metabolism in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

25-hydroxycholecalciferol (25(OH)D3), the primary circulating form of vitamin D, is a crucial prohormone that requires further metabolism to exert its biological effects. The study of its uptake and conversion in primary cells is fundamental to understanding tissue-specific vitamin D signaling, pathology, and the mechanism of action for vitamin D-based therapeutics. Primary cells, being freshly isolated from tissues, offer a more physiologically relevant model than immortalized cell lines. This document provides detailed protocols for culturing primary cells, measuring the uptake of 25(OH)D3, and quantifying its key metabolites, 1,25-dihydroxycholecalciferol (1,25(OH)2D3) and 24,25-dihydroxycholecalciferol (24,25(OH)2D3).

The metabolism of 25(OH)D3 is tightly regulated by two key cytochrome P450 enzymes:

  • CYP27B1 (1α-hydroxylase): Converts 25(OH)D3 to the biologically active hormone 1,25(OH)2D3.[1][2][3]

  • CYP24A1 (24-hydroxylase): Initiates the catabolism of both 25(OH)D3 and 1,25(OH)2D3, leading to their inactivation.[1][2][3]

Measuring the levels of these metabolites in primary cells provides a direct assessment of the cellular capacity to activate and catabolize vitamin D, offering critical insights for researchers in endocrinology, oncology, and immunology. The primary methods for quantification are immunoassays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with LC-MS/MS being considered the gold standard for its superior specificity and ability to measure multiple metabolites simultaneously.[4][5]

Experimental Workflow Overview

The overall process involves isolating and culturing primary cells, treating them with 25(OH)D3, preparing cell lysates, and subsequently quantifying the parent compound and its metabolites using an appropriate analytical method.

G cluster_prep Cell Preparation & Treatment cluster_sample Sample Processing cluster_analysis Quantification A Primary Cell Isolation & Culture B Treatment with 25(OH)D3 A->B C Cell Harvest & Lysis B->C D Protein Precipitation / Extraction C->D E LC-MS/MS Analysis D->E F ELISA Analysis D->F G Data Analysis & Interpretation E->G F->G

References

Establishing a Dose-Response Curve for 25-Hydroxycholecalciferol In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-hydroxycholecalciferol (25(OH)D₃), the primary circulating form of vitamin D, is a crucial prohormone in calcium homeostasis, immune modulation, and cellular proliferation and differentiation. While its conversion to the active form, 1,25-dihydroxycholecalciferol (1,25(OH)₂D₃), is a key activation step, emerging evidence suggests that 25(OH)D₃ itself can elicit biological effects in various cell types.[1] Establishing a dose-response curve for 25(OH)D₃ in vitro is fundamental to understanding its direct biological activities and for the development of new therapeutic strategies.

These application notes provide detailed protocols for assessing the in vitro dose-response of 25(OH)D₃, focusing on cell viability, gene expression, and protein expression.

Core Concepts and Signaling Pathway

The biological effects of vitamin D metabolites are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[2] Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[2][3] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] A key target gene for VDR activation is CYP24A1, which encodes the enzyme responsible for catabolizing vitamin D metabolites, creating a negative feedback loop.[4] Therefore, measuring CYP24A1 mRNA levels is a robust indicator of VDR activation.

VitaminD_Signaling cluster_cell Target Cell D25 25(OH)D₃ VDR VDR D25->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds TargetGene Target Gene (e.g., CYP24A1) VDRE->TargetGene Regulates mRNA mRNA TargetGene->mRNA Transcription Protein Protein (e.g., CYP24A1) mRNA->Protein Translation Response Cellular Response Protein->Response Coregulators Co-activators & Co-repressors Coregulators->VDR_RXR Modulates

Caption: Vitamin D Signaling Pathway.

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol determines the effect of 25(OH)D₃ on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Materials:

  • Cell line of interest (e.g., Caco-2, HT-29, MCF-7)

  • Complete cell culture medium

  • This compound (25(OH)D₃)

  • Vehicle (e.g., Ethanol or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of 25(OH)D₃ in the vehicle (e.g., 10 mM in ethanol).

    • Perform serial dilutions of 25(OH)D₃ in a complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (medium with the highest concentration of vehicle used) and a no-treatment control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared 25(OH)D₃ dilutions or control solutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm or 590 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the 25(OH)D₃ concentration to generate a dose-response curve and determine the IC₅₀/EC₅₀ value.[5]

MTT_Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with 25(OH)D₃ serial dilutions B->C D Incubate for desired time (24-72h) C->D E Add MTT solution D->E F Incubate 3-4h E->F G Add Solubilization Solution F->G H Read Absorbance G->H I Analyze Data & Plot Curve H->I

Caption: MTT Assay Workflow.

Protocol 2: Gene Expression Analysis by qPCR

This protocol measures the expression of VDR target genes, such as CYP24A1, in response to 25(OH)D₃ treatment.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound (25(OH)D₃) and vehicle

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of 25(OH)D₃ and a vehicle control for a specified time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (see table below), and cDNA template.

    • Perform qPCR using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

    • Plot the fold change in gene expression against the log of the 25(OH)D₃ concentration to create a dose-response curve.

Table 1: Example Human qPCR Primers

GeneForward Primer (5'-3')Reverse Primer (5'-3')
CYP24A1AAGAGGTTCGGGGTGTAGATGTCCTTCATCATGCCGATGT
GAPDHCAATGACCCCTTCATTGACCGACAAGCTTCCCGTTCTCAG
ACTBCACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGT
Protocol 3: Protein Expression Analysis by Western Blot

This protocol assesses the protein levels of the Vitamin D Receptor (VDR) in response to 25(OH)D₃ treatment.

Materials:

  • Cell line of interest

  • 6-well plates

  • This compound (25(OH)D₃) and vehicle

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against VDR (see table below)

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Seed and treat cells as described for the qPCR protocol.

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-VDR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and apply the chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for a loading control.

    • Perform densitometric analysis to quantify the relative protein expression levels.

Table 2: Validated VDR Antibodies for Western Blot

Product NameSupplierCatalog Number
VDR Antibody (D-6)Santa Cruz Biotechnologysc-13133
Anti-Vitamin D Receptor antibody [EPR4552]Abcamab109234
Vitamin D Receptor/VDR Polyclonal AntibodyThermo Fisher ScientificBS-2987R

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 3: Example Dose-Response Data for 25(OH)D₃ on Cell Viability (IC₅₀)

Cell LineCancer TypeAssay Duration (hours)IC₅₀ (µM)
MCF-7Breast Cancer72>10
MDAMB231Breast Cancer72>10
Caco-2Colorectal CancerNot SpecifiedNot determined
HT-29Colorectal CancerNot SpecifiedNot determined

Note: IC₅₀ values for 25(OH)D₃ are often high, as it is a prohormone. The more active 1,25(OH)₂D₃ typically has much lower IC₅₀ values.

Table 4: Example Dose-Response Data for 25(OH)D₃ on Gene Expression (EC₅₀ for CYP24A1 induction)

Cell LineEC₅₀ (nM) for CYP24A1 mRNA induction
Caco-2~100
HT-29>1000

Data adapted from in vitro studies. EC₅₀ values can vary depending on experimental conditions.

Conclusion

These application notes provide a framework for establishing a dose-response curve for this compound in vitro. By utilizing these detailed protocols for cell viability, gene expression, and protein expression, researchers can effectively characterize the biological activity of this important vitamin D metabolite in various cellular contexts. Careful optimization of experimental parameters for each specific cell line is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for 25-Hydroxycholecalciferol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of 25-hydroxycholecalciferol (25(OH)D), the primary clinical marker for Vitamin D status, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate quantification of 25(OH)D is crucial for clinical diagnostics and research in numerous therapeutic areas. The following sections detail common sample preparation techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Introduction to this compound Analysis

This compound is the major circulating metabolite of vitamin D and its measurement is essential for assessing a patient's vitamin D status.[1][2] Analytical methods, particularly LC-MS/MS, have become the gold standard for its quantification due to high sensitivity and specificity.[3] However, the accurate measurement of 25(OH)D in biological matrices such as serum and plasma presents analytical challenges due to its hydrophobic nature, strong binding to the vitamin D-binding protein (VDBP), and the presence of interfering substances.[4] Therefore, robust and efficient sample preparation is a critical step to remove proteins and other matrix components that can interfere with the analysis, ensuring reliable and accurate results.

Vitamin D Metabolism

Vitamin D, obtained from sun exposure (Vitamin D3) or diet (Vitamin D2 and D3), is biologically inert and requires two hydroxylation steps to become active. The first hydroxylation occurs in the liver, converting vitamin D to 25(OH)D.[1][5] This is the main storage and circulating form of vitamin D. The second hydroxylation occurs primarily in the kidneys, forming the biologically active hormone, 1,25-dihydroxyvitamin D (1,25(OH)2D), which plays a crucial role in calcium homeostasis.[3][5]

VitaminD_Metabolism cluster_skin Skin (Sunlight - UVB) cluster_diet Diet cluster_liver Liver cluster_kidney Kidney 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-Dehydrocholesterol->Vitamin D3 (Cholecalciferol) Vitamin D2 (Ergocalciferol) Vitamin D2 (Ergocalciferol) 25-Hydroxyvitamin D2 25-Hydroxyvitamin D2 Vitamin D2 (Ergocalciferol)->25-Hydroxyvitamin D2 25-hydroxylase 25-Hydroxyvitamin D3 25-Hydroxyvitamin D3 Vitamin D3 (Cholecalciferol)->25-Hydroxyvitamin D3 25-hydroxylase 1,25-Dihydroxyvitamin D2 1,25-Dihydroxyvitamin D2 25-Hydroxyvitamin D2->1,25-Dihydroxyvitamin D2 1α-hydroxylase 1,25-Dihydroxyvitamin D3 1,25-Dihydroxyvitamin D3 25-Hydroxyvitamin D3->1,25-Dihydroxyvitamin D3 1α-hydroxylase SamplePrep_Workflow Biological_Sample Biological Sample (Serum/Plasma) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation Liquid_Liquid_Extraction Liquid-Liquid Extraction Biological_Sample->Liquid_Liquid_Extraction Solid_Phase_Extraction Solid-Phase Extraction Biological_Sample->Solid_Phase_Extraction Analysis LC-MS/MS Analysis Protein_Precipitation->Analysis Liquid_Liquid_Extraction->Analysis Solid_Phase_Extraction->Analysis

References

Application Notes and Protocols for Determining the Biological Activity of 25-Hydroxycholecalciferol Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the biological activity of 25-hydroxycholecalciferol (25(OH)D₃), the primary circulating form of vitamin D₃, using robust cell-based assays. The following sections describe the principles of two key assays, provide step-by-step experimental procedures, and summarize expected quantitative outcomes. These assays are critical for understanding the potency and efficacy of 25(OH)D₃ and its analogs in a cellular context, providing valuable data for research and drug development.

Introduction

This compound is the precursor to the hormonally active form of vitamin D, 1α,25-dihydroxycholecalciferol (1,25(OH)₂D₃). While 1,25(OH)₂D₃ is the high-affinity ligand for the Vitamin D Receptor (VDR), supra-physiological concentrations of 25(OH)D₃ can also directly activate the VDR and modulate the transcription of target genes.[1] The assays described herein are designed to measure this VDR-mediated biological activity.

I. Vitamin D Receptor (VDR) Signaling Pathway

The biological effects of 25(OH)D₃ are primarily mediated through the VDR, a ligand-activated transcription factor.[2] Upon binding by an active vitamin D metabolite, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding initiates the recruitment of coactivators, leading to the transcription of VDR-responsive genes that regulate a variety of physiological processes, including calcium homeostasis, cell proliferation, and immune function.[3]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25(OH)D3 25(OH)D3 VDR VDR 25(OH)D3->VDR Binds VDR_RXR VDR RXR VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_nucleus VDR RXR VDR_RXR->VDR_RXR_nucleus Translocation VDRE VDRE TargetGene Target Gene (e.g., CYP24A1) VDRE->TargetGene Regulates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Response Biological Response Protein->Biological Response VDR_RXR_nucleus->VDRE Binds

VDR-mediated genomic signaling pathway for 25(OH)D₃.

II. VDR Activation Luciferase Reporter Gene Assay

This assay provides a quantitative measure of the ability of 25(OH)D₃ to activate the VDR and drive the expression of a reporter gene.

Application Notes

This cell-based assay is a highly sensitive and specific method for determining the agonistic activity of compounds on the VDR. Cells are co-transfected with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a promoter with VDREs. Activation of the VDR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Quantitative Data Summary

The following table summarizes representative quantitative data for the VDR activation by this compound and a positive control, 1,25-dihydroxycholecalciferol.

CompoundAssay TypeCell LineParameterValue
This compound VDR-mediated transcription (CYP24A1-Luc)MCF-7Fold Induction50-60 fold at 1000 nM[4]
1,25-dihydroxycholecalciferol VDR-mediated transcription (CYP24A1-Luc)HEK293TAC₅₀0.65 nM[5]

Experimental Protocol

VDR_Reporter_Assay_Workflow cluster_day1 Day 1: Cell Seeding and Transfection cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Luciferase Assay seed_cells Seed cells in a 96-well plate prepare_transfection Prepare DNA-transfection reagent complexes (VDR vector + VDRE-luc vector) seed_cells->prepare_transfection transfect_cells Transfect cells and incubate for 4-6 hours prepare_transfection->transfect_cells change_medium Replace with fresh complete medium transfect_cells->change_medium prepare_compounds Prepare serial dilutions of 25(OH)D₃ and controls treat_cells Add compound dilutions to cells prepare_compounds->treat_cells incubate_24h Incubate for 24 hours treat_cells->incubate_24h lyse_cells Lyse cells add_reagent Add luciferase assay reagent lyse_cells->add_reagent measure_luminescence Measure luminescence with a plate reader add_reagent->measure_luminescence

Step-by-step workflow for a VDR luciferase reporter assay.

Materials:

  • HEK293 or other suitable cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom assay plates

  • VDR expression plasmid

  • VDRE-luciferase reporter plasmid

  • Transfection reagent

  • This compound and 1,25-dihydroxycholecalciferol

  • Luciferase assay system

  • Luminometer

Procedure:

  • Day 1: Cell Seeding and Transfection

    • Seed cells (e.g., 2 x 10⁴ HEK293 cells/well) into a 96-well white, clear-bottom plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For each well, a representative mixture would be 50 ng VDR expression vector and 100 ng VDRE-luciferase reporter vector.

    • Add the transfection complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh complete medium.

  • Day 2: Compound Treatment

    • Prepare serial dilutions of this compound and 1,25-dihydroxycholecalciferol (positive control) in the appropriate culture medium. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Carefully remove the medium from the transfected cells and replace it with 100 µL of medium containing the different concentrations of the test compounds or controls.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Day 3: Luciferase Assay and Data Analysis

    • Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.

    • Remove the medium from the wells and lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence signal using a plate reader.

    • Data Analysis: Subtract the background signal (vehicle control) and normalize the data to the maximum response of the reference agonist. Plot the normalized response against the log of the compound concentration to determine the EC₅₀ value.

III. Target Gene (CYP24A1) Expression Assay

This assay measures the ability of 25(OH)D₃ to induce the expression of a VDR target gene, CYP24A1, which is a key enzyme in vitamin D catabolism and is highly induced by VDR activation.[6]

Application Notes

This assay provides a direct measure of the functional consequence of VDR activation by quantifying the change in mRNA levels of a downstream target gene. Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for this purpose. This assay is particularly useful for confirming the findings from reporter gene assays and for studying the regulation of endogenous gene expression.

Quantitative Data Summary

The following table summarizes representative quantitative data for the induction of CYP24A1 expression by this compound and 1,25-dihydroxycholecalciferol.

CompoundAssay TypeCell LineParameterValue
This compound CYP24A1 mRNA inductionPrimary mouse prostate cellsFold Induction~5-fold at 500 nM[4]
This compound Average of 206 target genesHuman PBMCsEC₅₀322 nM[1]
1,25-dihydroxycholecalciferol Average of 206 target genesHuman PBMCsEC₅₀0.48 nM[1]

Experimental Protocol

CYP24A1_Assay_Workflow cluster_treatment Cell Culture and Treatment cluster_rna_cdna RNA Extraction and cDNA Synthesis cluster_qpcr Quantitative PCR (qPCR) plate_cells Plate cells in 6-well plates treat_cells Treat cells with serial dilutions of 25(OH)D₃ plate_cells->treat_cells incubate_cells Incubate for a defined period (e.g., 24 hours) treat_cells->incubate_cells extract_rna Harvest cells and extract total RNA quantify_rna Assess RNA quality and quantity extract_rna->quantify_rna synthesize_cdna Synthesize cDNA from RNA quantify_rna->synthesize_cdna setup_qpcr Set up qPCR reactions with primers for CYP24A1 and a housekeeping gene run_qpcr Run qPCR setup_qpcr->run_qpcr analyze_data Analyze data using the ΔΔCt method to determine fold change in gene expression run_qpcr->analyze_data

General workflow for a CYP24A1 gene expression assay.

Materials:

  • A suitable cell line (e.g., prostate cancer cells like LNCaP, or human keratinocytes)

  • 6-well plates

  • Complete culture medium

  • This compound and 1,25-dihydroxycholecalciferol

  • RNA extraction kit

  • Reverse transcription kit for cDNA synthesis

  • qPCR master mix

  • Primers for CYP24A1 and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Plate a suitable cell line in 6-well plates.

    • Once the cells reach 70-80% confluency, treat them with various concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (1,25-dihydroxycholecalciferol).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial kit following the manufacturer’s protocol.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a suitable master mix, cDNA template, and primers for CYP24A1 and a housekeeping gene.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method. The fold change in CYP24A1 mRNA levels indicates the transcriptional activity of this compound.

Conclusion

The VDR luciferase reporter gene assay and the CYP24A1 gene expression assay are powerful and complementary tools for characterizing the biological activity of this compound. These detailed protocols and application notes provide a framework for researchers to obtain reliable and reproducible data, contributing to a deeper understanding of vitamin D physiology and the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Ensuring Accurate 25-Hydroxycholecalciferol Immunoassay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of 25-hydroxycholecalciferol [25(OH)D] immunoassays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, helping you identify the cause and implement a solution.

IssuePossible Cause(s)Recommended Action(s)
High Background 1. Insufficient washing. 2. Contaminated reagents or buffers. 3. Plate sealer not used or improperly sealed during incubations.[1]1. Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. 2. Prepare fresh buffers and reagents. 3. Use a fresh plate sealer for each incubation step.[1]
No Signal or Weak Signal 1. Incorrect reagent preparation or addition sequence. 2. Inactive enzyme conjugate. 3. Standard has degraded.1. Review the kit protocol carefully and repeat the assay. 2. Use a new vial of enzyme conjugate. 3. Prepare fresh standards for each assay.
Poor Duplicates 1. Inconsistent pipetting technique. 2. Incomplete mixing of reagents or samples. 3. "Edge effects" due to temperature gradients across the plate.[1]1. Use calibrated pipettes and ensure consistent technique. 2. Thoroughly mix all reagents and samples before pipetting. 3. Ensure the plate is incubated in a stable temperature environment and avoid stacking plates.[1]
Results Inconsistent with LC-MS/MS 1. Cross-reactivity with other vitamin D metabolites.[2][3][4][5] 2. Interference from Vitamin D Binding Protein (DBP).[6][7][8][9][10] 3. Matrix effects from the sample.[4][11]1. Check the kit's cross-reactivity data for metabolites like 25(OH)D₂, 3-epi-25(OH)D₃, and 24,25(OH)₂D₃.[2][3][5] Consider using an alternative kit with lower cross-reactivity if necessary. 2. Ensure the assay protocol includes a robust step to dissociate 25(OH)D from DBP.[10] 3. Perform a spike and recovery experiment to assess matrix effects. If present, sample dilution or purification may be required.[11][12]

Frequently Asked Questions (FAQs)

Q1: Why are my 25(OH)D immunoassay results different from those obtained by LC-MS/MS?

A1: Discrepancies between immunoassays and LC-MS/MS, the gold standard for 25(OH)D measurement, are common and can be attributed to several factors:[3][13][14]

  • Cross-reactivity: Immunoassay antibodies may bind to other vitamin D metabolites besides 25(OH)D₃, such as 25(OH)D₂, 3-epi-25(OH)D₃, and 24,25(OH)₂D₃.[2][3][4][5] This can lead to an overestimation of the true 25(OH)D concentration.

  • Vitamin D Binding Protein (DBP) Interference: Incomplete dissociation of 25(OH)D from its binding protein (DBP) can prevent the antibody from accessing the target molecule, leading to underestimation of 25(OH)D levels.[6][7][8][9][10]

  • Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the antibody-antigen binding, affecting assay accuracy.[4][11]

  • Standardization and Calibration: Immunoassays may not be adequately standardized against reference materials, leading to systematic bias.[14][15]

Q2: What is 3-epi-25-hydroxyvitamin D₃ and how does it affect my assay?

A2: 3-epi-25-hydroxyvitamin D₃ (3-epi-25(OH)D₃) is a stereoisomer of 25(OH)D₃ that can be present in significant concentrations, particularly in infants.[16][17] Some immunoassays exhibit significant cross-reactivity with this epimer, which can lead to falsely elevated 25(OH)D results.[16][17][18][19] If you are working with pediatric samples or suspect epimer interference, it is crucial to use an assay with minimal cross-reactivity to 3-epi-25(OH)D₃ or consider using LC-MS/MS for confirmation.

Q3: How can I minimize the impact of Vitamin D Binding Protein (DBP) on my results?

A3: The high affinity of DBP for 25(OH)D can interfere with antibody binding in immunoassays.[6][7][8][9][10] To mitigate this, ensure that your assay protocol includes an effective dissociation step to release 25(OH)D from DBP before the antibody incubation.[10] This is often achieved through changes in pH or the use of releasing agents.[20]

Q4: What are matrix effects and how can I test for them?

A4: Matrix effects are caused by components in the sample that interfere with the immunoassay, leading to inaccurate results.[4][11] A common way to assess matrix effects is through a spike and recovery experiment. This involves adding a known amount of purified 25(OH)D to a sample and measuring the recovery. A recovery significantly different from 100% suggests the presence of matrix effects.[12]

Quantitative Data Summary

The following tables summarize the performance of several commercially available this compound immunoassays compared to LC-MS/MS.

Table 1: Comparison of Bias in Commercial 25(OH)D Immunoassays Compared to LC-MS/MS

ImmunoassayBias (%)Reference
Abbott Architect+15.1[12]
Roche Cobas-14.1[12]
Siemens ADVIA Centaur-1.4 (healthy), -6.1 (pregnancy), +4.4 (hemodialysis)[6]
DiaSorin LIAISON-19.67[18]
Beckman Coulter Access/DxI-8.6 to -19.2[21]

Note: Bias can vary depending on the patient population and the specific study.

Table 2: Cross-Reactivity of Vitamin D Metabolites in Different Immunoassays (%)

Immunoassay25(OH)D₂3-epi-25(OH)D₃Reference
Siemens ADVIA Centaur45.32.7[3][18]
Roche Elecsys/Cobas41.291[3][18]
Abbott Architect-2.7[18]
DiaSorin LIAISON-1.3[18]
Beckman Coulter Unicel-65[18]

Note: Cross-reactivity data is often provided by the manufacturer and can be lot-dependent.

Experimental Protocols

Protocol 1: General 25-Hydroxyvitamin D ELISA Protocol

This protocol provides a general workflow for a competitive ELISA for the quantification of 25(OH)D. Always refer to the specific manufacturer's instructions for your kit.

  • Reagent Preparation: Bring all reagents and samples to room temperature.[20][22][23][24] Prepare working solutions of wash buffer and other reagents as instructed in the kit manual.[20][24]

  • Sample Preparation: If required by the kit, perform a sample pretreatment step to dissociate 25(OH)D from DBP.[20] This may involve incubation with a release reagent.

  • Assay Procedure: a. Add standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.[20][22][23] b. Add the enzyme-conjugated 25(OH)D to each well. c. Incubate the plate for the time and temperature specified in the protocol, typically with shaking.[20][22] d. Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.[20][22][23] e. Add the substrate solution to each well and incubate to allow for color development.[20][23] f. Stop the reaction by adding the stop solution.[20][23]

  • Data Analysis: a. Read the absorbance of each well at the appropriate wavelength using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of 25(OH)D in your samples by interpolating their absorbance values from the standard curve.

Protocol 2: Spike and Recovery Experiment to Assess Matrix Effects

This protocol describes how to perform a spike and recovery experiment to identify potential matrix effects in your samples.

  • Sample Preparation: a. Aliquot your sample into two tubes. b. In one tube (the "spiked" sample), add a known amount of a 25(OH)D standard. The amount added should be within the linear range of the assay. c. In the other tube (the "unspiked" sample), add an equal volume of the buffer used to dissolve the standard.

  • Assay: a. Analyze the spiked and unspiked samples in your 25(OH)D immunoassay according to the kit protocol.

  • Calculation: a. Calculate the percent recovery using the following formula: % Recovery = [ (Concentration of spiked sample - Concentration of unspiked sample) / Known concentration of spiked standard ] x 100

  • Interpretation: a. A recovery between 80-120% generally indicates that matrix effects are not significantly impacting the assay.[11] Recoveries outside this range suggest the presence of matrix interference.

Visualizations

troubleshooting_workflow start Inaccurate 25(OH)D Results check_controls Are Controls Within Range? start->check_controls troubleshoot_assay Troubleshoot General Assay Issues (Pipetting, Washing, Reagents) check_controls->troubleshoot_assay No check_lcms Discrepancy with LC-MS/MS? check_controls->check_lcms Yes troubleshoot_assay->start Re-run investigate_interference Investigate Specific Interferences check_lcms->investigate_interference Yes end Accurate Results check_lcms->end No cross_reactivity Check Metabolite Cross-Reactivity (e.g., 3-epi-25(OH)D3) investigate_interference->cross_reactivity dbp_interference Assess DBP Interference investigate_interference->dbp_interference matrix_effects Perform Spike and Recovery for Matrix Effects investigate_interference->matrix_effects validate_assay Validate Assay or Select Alternative Method cross_reactivity->validate_assay dbp_interference->validate_assay optimize_protocol Optimize Protocol (Sample Dilution/Purification) matrix_effects->optimize_protocol optimize_protocol->validate_assay validate_assay->end

Caption: Troubleshooting workflow for inaccurate 25(OH)D immunoassay results.

interference_sources cluster_interferences Sources of Inaccuracy assay 25(OH)D Immunoassay result Measured 25(OH)D Concentration assay->result cross_reactivity Cross-reacting Metabolites (25(OH)D2, 3-epi-25(OH)D3, 24,25(OH)2D3) cross_reactivity->assay dbp Vitamin D Binding Protein (DBP) (Incomplete Dissociation) dbp->assay matrix Sample Matrix Effects (Lipids, Proteins, etc.) matrix->assay

Caption: Major sources of interference affecting 25(OH)D immunoassay accuracy.

experimental_workflow start Start: Obtain Sample (Serum/Plasma) sample_prep Sample Preparation (Dissociation of 25(OH)D from DBP) start->sample_prep elisa Competitive ELISA sample_prep->elisa data_acquisition Read Absorbance elisa->data_acquisition data_analysis Data Analysis (Standard Curve Interpolation) data_acquisition->data_analysis result Final 25(OH)D Concentration data_analysis->result validation Validation (Optional) (Spike & Recovery, LC-MS/MS Comparison) result->validation

References

Technical Support Center: Troubleshooting 25-Hydroxycholecalciferol Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and other common issues encountered during 25-hydroxycholecalciferol (25(OH)D3) cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in this compound cell-based assays?

Variability in 25(OH)D3 cell-based assays can stem from several factors, broadly categorized as biological, technical, and analytical.

  • Biological Factors:

    • Cell Health and Passage Number: Unhealthy cells or cells with high passage numbers can exhibit altered responses to 25(OH)D3.

    • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results.

    • Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous vitamin D metabolites and binding proteins, affecting assay outcomes.

  • Technical Factors:

    • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or 25(OH)D3 solutions is a major source of variability.

    • Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation and temperature fluctuations, which can skew results.

    • Inconsistent Incubation Times: Variations in incubation times can lead to inconsistent cellular responses.

    • 25(OH)D3 Stability and Solubilization: As a lipophilic molecule, 25(OH)D3 can be challenging to fully solubilize in aqueous culture media, and its stability over the course of an experiment can be a factor.

  • Analytical Factors:

    • Assay Detection System: The choice of detection method (e.g., colorimetric, fluorescent, luminescent) can influence sensitivity and background noise.

    • Cross-reactivity: Other vitamin D metabolites present in the sample or serum may cross-react with assay components, leading to inaccurate measurements.[1]

Q2: How can I minimize well-to-well variability in my assay plates?

High well-to-well variability can obscure true experimental effects. To minimize this:

  • Ensure Homogeneous Cell Suspension: Gently and thoroughly mix your cell suspension before and during plating to ensure an even distribution of cells in each well.

  • Calibrate Pipettes: Regularly calibrate and use proper pipetting techniques to ensure accurate volume dispensing.

  • Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.

  • Use Master Mixes: Prepare master mixes for reagents and treatment solutions to be added to multiple wells to reduce pipetting variations.

Q3: My assay has a low signal-to-background ratio. What can I do to improve it?

A low signal-to-background ratio can make it difficult to discern a real biological response. Consider the following:

  • Optimize Cell Density: Titrate the number of cells seeded per well to find the optimal density that provides a robust signal without excessive background.

  • Check Reagent Quality: Ensure that your 25(OH)D3 stock solution is not degraded and that other assay reagents are within their expiration dates and stored correctly.

  • Optimize Incubation Times: The duration of cell exposure to 25(OH)D3 and the incubation time with detection reagents may need optimization.

  • Use Appropriate Assay Plates: For luminescence assays, use white-walled plates to maximize signal. For fluorescence assays, black-walled plates are recommended to reduce background.

  • Consider Serum-Free Media: If serum components are suspected of causing high background, consider adapting your cells to a serum-free or reduced-serum medium for the duration of the assay.

Troubleshooting Guides

Problem 1: Inconsistent or Non-Reproducible Results Between Experiments
Potential Cause Recommended Solution
Cell Passage Number Use cells from a consistent and low passage number for all experiments. Characterize the response of your cell line to 25(OH)D3 at different passage numbers.
Reagent Variability Prepare fresh reagents for each experiment. If using kits, ensure they are from the same lot number.
Incubation Conditions Strictly control incubation times, temperature, and CO2 levels. Ensure the incubator is properly humidified.
25(OH)D3 Stock Solution Prepare aliquots of your 25(OH)D3 stock solution to avoid repeated freeze-thaw cycles. Protect the stock from light and store it at the recommended temperature.
Problem 2: High Background Signal in Vehicle Control Wells
Potential Cause Recommended Solution
Autofluorescence/Autoluminescence Some media components (e.g., phenol (B47542) red, riboflavin) or the 25(OH)D3 vehicle (e.g., DMSO) can contribute to background signal. Run a "media-only" and "vehicle-only" control to assess this. Consider using phenol red-free media.
Contamination Microbial contamination can interfere with many cell-based assays. Regularly check your cell cultures for contamination.
Sub-optimal Reagent Concentration The concentration of the detection reagent may be too high. Titrate the reagent to find the optimal concentration that provides a good signal with low background.
Cross-reactivity with Serum Components Components in the serum may non-specifically interact with the assay reagents. Reduce the serum concentration or use serum-free media during the assay.

Quantitative Data Summary

Variability in assays is often expressed as the Coefficient of Variation (%CV), which is the ratio of the standard deviation to the mean. Lower %CV values indicate higher precision.

Table 1: Typical Coefficients of Variation in Vitamin D Assays

Type of Variation Typical %CV Source
Intra-assay< 10%[2]
Inter-assay< 15%[2]
Within-subject (Intra-individual)12.1%[3]
Between-subject (Inter-individual)40.3%[3]
Analytical (Assay Imprecision)6.7%[3]

Note: These values are general guidelines and can vary depending on the specific assay, laboratory, and operator.

Table 2: Impact of Diurnal Variation on Measured 25(OH)D Concentrations

Sampling Time Relative 25(OH)D Concentration Source
MorningBaseline[4]
Midday~10-20% higher than morning[4]
EveningLower than midday[4]

This highlights the importance of consistent timing for sample collection in clinical studies, which can also be a consideration for in-vitro experiments involving synchronized cells.

Experimental Protocols

Protocol 1: Vitamin D Receptor (VDR) Luciferase Reporter Gene Assay

This protocol is adapted for assessing the activation of the Vitamin D Receptor by this compound.

Materials:

  • VDR reporter cells (e.g., HEK293 or a relevant cell line stably transfected with a VDR expression vector and a luciferase reporter plasmid containing Vitamin D Response Elements (VDREs)).

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • This compound (25(OH)D3) stock solution (in ethanol (B145695) or DMSO).

  • Positive control (e.g., 1α,25-dihydroxyvitamin D3).

  • White, clear-bottom 96-well assay plates.

  • Luciferase detection reagent.

Procedure:

  • Cell Plating: Seed the VDR reporter cells into a 96-well plate at a pre-determined optimal density (e.g., 10,000-20,000 cells/well).[5]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.[5]

  • Compound Preparation: Prepare serial dilutions of 25(OH)D3 and the positive control in the appropriate cell culture medium. A typical concentration range to test would be from 10⁻¹² M to 10⁻⁶ M.[5]

  • Cell Treatment: Carefully remove the culture medium from the cells and add the prepared compound dilutions. Include wells with a vehicle control (e.g., 0.1% ethanol or DMSO).[5]

  • Incubation: Return the plate to the incubator for another 18-24 hours.[5]

  • Luminescence Reading: Equilibrate the plate to room temperature. Add the luciferase detection reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Subtract the background signal from the vehicle control wells and normalize the data to the maximum response of the positive control.

Protocol 2: Extraction of this compound from Cultured Cells

This protocol is for the extraction of 25(OH)D3 from cell pellets for subsequent analysis by methods like LC-MS/MS.

Materials:

  • Cultured cells treated with 25(OH)D3.

  • Phosphate-buffered saline (PBS).

  • Ice-cold methanol.

  • Acetonitrile (B52724).

  • Internal standard (e.g., deuterated 25(OH)D3).

  • Hexane:ethyl acetate (B1210297) mixture (e.g., 9:1 v/v).

  • Centrifuge.

  • Nitrogen evaporator.

Procedure:

  • Cell Harvesting: After treatment, wash the cells with PBS and harvest them by scraping or trypsinization. Centrifuge to obtain a cell pellet.

  • Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold methanol.[6]

  • Addition of Internal Standard: Add a known amount of the internal standard to each sample to correct for extraction losses.[6]

  • Protein Precipitation: Add 2 mL of acetonitrile to the cell lysate. Vortex vigorously and incubate on ice for 10 minutes.[6]

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[6]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.[6]

  • Liquid-Liquid Extraction:

    • Add 3 mL of the hexane:ethyl acetate mixture to the supernatant.[6]

    • Vortex vigorously for 1 minute and then centrifuge to separate the phases.[6]

    • Carefully collect the upper organic phase.[6]

    • Repeat the extraction of the aqueous phase to maximize recovery.[6]

  • Solvent Evaporation: Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen.[6]

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the initial mobile phase for your analytical instrument.[6]

Visualizations

VDR_Signaling_Pathway Vitamin D Receptor (VDR) Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D3 25(OH)D3 VDR VDR D3->VDR Binds to VDR_D3 VDR-25(OH)D3 Complex VDR->VDR_D3 RXR RXR VDR_RXR VDR-25(OH)D3-RXR Heterodimer RXR->VDR_RXR VDR_D3->VDR_RXR VDR_RXR_n VDR-25(OH)D3-RXR Heterodimer VDR_RXR->VDR_RXR_n Translocation VDRE Vitamin D Response Element (VDRE) Gene Target Gene (e.g., CYP24A1, TRPV6) VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response VDR_RXR_n->VDRE Binds to Troubleshooting_Workflow Troubleshooting Workflow for Assay Variability Start High Variability Observed Check_Cells Review Cell Culture Practices Start->Check_Cells Check_Pipetting Evaluate Pipetting Technique Check_Cells->Check_Pipetting [ Cells OK ] Sol_Cells Standardize passage number Ensure consistent cell density Check for contamination Check_Cells->Sol_Cells [ Issue Found ] Check_Reagents Assess Reagent Quality & Prep Check_Pipetting->Check_Reagents [ Pipetting OK ] Sol_Pipetting Calibrate pipettes Use master mixes Practice consistent technique Check_Pipetting->Sol_Pipetting [ Issue Found ] Check_Plate Investigate Plate Effects Check_Reagents->Check_Plate [ Reagents OK ] Sol_Reagents Use fresh reagents Aliquot stocks Ensure complete solubilization Check_Reagents->Sol_Reagents [ Issue Found ] End Consistent Results Check_Plate->End [ Plate OK ] Sol_Plate Avoid outer wells Ensure proper plate type Check for uniform temperature Check_Plate->Sol_Plate [ Issue Found ] Sol_Cells->Check_Cells Sol_Pipetting->Check_Pipetting Sol_Reagents->Check_Reagents Sol_Plate->Check_Plate Experimental_Workflow General Experimental Workflow for a Cell-Based Assay Start Start Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Incubate1 Incubate for Cell Attachment (18-24h) Seed_Cells->Incubate1 Prepare_Tx Prepare 25(OH)D3 Dilutions Incubate1->Prepare_Tx Treat_Cells Treat Cells with 25(OH)D3 Prepare_Tx->Treat_Cells Incubate2 Incubate for Treatment Period (18-24h) Treat_Cells->Incubate2 Add_Reagent Add Detection Reagent Incubate2->Add_Reagent Read_Plate Read Plate on Luminometer/Spectrophotometer Add_Reagent->Read_Plate Analyze Analyze Data Read_Plate->Analyze

References

Technical Support Center: 25-Hydroxycholecalciferol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of 25-hydroxycholecalciferol (also known as 25-hydroxyvitamin D3 or calcifediol) in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: For long-term stability, it is highly recommended to dissolve this compound in an organic solvent. Ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are commonly used.[1] Ethanol is a frequently cited solvent for creating stock solutions.[1][2] A mixture of propylene (B89431) glycol and ethanol has also been utilized for injectable formulations.[3] Aqueous solutions are not recommended for storage beyond one day due to the compound's instability in such media.[1][4]

Q2: What are the optimal storage conditions for long-term stability?

A2: To ensure the long-term stability of your this compound stock solution, it is crucial to store it at low temperatures and protect it from light. Storage at -20°C or -80°C is consistently recommended.[1][2][5][6][7] For storage periods extending over several months to years, -80°C is the preferred temperature.[2][5][6][7] As this compound is sensitive to light, always store solutions in amber-colored vials or wrap the container in aluminum foil to prevent photodegradation.[2][3][8]

Q3: How many times can I freeze and thaw my stock solution?

A3: It is best practice to minimize the number of freeze-thaw cycles, as this can affect the stability of this compound. To avoid repeated temperature fluctuations, it is recommended to aliquot the stock solution into smaller, single-use vials before freezing.[5][9] While some studies on related vitamin D metabolites suggest they are relatively stable for up to four freeze-thaw cycles, minimizing this is a crucial step in ensuring the integrity of your samples.[5]

Q4: How long can I expect my this compound stock solution to be stable?

A4: The stability of your stock solution is dependent on the storage conditions. When stored in a suitable organic solvent, protected from light, and kept at -80°C, a stock solution can be stable for at least six months to a year or even longer.[2][6] For storage at -20°C, stability for at least one month can be expected.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the this compound stock solution.Prepare a fresh stock solution from solid compound. Ensure proper storage conditions (frozen at -20°C or -80°C and protected from light).[2][6] It is advisable to aliquot the stock solution to minimize freeze-thaw cycles.[5]
Precipitate observed in the solution after thawing Poor solubility of this compound or solvent evaporation.Before use, allow the vial to equilibrate to room temperature and vortex gently to ensure the contents are fully dissolved. If precipitation persists, gentle warming and sonication can aid in redissolution. Ensure vials are sealed tightly to prevent solvent evaporation.
Loss of biological activity in cell-based assays The compound may have degraded due to improper storage or handling. Aqueous dilutions for experiments may have been stored for too long.Always prepare fresh dilutions in your cell culture media or aqueous buffer immediately before use. Do not store aqueous solutions of this compound.[1] Confirm the concentration of your stock solution using a validated analytical method like HPLC-UV or LC-MS/MS.[10][11][12]

Data Presentation: Stability of this compound Under Various Conditions

Table 1: Summary of Recommended Storage Conditions for this compound Stock Solutions

SolventTemperatureDurationStability Notes
Ethanol-80°C≥ 1 yearConsidered stable.[2]
Ethanol-20°CSeveral monthsGenerally stable, but -80°C is preferred for longer-term storage.[2]
DMSO-20°C≥ 4 yearsSupplied as a crystalline solid, stock solutions in DMSO are stable for extended periods when stored properly.[1]
Propylene Glycol with 10% Ethanol4°C~6 monthsA specific formulation showed over 90% potency retained after 199 days when protected from light.[3]
Aqueous Buffer (e.g., PBS)Room Temp or 4°C≤ 1 dayNot recommended for storage due to instability.[1][4]

Table 2: Stability of this compound in Serum/Plasma (for reference)

MatrixTemperatureDurationFindingReference
Serum-20°C30 daysPre-analytically stable.[13][14]
Serum-20°C~2 monthsStable.[10]
Serum-40°C3 monthsStable.[10]
Serum-80°C7 monthsA statistically significant reduction of ~4.9% was observed.[11]
Serum2-8°C24 hoursStable.[10]

Experimental Protocols & Visualizations

Protocol: Preparation and Storage of a this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in ethanol.

Materials:

  • Crystalline this compound

  • Anhydrous ethanol (200 proof, USP grade)

  • Amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Weighing: Accurately weigh the desired amount of crystalline this compound in a clean, tared weighing dish.

  • Dissolution: Quantitatively transfer the weighed compound to a volumetric flask. Add a small amount of anhydrous ethanol to dissolve the solid completely. Gentle vortexing may be applied.

  • Dilution: Once the solid is fully dissolved, bring the solution to the final volume with anhydrous ethanol.

  • Aliquoting: Dispense the stock solution into smaller, single-use amber glass vials.

  • Inert Gas Purge (Optional but Recommended): To minimize oxidation, gently purge the headspace of each vial with an inert gas like nitrogen or argon before sealing.

  • Storage: Tightly cap the vials and store them in an upright position at -80°C, protected from light.

Diagram: Experimental Workflow for Stability Testing

Stability_Testing_Workflow prep Prepare Stock Solution (e.g., in Ethanol) aliquot Aliquot into multiple vials prep->aliquot t0 Time Zero Analysis (t=0) (e.g., by HPLC) aliquot->t0 storage Store aliquots under different conditions (Temp, Light) aliquot->storage data Collect and Analyze Data (% Recovery vs. Time) t0->data timepoints Analyze at specified time points (t1, t2, ...) storage->timepoints timepoints->data conclusion Determine Stability and Shelf-Life data->conclusion

Caption: Workflow for assessing the stability of this compound stock solutions.

Diagram: Factors Affecting this compound Stability

Stability_Factors stability 25-OH-D3 Stability temp Temperature temp->stability light Light Exposure light->stability solvent Solvent Choice (Organic vs. Aqueous) solvent->stability oxygen Oxygen/Oxidation oxygen->stability ph pH (in aqueous media) ph->stability freeze_thaw Freeze-Thaw Cycles freeze_thaw->stability

Caption: Key factors influencing the stability of this compound in solutions.

References

Technical Support Center: Quantification of 25-Hydroxycholecalciferol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of 25-hydroxycholecalciferol (25(OH)D3) and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate results due to matrix effects.

Q1: My 25(OH)D3 results are inconsistent and show poor reproducibility. How can I determine if matrix effects are the cause and what can I do to mitigate them?

A1: Matrix effects, caused by co-eluting endogenous components of the sample matrix (e.g., phospholipids), can lead to ion suppression or enhancement, significantly impacting the accuracy and precision of your results.[1][2][3][4]

Troubleshooting Steps:

  • Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression or enhancement in your chromatogram.

  • Phospholipid Monitoring: Monitor for characteristic phospholipid MRM transitions (e.g., m/z 184) to see if they co-elute with your analyte of interest.

  • Sample Preparation Optimization:

    • Solid-Phase Extraction (SPE): Use of SPE cartridges, such as those containing zirconia/titania, can effectively remove phospholipids (B1166683).[1][3] A 5-fold reduction in interfering phospholipids has been reported with this approach.[1][3]

    • Liquid-Liquid Extraction (LLE): While a common technique, its efficiency in removing all matrix components can be variable.[5]

    • Protein Precipitation (PPT): Often used, but may not be sufficient to remove all interfering substances. It's crucial to disrupt the binding of 25(OH)D to the vitamin D binding protein, often achieved with organic solvents like acetonitrile.[6][7]

  • Chromatographic Improvements: Modifying your LC method to separate the analyte from the matrix interferences can be effective.

  • Choice of Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects from phospholipids compared to Electrospray Ionization (ESI).[1][8] One study showed that switching from ESI to APCI halved the coefficient of variation for the internal standard signal.[1]

Quantitative Impact of Matrix Effect Reduction:

ParameterBefore OptimizationAfter Phospholipid DepletionReference
Signal Intensity for PTAD-25OHD31x12.5x increase[1][3]
Phospholipid Content5x1x (5-fold reduction)[1][3]
Intra-assay Imprecision (CV%)13.4% (with ESI)6.9% (with APCI)[1][8]

Experimental Workflow for Investigating and Mitigating Matrix Effects:

start Inconsistent Results (Suspected Matrix Effects) infusion Post-Column Infusion Experiment start->infusion Investigate phospholipid Monitor Phospholipid Transitions start->phospholipid Investigate identify Identify Ion Suppression/Enhancement infusion->identify phospholipid->identify optimize_sp Optimize Sample Preparation (SPE, LLE, PPT) identify->optimize_sp Mitigate optimize_lc Optimize LC Method identify->optimize_lc Mitigate change_ion Consider APCI Source identify->change_ion Mitigate revalidate Re-validate Method optimize_sp->revalidate optimize_lc->revalidate change_ion->revalidate end Accurate & Reproducible Results revalidate->end

Caption: Troubleshooting workflow for matrix effects.

Issue 2: Overestimation of 25(OH)D3 due to isomeric interference.

Q2: I am getting higher than expected 25(OH)D3 concentrations, especially in samples from infants. Could this be due to interference from the C3-epimer?

A2: Yes, this is a very common pitfall. The C3-epimer of 25(OH)D3 (3-epi-25(OH)D3) is a stereoisomer that has the same mass and fragmentation pattern as 25(OH)D3.[9][10] If not chromatographically separated, it will co-elute and lead to a significant overestimation of 25(OH)D3 concentrations, a problem that is particularly prevalent in pediatric samples.[11] Some studies have also identified interference from other isobars like 1α-hydroxyvitamin-D3.[10][12]

Troubleshooting Steps:

  • Chromatographic Separation: This is the most critical step.

    • Column Choice: Chiral columns or high-resolution C18 columns in tandem can be used to separate the epimers.[10][12] Phenyl-hexyl columns have also been shown to be effective in resolving isomers.[13]

    • Method Optimization: A longer run time and careful optimization of the mobile phase composition and gradient are often necessary to achieve baseline separation.[9][10] A run time of 5 minutes has been shown to be sufficient for routine analysis.[9]

  • Mass Spectrometry: High-resolution mass spectrometry can help in some cases to resolve quasi-isobaric interferences with internal standards, but chromatographic separation of the analyte epimers is still essential.[9]

  • Method Validation: It is crucial to validate your method using standards for both 25(OH)D3 and its C3-epimer to confirm separation and accurate quantification.

Impact of C3-Epimer Interference on 25(OH)D3 Quantification:

PopulationBias with Method Not Separating C3-EpimerReference
Adult Samples (n=52)-0.15[11]
Pediatric Samples (n=40)4.54[11]

Logical Diagram for Addressing Isomeric Interference:

start Overestimation of 25(OH)D3 check_epimer Potential C3-Epimer Interference? start->check_epimer review_chrom Review Chromatography check_epimer->review_chrom no_separation No Baseline Separation review_chrom->no_separation If separation Baseline Separation review_chrom->separation If optimize_lc Optimize LC Method: - Chiral/High-Res Column - Gradient/Mobile Phase no_separation->optimize_lc validate Validate with Epimer Standards separation->validate optimize_lc->validate accurate Accurate Quantification validate->accurate

Caption: Decision tree for resolving isomeric interference.

Issue 3: Internal standard signal is highly variable or shows unexpected peaks.

Q3: The signal for my deuterated internal standard (e.g., d6-25(OH)D3) is erratic across my sample batch. What could be the cause?

A3: Inconsistent internal standard (IS) signal can point to several issues, including improper sample processing, matrix effects affecting the IS, or, in some cases, a direct interference with the IS itself.[14]

Troubleshooting Steps:

  • Review Sample Processing: Ensure consistent and accurate pipetting of the IS into all samples, calibrators, and quality controls.

  • Check for Interferences:

    • An isobaric interference with d6-25(OH)D3 has been reported, potentially associated with metabolites of the antiemetic drug ondansetron.[14]

    • Regularly review the metric plot (IS signal across the batch) for any sporadic, elevated signals in certain samples.[14]

    • Monitor qualifier ion ratios for your IS. A significant deviation from the expected ratio can indicate an interference.[14]

  • Chromatographic Resolution: If an interference is suspected, modifying the LC conditions (e.g., using a longer column or a different stationary phase) may help to chromatographically resolve the interfering peak from the IS.[14]

  • Consider an Alternative Internal Standard:

    • Using a d3-25(OH)D3 internal standard may be an option to avoid the specific interference seen with d6-25(OH)D3.[14]

    • The use of a ¹³C₅-labeled internal standard has been shown to reduce matrix effects compared to a deuterium-labeled IS in some food matrices.[2]

    • Some methods have successfully used non-related compounds like Stanozolol-D3 as an internal standard to circumvent isobaric interferences.[10]

Protocol for Investigating Internal Standard Interference:

  • Sample Selection: Re-inject a sample exhibiting an abnormally high IS signal.

  • MRM Monitoring: In addition to the primary quantifier transition for the IS, monitor at least two qualifier transitions.

  • Data Analysis:

    • Compare the peak shape and retention time of the IS in the problematic sample to that of a clean calibrator.

    • Calculate the ion ratios (qualifier/quantifier) for the IS in both the sample and the calibrator. A significant difference suggests the presence of an interfering compound.

  • Chromatographic Investigation: If interference is confirmed, lengthen the chromatographic run or change the column to attempt to separate the interferent from the IS.

Issue 4: My LC-MS/MS results do not correlate well with immunoassay results.

Q4: We are transitioning from an immunoassay to an LC-MS/MS method for 25(OH)D analysis, and the results are not comparable. Why is this, and which method is more reliable?

A4: Significant discrepancies between immunoassay and LC-MS/MS results are well-documented.[15][16][17] LC-MS/MS is generally considered the gold standard or reference method due to its higher specificity and sensitivity.[17][18]

Common Reasons for Discrepancies:

  • Specificity and Cross-reactivity: Immunoassays can suffer from cross-reactivity with other vitamin D metabolites, such as 24,25(OH)₂D, which can lead to inaccurate results.[16] Conversely, most immunoassays do not detect the C3-epimer, while LC-MS/MS methods can, which can lead to different results if the LC-MS/MS method does not chromatographically separate it.[16]

  • Measurement of 25(OH)D2: The ability of different immunoassays to accurately detect 25(OH)D2 (from supplementation) can be highly variable, with some showing specificities as low as 50-80%, whereas LC-MS/MS can distinguish and accurately quantify both 25(OH)D2 and 25(OH)D3.[15][18]

  • Standardization: Immunoassays from different manufacturers use different antibodies and calibrators, leading to significant inter-assay variability.[15] While LC-MS/MS methods can also vary, they can be standardized against reference materials from organizations like the National Institute of Standards and Technology (NIST).[9]

Recommendation:

When transitioning methods, it is essential to perform a thorough method comparison study using a significant number of patient samples. Do not expect a 1:1 correlation. Instead, use regression analysis (e.g., Passing-Bablok or Deming) to understand the bias and relationship between the two methods.[15][17] Standardization of your LC-MS/MS assay against certified reference materials is crucial for ensuring accuracy.

Method Comparison Data Example:

Assay ComparisonCorrelation (r)Mean Difference/BiasReference
Diasorin Liaison vs. LC-MS/MS0.832Diasorin results were on average 10 nmol/L lower[15]
IDS-iSYS vs. LC-MS/MS0.857No significant mean difference[15]
Diasorin vs. LC-MS/MS-Diasorin results were on average 2.0 ng/mL lower[16]

References

Technical Support Center: Mitigating Matrix Effects in 25-Hydroxycholecalciferol Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 25-hydroxycholecalciferol (25(OH)D) by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in 25(OH)D analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression or enhancement, resulting in inaccurate quantification. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for vitamin D metabolite analysis, matrix effects are a significant challenge.[1][2] Phospholipids from biological samples are a common source of these effects.[1][3][4]

Q2: What are the most common sources of matrix effects in serum or plasma samples for 25(OH)D analysis?

A2: The most significant contributors to matrix effects in serum and plasma samples are phospholipids.[3][4] These molecules can co-elute with 25(OH)D and suppress its ionization in the mass spectrometer source, leading to reduced sensitivity and inaccurate results.[3][5] Other endogenous components like salts and proteins can also contribute to matrix effects.[6]

Q3: How can I determine if my assay is being affected by matrix effects?

A3: A post-column infusion experiment is a definitive way to identify regions in your chromatogram where ion suppression or enhancement occurs. This involves infusing a constant flow of a standard solution of your analyte post-column while injecting a blank, extracted sample. Dips or rises in the baseline signal of the analyte indicate the presence of matrix effects.

Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) better for minimizing matrix effects in 25(OH)D analysis?

A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI) for the analysis of vitamin D metabolites.[2][3][5] This is because APCI involves gas-phase ionization, which is less affected by non-volatile matrix components compared to the solution-phase competition for charge in ESI.[3] If you are experiencing significant ion suppression with ESI, switching to an APCI source is a recommended troubleshooting step.[3]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Signal-to-Noise Ratio

Possible Causes:

  • Significant Ion Suppression: Co-eluting matrix components, particularly phospholipids, are likely suppressing the ionization of 25(OH)D.[3][5]

  • Inefficient Ionization: 25(OH)D and its metabolites can have poor ionization efficiency.[1]

  • Low Analyte Concentration: The concentration of the analyte in the sample may be below the limit of detection of the current method.

Troubleshooting Steps:

  • Improve Sample Cleanup: Implement more rigorous sample preparation techniques to remove interfering matrix components.[3][5]

    • Solid-Phase Extraction (SPE): Use SPE cartridges, particularly those designed for phospholipid removal, to clean up the sample.[3][7]

    • Liquid-Liquid Extraction (LLE): LLE is effective at separating analytes from interfering substances.[3][5]

    • Phospholipid Removal Plates: Consider using specialized plates, such as HybridSPE-Phospholipid, which combine protein precipitation with phospholipid removal.[7]

  • Optimize Chromatography: Adjust your chromatographic method to improve the separation of 25(OH)D from matrix components.[5]

    • Column Chemistry: Experiment with different stationary phases. While C18 is common, phases like Pentafluorophenyl (F5) or Cyano (CN) can offer different selectivities.[3][8]

    • Mobile Phase Gradient: Optimize the mobile phase gradient to achieve better separation.

  • Incorporate a Derivatization Step: Chemical derivatization can significantly improve the ionization efficiency and signal response of vitamin D metabolites.[1][5] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are commonly used.[1][5]

  • Switch Ionization Source: If using ESI, consider switching to an APCI source, which is generally less prone to matrix effects for this analysis.[2][3][5]

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d6-25-hydroxycholecalciferol) is crucial. It will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification by correcting for signal variability.[3]

Issue 2: Inconsistent Results or Poor Reproducibility

Possible Causes:

  • Variable Matrix Effects: Inconsistent removal of matrix components across samples.

  • Inadequate Internal Standard Correction: The internal standard may not be behaving identically to the analyte.

  • Sample Preparation Variability: Inconsistent execution of the sample preparation protocol.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure your sample preparation protocol is robust and consistently applied. Supported Liquid Extraction (SLE) can offer higher throughput and reduced sample handling time compared to traditional LLE.[5][9]

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is representative of your study samples (e.g., charcoal-stripped serum) to compensate for matrix effects.[5]

  • Verify Internal Standard Performance: Ensure the internal standard is co-eluting perfectly with the native analyte.[5]

  • Evaluate Different Internal Standards: While a deuterated analog is ideal, ensure it is appropriate for your specific method and matrix.[5]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation TechniqueRelative Matrix Effect (%)Analyte Recovery (%)ThroughputKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 60-80[5]85-95[5]High[5]Simple, fastIneffective at removing phospholipids, leading to significant ion suppression.[10][11]
Liquid-Liquid Extraction (LLE) 30-50[5]70-90MediumGood removal of phospholipids.[5]Can be labor-intensive and difficult to automate.[9]
Solid-Phase Extraction (SPE) 10-3080-95MediumEffective removal of a broad range of interferences.[3]Requires method development and can be more time-consuming than PPT.[10]
Phospholipid Removal Plates <1090-105HighHighly selective for phospholipid removal, significantly reducing ion suppression.[10]Higher initial cost compared to PPT.
Supported Liquid Extraction (SLE) 20-4085-95HighFaster and more reproducible than traditional LLE.[5][9]May not be as effective as SPE for all matrix types.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 25(OH)D from Serum

This protocol provides a general workflow for extracting 25(OH)D from a serum or plasma matrix.

  • Protein Precipitation: To 100 µL of the sample, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard. Vortex for 30 seconds.[1]

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.[1]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.[1]

  • Elution: Elute the 25(OH)D and other vitamin D metabolites with 1 mL of methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[1]

Protocol 2: Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

Derivatization with PTAD enhances the ionization efficiency of 25(OH)D.

  • Sample Preparation: Perform sample cleanup using a method such as SPE (Protocol 1) and evaporate the eluate to dryness.

  • Reagent Preparation: Prepare a fresh solution of PTAD in a suitable solvent like ethyl acetate (B1210297) (e.g., 0.1 g/L).[1]

  • Reaction: Add 50 µL of the PTAD solution to the dried sample extract.[1]

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (optimization may be required).

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the derivatized sample in the mobile phase for injection into the LC-MS/MS system.[1]

Visualizations

Experimental Workflow for Mitigating Matrix Effects

Mitigating_Matrix_Effects_Workflow cluster_sample_prep Sample Preparation cluster_optional_derivatization Optional Derivatization cluster_analysis Analysis Start Biological Sample (Serum/Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Start->Protein_Precipitation LLE Liquid-Liquid Extraction (LLE) Protein_Precipitation->LLE Further Cleanup SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Further Cleanup Phospholipid_Removal Phospholipid Removal Plate Protein_Precipitation->Phospholipid_Removal Alternative Derivatization Derivatization (e.g., PTAD) LLE->Derivatization LC_Separation LC Separation (Optimized Gradient & Column) LLE->LC_Separation SPE->Derivatization SPE->LC_Separation Phospholipid_Removal->Derivatization Phospholipid_Removal->LC_Separation Derivatization->LC_Separation MS_Detection MS Detection (APCI Preferred) LC_Separation->MS_Detection Data_Analysis Data Analysis (with Internal Standard Correction) MS_Detection->Data_Analysis

Caption: A generalized workflow for sample preparation and analysis of this compound, highlighting key stages for matrix effect mitigation.

Troubleshooting Logic for Low Signal Intensity

Troubleshooting_Low_Signal Start Low Signal Intensity or High Signal-to-Noise Check_Sample_Prep Evaluate Sample Preparation Start->Check_Sample_Prep Improve_Cleanup Implement More Rigorous Cleanup (SPE, LLE, Phospholipid Removal) Check_Sample_Prep->Improve_Cleanup Ineffective? Check_Chromatography Optimize Chromatography Check_Sample_Prep->Check_Chromatography Effective Improve_Cleanup->Check_Chromatography Optimize_Gradient_Column Adjust Gradient and/or Change Column Chemistry (e.g., F5) Check_Chromatography->Optimize_Gradient_Column Suboptimal? Check_Ionization Evaluate Ionization Source Check_Chromatography->Check_Ionization Optimal Optimize_Gradient_Column->Check_Ionization Consider_Derivatization Consider Derivatization (e.g., PTAD) Use_Internal_Standard Ensure Proper Use of Stable Isotope-Labeled Internal Standard Consider_Derivatization->Use_Internal_Standard Check_Ionization->Consider_Derivatization APCI or Optimized ESI Switch_to_APCI Switch from ESI to APCI Check_Ionization->Switch_to_APCI Using ESI with High Suppression? Switch_to_APCI->Consider_Derivatization Result Improved Signal Intensity and Accurate Quantification Use_Internal_Standard->Result

Caption: A decision tree for troubleshooting low signal intensity in this compound mass spectrometry analysis.

References

Technical Support Center: Optimizing Solvent for 25-Hydroxycholecalciferol Dissolution and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively dissolving and maintaining the stability of 25-hydroxycholecalciferol (25(OH)D3). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research and development activities.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution and storage of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of 25(OH)D3 in aqueous solutions. 25(OH)D3 is sparingly soluble in aqueous buffers. Direct dissolution in aqueous media is often unsuccessful.First, dissolve the crystalline 25(OH)D3 in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF). Then, dilute the resulting stock solution with the aqueous buffer of your choice. For instance, a 1:2 solution of ethanol to PBS (pH 7.2) can be used.[1] It is not recommended to store the aqueous solution for more than one day to prevent precipitation.[1]
Incomplete dissolution in organic solvent. The concentration of 25(OH)D3 exceeds its solubility limit in the chosen solvent.Refer to the solubility data table below to select a solvent with a higher solubility for 25(OH)D3. Gentle warming and vortexing can also aid dissolution, but avoid excessive heat which can cause degradation. Ensure the solvent is of high purity.
Degradation of 25(OH)D3 in solution over time. 25(OH)D3 is sensitive to light, air (oxygen), and heat. Solutions in certain solvents may be unstable.Store stock solutions in amber vials to protect from light.[2] Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize oxidation.[1] Store all solutions at -20°C or lower for long-term stability.[1][3] For aqueous solutions, prepare them fresh before use.
Variability in experimental results. Inconsistent concentration of stock solutions due to solvent evaporation or degradation. Improper storage and handling.Use tightly sealed containers to prevent solvent evaporation, especially for volatile organic solvents.[3][4] Minimize freeze-thaw cycles by aliquoting stock solutions into single-use vials.[5] Always handle solutions in a manner that minimizes exposure to light and oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the best organic solvents for dissolving this compound?

A1: Ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are excellent choices for dissolving this compound.[1] Ethanol and DMF offer higher solubility compared to DMSO.[1] The choice of solvent may also depend on the downstream application and its compatibility with the experimental system.

Q2: How can I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the crystalline this compound in a suitable organic solvent of choice, which should be purged with an inert gas.[1] For example, you can dissolve it in ethanol to achieve a concentration of up to 20 mg/mL.[1] Store the stock solution in a tightly sealed amber vial at -20°C.[1][3]

Q3: What are the recommended storage conditions for this compound?

A3: Crystalline this compound should be stored at -20°C and is stable for at least four years.[1] Stock solutions in organic solvents should also be stored at -20°C or -80°C for long-term stability.[6] Aqueous solutions are not recommended for storage and should be prepared fresh daily.[1] It is crucial to protect both solid and dissolved forms from light and air.[2]

Q4: Is this compound stable in aqueous solutions?

A4: this compound has limited stability in aqueous solutions and is prone to precipitation and degradation.[1] It is recommended to use aqueous solutions immediately after preparation and not to store them for more than one day.[1] The stability in aqueous media is influenced by factors such as pH, temperature, light, and oxygen.[7]

Q5: How many times can I freeze and thaw my stock solution?

A5: To maintain the integrity of your this compound solution, it is best to minimize freeze-thaw cycles. It is highly recommended to aliquot the stock solution into single-use vials after preparation to avoid repeated temperature fluctuations. While some vitamin D metabolites are relatively stable for a few freeze-thaw cycles, avoiding them altogether is the best practice.[2][5]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubility (approx.)Reference(s)
Ethanol20 mg/mL[1]
Dimethylformamide (DMF)20 mg/mL[1]
Dimethyl Sulfoxide (DMSO)10 mg/mL[1]
Aqueous Buffer (1:2 Ethanol:PBS, pH 7.2)0.3 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in Ethanol

Materials:

  • This compound (crystalline solid)

  • Anhydrous ethanol (200 proof)

  • Inert gas (Nitrogen or Argon)

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

  • Volumetric flask

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound crystalline solid accurately using a calibrated analytical balance. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg.

  • Transfer the weighed solid into a clean, dry amber glass vial.

  • Add a small volume of anhydrous ethanol to the vial to dissolve the solid.

  • Gently swirl the vial to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath.

  • Once the solid is completely dissolved, add anhydrous ethanol to reach the final desired volume.

  • Purge the headspace of the vial with a gentle stream of inert gas (nitrogen or argon) for a few seconds to displace oxygen.

  • Tightly cap the vial and seal it with paraffin (B1166041) film for long-term storage.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C.

Mandatory Visualization

Vitamin D Signaling Pathway

The biological effects of this compound are mediated through its conversion to the active form, 1,25-dihydroxyvitamin D3, which then binds to the Vitamin D Receptor (VDR). This complex regulates gene expression.

VitaminD_Signaling_Pathway cluster_Metabolism Metabolism cluster_Signaling Genomic Signaling This compound This compound 1,25-dihydroxyvitamin D3 1,25-dihydroxyvitamin D3 This compound->1,25-dihydroxyvitamin D3 CYP27B1 (Kidney) VDR Vitamin D Receptor (VDR) 1,25-dihydroxyvitamin D3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Biological Effects Biological Effects Gene->Biological Effects

Caption: Vitamin D metabolic activation and genomic signaling pathway.

Experimental Workflow for Preparing an Aqueous Solution

This diagram outlines the recommended steps for preparing a diluted aqueous solution of this compound for cell culture or other aqueous-based experiments.

Aqueous_Solution_Workflow Start Start: Crystalline 25(OH)D3 Dissolve Dissolve in Organic Solvent (e.g., Ethanol) Start->Dissolve Stock Prepare Concentrated Stock Solution Dissolve->Stock Dilute Dilute with Aqueous Buffer Stock->Dilute Final Final Aqueous Solution (Use Immediately) Dilute->Final End End Final->End

Caption: Workflow for preparing an aqueous solution of 25(OH)D3.

References

addressing cross-reactivity with other vitamin D metabolites in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vitamin D Immunoassays. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to cross-reactivity with other vitamin D metabolites during immunoassays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the accuracy and reliability of your results.

Troubleshooting Guides

This section provides a step-by-step approach to resolving common issues related to cross-reactivity in vitamin D immunoassays.

Issue 1: Discrepancy Between Immunoassay Results and Expected Values or LC-MS/MS Data

Possible Cause: The antibody used in the immunoassay may be cross-reacting with other vitamin D metabolites present in the sample, such as 25-hydroxyvitamin D2 (25(OH)D₂), 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D₃), and 24,25-dihydroxyvitamin D (24,25(OH)₂D).[1] This can lead to an overestimation or underestimation of the target analyte's concentration.[1] The design of antibodies with co-specificity for 25(OH)D2 and 25(OH)D3, while having low cross-reactivity to other metabolites, has proven to be a challenge.[2]

Troubleshooting Steps:

  • Review Assay Specificity: Carefully consult the manufacturer's data sheet for detailed information on the cross-reactivity of the antibody with various vitamin D metabolites.[1]

  • Perform a Spike and Recovery Experiment: This experiment helps to determine if the sample matrix is interfering with the detection of the analyte. A detailed protocol is provided in the "Experimental Protocols" section below.[1]

  • Validate with a Reference Method: Compare your immunoassay results with those obtained from a reference method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is considered the gold standard for vitamin D testing as it can effectively separate and quantify different vitamin D metabolites.[2]

  • Sample Pre-treatment: If significant cross-reactivity is suspected, consider pre-treating the sample to remove interfering metabolites. Techniques like liquid-liquid extraction or solid-phase extraction can be employed.[1]

Caption: Troubleshooting workflow for discrepant immunoassay results.
Issue 2: High Inter-Assay or Inter-Laboratory Variability

Possible Cause: Discrepancies in results between different immunoassay kits or laboratories can often be attributed to variations in antibody specificity and cross-reactivity profiles.[2][3]

Troubleshooting Steps:

  • Standardize Protocols: Ensure consistent use of the same assay protocol, including incubation times and temperatures, across all experiments and locations.[1]

  • Use Certified Reference Materials (CRMs): Employ CRMs from reputable sources like the National Institute of Standards and Technology (NIST) to calibrate and validate your assays.[1]

  • Participate in External Quality Assessment Schemes (EQAS): These programs allow you to compare your laboratory's results with those of other labs, which helps in identifying any systematic biases.[1]

  • Characterize Your Assay's Cross-Reactivity: If you are using a less common or in-house developed assay, it is crucial to perform a thorough assessment of its cross-reactivity with various vitamin D metabolites.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common vitamin D metabolites that cause cross-reactivity in immunoassays?

A1: The most common cross-reactants are 25-hydroxyvitamin D2 (25(OH)D₂), 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D₃), and 24,25-dihydroxyvitamin D (24,25(OH)₂D).[1] The C3-epimer of 25-hydroxyvitamin D3 is a known issue in some assays.[4][5]

Q2: How can I determine the percentage of cross-reactivity of my immunoassay with a specific metabolite?

A2: You can perform a cross-reactivity experiment by running the assay with a known concentration of the potential cross-reactant and comparing the result to the standard curve of the target analyte. A detailed protocol is provided in the "Experimental Protocols" section.[1]

Q3: Can the sample type affect my vitamin D immunoassay results?

A3: Yes, factors such as hemolysis and lipemia in samples can interfere with immunoassay results.[1] It is always recommended to use fresh, non-hemolyzed, and non-lipemic samples. If using such samples is unavoidable, the assay should be validated for tolerance to these interferences.

Q4: Does biotin (B1667282) supplementation interfere with vitamin D immunoassays?

A4: Biotin can interfere with streptavidin-biotin-based immunoassays. It is important to check the principle of your specific vitamin D assay and to inquire about recent biotin supplementation from sample donors.

Data Presentation: Cross-Reactivity of Commercial Immunoassays

The following table summarizes the reported cross-reactivity of several commercially available immunoassays with various vitamin D metabolites. Note that these values can vary between different lots and assay protocols.

Immunoassay Platform25(OH)D₂3-epi-25(OH)D₃24,25(OH)₂D₃Reference(s)
Siemens ADVIA Centaur Vitamin D Total 45.3%VariableVariable[6]
Roche Elecsys Vitamin D Total 41.2%~51-57%Variable[6][7]
Abbott Architect 25-OH Vitamin D 37-82%VariableVariable[8]
DiaSorin Liaison XL 100%Not specifiedNot specified[9]
IDS 25-Hydroxy Vitamin D EIA 75%Not specified134%Manufacturer Data
Eagle Biosciences 25-OH Vitamin D ELISA 100%Not specified<0.1%Manufacturer Data

Note: Data is compiled from published studies and manufacturer inserts. It is crucial to validate the cross-reactivity for the specific assay and sample type being used.

Experimental Protocols

Protocol 1: Spike and Recovery Experiment to Assess Matrix Effects

Objective: To determine if components in the sample matrix (e.g., serum, plasma) interfere with the accurate quantification of the target vitamin D metabolite.

Materials:

  • Your vitamin D immunoassay kit

  • Samples to be tested

  • A purified standard of the target vitamin D metabolite

  • Assay buffer (as provided in the kit)

Procedure:

  • Prepare a high-concentration stock solution of the purified vitamin D metabolite standard.

  • Spike the sample: Add a small, known volume of the high-concentration stock solution to a known volume of your sample. The final concentration of the spike should fall within the mid-range of your standard curve.

  • Prepare a control spike: Add the same amount of the high-concentration stock solution to the same volume of assay buffer.

  • Measure the concentrations: Analyze the unspiked sample, the spiked sample, and the control spike using your immunoassay.

  • Calculate the percent recovery using the following formula:

    % Recovery = [(Concentration of spiked sample - Concentration of unspiked sample) / Concentration of control spike] x 100

Interpretation: A recovery rate between 80% and 120% generally indicates that the sample matrix is not significantly affecting the assay.

Caption: Workflow for a spike and recovery experiment.
Protocol 2: Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of the immunoassay with a potential cross-reactant.

Materials:

  • Your vitamin D immunoassay kit

  • Purified standard of the target vitamin D metabolite (Analyte A)

  • Purified standard of the potential cross-reactant (Analyte B)

Procedure:

  • Prepare standard curves: Generate a standard curve for Analyte A according to the kit protocol.

  • Prepare a dilution series of the cross-reactant: Prepare a series of dilutions of Analyte B in the assay buffer. The concentrations should cover a wide range, including physiologically relevant levels.

  • Run the assay: Analyze the dilutions of Analyte B using the immunoassay as if they were samples containing Analyte A.

  • Determine the 50% binding concentration (IC50): From the standard curve of Analyte A, determine the concentration that gives 50% of the maximum signal (IC50). Do the same for the curve generated with Analyte B.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Analyte A / IC50 of Analyte B) x 100

Interpretation: The resulting percentage indicates the degree to which the antibody recognizes the cross-reactant compared to the target analyte.

Signaling Pathways and Logical Relationships

The accurate measurement of vitamin D metabolites is crucial for understanding their downstream signaling pathways. Cross-reactivity can lead to misinterpretation of the levels of the biologically active form, 1,25-dihydroxyvitamin D, which binds to the Vitamin D Receptor (VDR) to regulate gene expression.

vitamin_d_signaling cluster_2 Vitamin D Metabolism and Signaling D2_D3 Vitamin D2 / D3 (from diet/sun) _25OHD 25(OH)D (in Liver) D2_D3->_25OHD _1_25OH2D 1,25(OH)2D (in Kidney) _25OHD->_1_25OH2D Immunoassay Immunoassay Measurement _25OHD->Immunoassay VDR Vitamin D Receptor (VDR) _1_25OH2D->VDR Gene_Expression Gene Expression (e.g., Calcium Homeostasis) VDR->Gene_Expression Cross_Reactants Cross-Reactants (e.g., 24,25(OH)2D, 3-epi-25(OH)D) Cross_Reactants->Immunoassay Interference

Caption: Simplified Vitamin D metabolism and signaling pathway with potential immunoassay interference.

References

impact of freeze-thaw cycles on 25-hydroxycholecalciferol sample integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing 25-hydroxycholecalciferol (25(OH)D) samples to ensure sample integrity. Particular focus is given to the impact of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: How many times can I freeze and thaw my serum/plasma samples containing this compound?

A: For most applications, serum and plasma samples for 25(OH)D analysis can be subjected to a limited number of freeze-thaw cycles without significant degradation. Studies have shown that 25(OH)D is a relatively stable analyte.[1][2] Some research indicates that results remain reliable after up to four freeze-thaw cycles.[2] However, to ensure the highest quality data, it is best practice to minimize the number of freeze-thaw cycles. It is recommended to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Q2: What is the recommended storage temperature for this compound samples?

A: For short-term storage (up to 7 days), refrigeration at 2-8°C is acceptable.[3][4] For long-term storage, samples should be frozen at -20°C or colder.[4][5][6] Some studies have used storage temperatures of -80°C for extended periods.[3][7]

Q3: Does the type of sample (serum vs. plasma) affect the stability of this compound during freeze-thaw cycles?

A: Current research suggests that there is no significant difference in the stability of 25(OH)D between serum and plasma samples under various storage conditions, including freeze-thaw cycles.[2][3] Both sample types are considered suitable for 25(OH)D measurement.[3]

Q4: Can light exposure affect the integrity of my this compound samples?

A: While prolonged exposure to direct sunlight should be avoided as a general laboratory best practice, studies have indicated that 25(OH)D is not significantly affected by light exposure during routine handling and analysis.[2]

Q5: Should I vortex my samples after thawing?

A: Vortexing is often used to ensure sample homogeneity after thawing. One study found statistically significant differences in 25(OH)D levels between vortexed and non-vortexed samples stored at -20°C; however, the maximum change observed (8.85%) was within the total allowable error for the assay.[2][8][9] The same study concluded that 25(OH)D is pre-analytically stable and can be analyzed without vortexing.[2][8][9]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpectedly low 25(OH)D results Sample degradation due to excessive freeze-thaw cycles or improper storage.Review the sample handling history to determine the number of freeze-thaw cycles and storage conditions. If more than four cycles have occurred or if storage conditions were suboptimal, consider re-analyzing a new aliquot that has undergone minimal freeze-thaw cycles. For future studies, ensure samples are aliquoted prior to long-term storage.
High variability between replicate measurements Incomplete thawing or inadequate mixing of the sample.Ensure samples are completely thawed and gently mixed before analysis to ensure homogeneity. While vigorous vortexing may not be necessary, gentle inversion of the tube is recommended.
Discrepancy in results from different analytical methods Different immunoassays or analytical platforms (e.g., LC-MS/MS vs. immunoassay) can have different sensitivities to matrix effects or interfering substances, which may be exacerbated by sample handling.Be aware that the analytical method can influence results.[7] When comparing data, ensure the same analytical method was used. If switching methods, a bridging study is recommended to correlate results.
Results inconsistent with clinical or experimental expectations Pre-analytical errors unrelated to freeze-thaw cycles, such as improper sample collection, delayed centrifugation, or hemolysis.Review the entire pre-analytical workflow, from sample collection to storage. Ensure that standardized procedures are followed for all steps.

Quantitative Data on the Impact of Freeze-Thaw Cycles

The following table summarizes findings from various studies on the stability of 25(OH)D after multiple freeze-thaw cycles.

Number of Freeze-Thaw CyclesSample TypeStorage TemperatureAnalytical MethodObserved Change in 25(OH)D ConcentrationReference
Up to 4Serum-20°CNot specifiedNo statistically significant difference[2]
MultipleSerum-20°C or lowerRadioimmunoassay (RIA)Unaffected[1]
3Not specifiedNot specifiedNot specifiedFluctuation within ±60% (for various vitamin D metabolites)[10]
3SerumNot specifiedMass SpectrometryMaximum 11% bias[11][12]
1Serum-70°CNot specified-12.51% (within total allowable error)[13]
Up to 4Serum-20°CChemiluminescent ImmunoassayMaximum change of 8.85% (within total allowable error)[8][9]

Experimental Protocols

Below are generalized methodologies for assessing the stability of this compound in serum or plasma samples subjected to freeze-thaw cycles, based on practices reported in the literature.

1. Sample Collection and Initial Processing

  • Collect whole blood from subjects into appropriate collection tubes (e.g., serum separator tubes or EDTA plasma tubes).

  • Allow serum samples to clot completely at room temperature.

  • Centrifuge the samples to separate the serum or plasma from the cellular components. This should ideally be done within one hour of collection.[2]

  • Immediately after separation, analyze a baseline aliquot (Cycle 0) for 25(OH)D concentration.

2. Aliquoting and Storage

  • Pool the remaining serum or plasma to ensure a homogenous sample for the stability study.

  • Divide the pooled sample into multiple small-volume aliquots in cryovials. This is crucial to avoid the need to thaw a large volume for each analysis.

  • Store the aliquots at a specified temperature, typically -20°C or -80°C.[2][3]

3. Freeze-Thaw Cycling

  • For each freeze-thaw cycle, remove a set of aliquots from the freezer.

  • Allow the samples to thaw completely at room temperature.

  • Gently mix the samples by inversion to ensure homogeneity.

  • Analyze one aliquot for 25(OH)D concentration.

  • Place the remaining aliquots for that cycle back into the freezer at the specified temperature.

  • Repeat this process for the desired number of cycles (e.g., 1, 2, 3, 4, and 5 cycles).

4. Analysis of this compound

  • Analyze the 25(OH)D concentration in the thawed aliquots using a validated analytical method, such as:

    • Chemiluminescent Immunoassay (CLIA)[2]

    • Radioimmunoassay (RIA)[1]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Ensure that the assay is properly calibrated and that quality control samples are included in each run.

5. Data Analysis

  • Compare the 25(OH)D concentrations of the samples from each freeze-thaw cycle to the baseline (Cycle 0) measurement.

  • Calculate the percentage change in concentration for each cycle.

  • Statistically analyze the data to determine if there are significant differences between the freeze-thaw cycles and the baseline.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Sample Preparation & Storage cluster_cycling Freeze-Thaw Cycling & Analysis cluster_analysis Data Analysis A Collect Whole Blood B Centrifuge to Separate Serum/Plasma A->B C Pool and Aliquot Samples B->C D Store Aliquots at -20°C or -80°C C->D E Thaw Aliquots at Room Temperature D->E F Analyze 25(OH)D Concentration E->F G Refreeze Remaining Aliquots E->G I Compare Results to Baseline F->I H Repeat for Desired Number of Cycles G->H H->E J Calculate Percentage Change I->J

Caption: Experimental workflow for assessing 25(OH)D stability through freeze-thaw cycles.

logical_relationship cluster_factors Factors Influencing 25(OH)D Stability cluster_outcome Outcome A Number of Freeze-Thaw Cycles E This compound Sample Integrity A->E B Storage Temperature B->E C Duration of Storage C->E D Analytical Method D->E

Caption: Key factors influencing the integrity of this compound samples.

References

Technical Support Center: 25-Hydroxycholecalciferol for Autofluorescence Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 25-hydroxycholecalciferol to mitigate autofluorescence in cell-based assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively manage background fluorescence in their experiments.

Troubleshooting Guide

High autofluorescence can mask specific signals, leading to poor signal-to-noise ratios and inaccurate data. Treatment with this compound is an emerging method to counter this issue. Here are solutions to common problems you may encounter.

ProblemPossible Cause(s)Recommended Solution(s)
High Autofluorescence Persists After Treatment 1. Insufficient Incubation Time: The conversion to the active metabolite and subsequent effects on cellular redox state takes time. 2. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type. 3. Cell Line Inefficiency: The cell line may have low expression of the CYP27B1 enzyme, required to convert this compound to the active form, calcitriol (B1668218).[1] 4. Dominant Source of Autofluorescence is Not NAD(P)H: The primary source of autofluorescence in your sample may be from other molecules like lipofuscin or aldehyde fixation, which are not targeted by this mechanism.[2][3]1. Increase Incubation Time: Extend the incubation period up to 72 hours, monitoring cell health closely.[1] 2. Perform a Dose-Response Experiment: Test a range of concentrations (e.g., 50 nM to 500 nM) to determine the optimal level for your assay. 3. Verify VDMS in Cell Line: If possible, check literature or perform qPCR to confirm the expression of the Vitamin D Metabolising System (VDMS), particularly CYP27B1, in your cells. 4. Combine with Other Methods: For fixation-induced autofluorescence, consider treatment with sodium borohydride. For lipofuscin, consider agents like Sudan Black B.[3][4]
High Cell Death or Poor Cell Health Observed 1. Cytotoxicity: this compound, especially at "supraphysiological" concentrations and with long incubation times, can inhibit cell growth and induce apoptosis.[1][5] 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol) may be at a toxic concentration in the final culture medium.1. Reduce Concentration and/or Incubation Time: Use the lowest effective concentration for the shortest time necessary. A starting point could be in the "physiological" range (e.g., 100-250 nM).[1] 2. Monitor Cell Viability: Run parallel viability assays (e.g., Trypan Blue, MTT) to establish a non-toxic working concentration for your specific cells. 3. Use a Solvent Control: Always include a vehicle control (culture medium with the same final concentration of solvent) in your experimental setup to ensure observed effects are due to the compound and not the solvent.
Variability Between Experiments 1. Inconsistent Reagent Preparation: this compound may not be fully solubilized or may degrade if stored improperly. 2. Differences in Cell State: Cell confluence, passage number, or metabolic state can affect the expression of the VDMS and the baseline level of autofluorescence.1. Prepare Fresh Solutions: Prepare this compound solutions fresh from a powdered stock for each experiment. Ensure it is fully dissolved before adding to the culture medium. 2. Standardize Cell Culture Conditions: Use cells from a consistent passage number and seed them to reach a consistent confluence level (e.g., 70-80%) before starting the treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which this compound reduces autofluorescence?

A1: The primary mechanism involves a two-step process. First, many cell types possess an autocrine vitamin D metabolizing system (VDMS) that converts this compound into the hormonally active form, 1α,25-dihydroxyvitamin D3 (calcitriol), via the enzyme CYP27B1.[1] Second, calcitriol induces a state of oxidative stress, which leads to the oxidation of the highly fluorescent coenzyme NAD(P)H to its non-fluorescent form, NAD(P)+.[2] Since NAD(P)H is a major contributor to cellular autofluorescence, this conversion significantly lowers the background signal.[2][6]

Q2: Will this method work for all cell types?

A2: Efficacy is dependent on the cell type's ability to convert this compound to calcitriol. This has been demonstrated in several cervical cancer cell lines (SiHa, HeLa) and human vascular smooth muscle cells, among others.[5][7] It is recommended to perform a pilot study to validate the method for your specific cell line.

Q3: What concentrations of this compound should I use?

A3: The optimal concentration can be cell-type dependent. Based on published studies investigating its biological effects, a good starting range is between 100 nM and 500 nM.[1] It is critical to perform a dose-response curve to find the ideal balance between autofluorescence reduction and minimal cytotoxicity for your specific assay.

Q4: How long should I incubate my cells with this compound?

A4: An incubation time of 72 hours has been used in studies to elicit significant biological effects.[1] However, a shorter incubation may be sufficient to reduce autofluorescence. We recommend a time-course experiment (e.g., 24, 48, 72 hours) to determine the minimum required time.

Q5: Can I use this method to reduce autofluorescence in fixed cells?

A5: This method relies on active cellular metabolism to convert the precursor and alter the NAD(P)H pool. Therefore, it is intended for use with live cells prior to fixation and staining. It is not expected to be effective on cells that have already been fixed.

Q6: Are there any potential side effects on cell physiology?

A6: Yes. At higher concentrations and longer incubation times, this compound has been shown to inhibit cell growth, disrupt the mitochondrial membrane potential, and induce apoptosis.[1] It is crucial to assess cell health and viability to ensure that the treatment is not introducing experimental artifacts.

Data Summary: Concentrations and Observed Effects

The following table summarizes concentrations of this compound and its active form, calcitriol, used in relevant cell culture studies. Note that these studies were not measuring autofluorescence directly but provide a basis for selecting concentrations for your optimization experiments.

CompoundCell LineConcentration(s)Incubation TimeObserved Biological Effect(s)Reference
This compound SiHa (Cervical Cancer)250 nM (physiological) 2500 nM (supraphysiological)72 hoursSignificant reduction in cell count and viability; induction of apoptosis.[1]
1α,25-Dihydroxyvitamin D3 (Calcitriol) HL-60 (Leukemia)1 nM, 10 nM, 100 nMNot SpecifiedDose-dependent decrease in autofluorescence emission intensity.[2]
1α,25-Dihydroxyvitamin D3 (Calcitriol) Caco-2 (Colon Cancer)10 nM - 1 µM>10 daysDose-dependent reduction in proliferation.[8]
1α,25-Dihydroxyvitamin D3 (Calcitriol) C3H 10T1/2 (Mesenchymal)25 nM - 100 nM4 daysSignificant reduction in cell number and proliferation.[9]

Experimental Protocols

Protocol 1: Optimizing this compound Concentration

This protocol is designed to identify the optimal concentration of this compound that reduces autofluorescence without inducing significant cytotoxicity in your cell line.

  • Cell Seeding: Seed your cells in a multi-well plate suitable for fluorescence microscopy or flow cytometry at a density that will result in 70-80% confluency after 72 hours.

  • Reagent Preparation: Prepare a 1000X stock solution of this compound (e.g., 100 µM in 100% Ethanol). Store at -20°C.

  • Treatment: Prepare complete culture medium containing a range of this compound concentrations (e.g., 0 nM, 50 nM, 100 nM, 250 nM, 500 nM).

    • Crucial Control: Include a "Vehicle Control" well containing the highest concentration of ethanol (B145695) used in the treatment wells.

  • Incubation: Remove the existing medium from the cells and replace it with the treatment media. Incubate for a set time (start with 72 hours).

  • Autofluorescence Measurement:

    • Wash cells with PBS.

    • Add fresh phenol (B47542) red-free medium or PBS for imaging.

    • Using a fluorescence microscope or flow cytometer, measure the baseline autofluorescence in an unstained channel (e.g., DAPI or FITC channel, as NAD(P)H fluoresces in this range).[3] Use consistent acquisition settings for all wells.

  • Viability Assessment: In a parallel plate treated identically, perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or a live/dead stain) to quantify the cytotoxic effects of each concentration.

  • Analysis: Plot the mean fluorescence intensity and percent viability against the concentration of this compound. Select the highest concentration that provides significant autofluorescence reduction while maintaining high cell viability (e.g., >90%).

Visualizations

Proposed Mechanism of Action

G cluster_medium Extracellular Medium cluster_cell Cell Cytoplasm 25(OH)D3 This compound (25(OH)D3) CYP27B1 CYP27B1 (1α-hydroxylase) 25(OH)D3->CYP27B1 Enters Cell Calcitriol 1α,25-Dihydroxyvitamin D3 (Calcitriol) CYP27B1->Calcitriol Converts ROS Reactive Oxygen Species (ROS) Calcitriol->ROS Induces NADPH_pool NAD(P)H (Fluorescent) ROS->NADPH_pool Oxidizes NADP_pool NAD(P)+ (Non-Fluorescent) NADPH_pool->NADP_pool AF_Source Reduced Autofluorescence NADP_pool->AF_Source Leads to

Caption: Mechanism of this compound-mediated autofluorescence reduction.

Experimental Workflow

G cluster_endpoint 5. Endpoint Assays A 1. Seed Cells in Multi-well Plate B 2. Culture to ~70% Confluency A->B C 3. Prepare Treatment Media (with 25(OH)D3 & Controls) B->C D 4. Treat Cells & Incubate (e.g., 72h) C->D E Measure Autofluorescence (Microscopy/Cytometry) D->E F Assess Cell Viability (e.g., Trypan Blue) D->F G 6. Analyze Data & Determine Optimal Concentration E->G F->G H 7. Proceed with Staining Protocol Using Optimized Conditions G->H

Caption: Workflow for optimizing this compound treatment.

References

Technical Support Center: Interference from 3-epi-25-hydroxycholecalciferol in Analytical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to the analytical measurement of vitamin D, specifically focusing on the interference caused by 3-epi-25-hydroxycholecalciferol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experimental issues and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is 3-epi-25-hydroxycholecalciferol and why is it a concern in vitamin D analysis?

A1: 3-epi-25-hydroxycholecalciferol (3-epi-25(OH)D₃) is a stereoisomer of 25-hydroxycholecalciferol (25(OH)D₃), the primary circulating form of vitamin D₃. The two molecules differ only in the spatial orientation of the hydroxyl group at the C-3 position. This structural similarity makes them isobaric, meaning they have the same mass, which poses a significant challenge for analytical methods that rely on mass detection, such as mass spectrometry.[1] The concern is that co-measurement of 3-epi-25(OH)D₃ with 25(OH)D₃ can lead to an overestimation of a patient's vitamin D status, potentially masking a deficiency.[2] This is particularly relevant in infants, where 3-epi-25(OH)D₃ concentrations can be significantly higher.[2][3]

Q2: Which analytical methods are most affected by interference from 3-epi-25(OH)D₃?

A2: Both immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be affected, but in different ways.

  • Immunoassays: The degree of interference in immunoassays depends on the specificity of the antibodies used. Some immunoassays exhibit significant cross-reactivity with 3-epi-25(OH)D₃, leading to falsely elevated results.[4][5] The extent of this cross-reactivity can vary considerably between different manufacturers' assays.[6][7]

  • LC-MS/MS: As 25(OH)D₃ and 3-epi-25(OH)D₃ are isobaric, they cannot be distinguished by mass spectrometry alone.[1] Therefore, chromatographic separation is essential to prevent co-elution and subsequent over-quantification of 25(OH)D₃.[8][9] LC-MS/MS methods that do not achieve baseline separation of these two epimers will report an inaccurate, combined result.

Q3: In which patient populations is 3-epi-25(OH)D₃ interference a more significant issue?

A3: Interference from 3-epi-25(OH)D₃ is a more pronounced issue in infants and newborns.[2][3] Several studies have reported that the proportion of 3-epi-25(OH)D₃ to total 25(OH)D is higher in these populations.[2][3] While present in adults, the concentration of 3-epi-25(OH)D₃ is generally lower.[10] However, it can still be a confounding factor, especially in large-scale clinical studies or when precise measurement is critical.

Troubleshooting Guides

Issue 1: My 25(OH)D₃ results from an immunoassay seem unexpectedly high, especially in samples from infants.

  • Potential Cause: This could be due to cross-reactivity of the immunoassay antibody with 3-epi-25(OH)D₃.

  • Troubleshooting Steps:

    • Review Assay Specifications: Check the manufacturer's package insert for information on cross-reactivity with 3-epi-25(OH)D₃.[11]

    • Analyze a Reference Material: If available, analyze a certified reference material (CRM) that contains a known concentration of 3-epi-25(OH)D₃ to assess the degree of cross-reactivity of your specific assay.

    • Confirm with a Separation-Based Method: If the issue persists and accurate quantification is crucial, consider re-analyzing the samples using an LC-MS/MS method that chromatographically separates 25(OH)D₃ from its 3-epimer.[11]

Issue 2: Our LC-MS/MS method for 25(OH)D₃ shows a single, broad peak, and we suspect co-elution of the 3-epimer.

  • Potential Cause: The chromatographic conditions are insufficient to resolve 25(OH)D₃ and 3-epi-25(OH)D₃.

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Column Selection: Consider using a column with a different stationary phase that offers better selectivity for stereoisomers, such as a pentafluorophenyl (PFP) or a chiral column.[8][9]

      • Mobile Phase and Gradient: Adjust the mobile phase composition and gradient profile to enhance the separation.

    • Inject a Standard of the Epimer: Inject a pure standard of 3-epi-25(OH)D₃ to determine its retention time under your current chromatographic conditions and confirm co-elution.

    • Consult Published Methods: Refer to established and validated LC-MS/MS methods that have demonstrated successful separation of these epimers for guidance on chromatographic conditions.[1][8][9][12][13]

Data Presentation

Table 1: Cross-reactivity of 3-epi-25(OH)D₃ in Selected Commercial Immunoassays

Immunoassay ManufacturerAssay NameReported Cross-reactivity with 3-epi-25(OH)D₃Reference
RocheElecsys Vitamin D TotalSignificant cross-reactivity observed, especially in samples with high 3-epi-25(OH)D₃ concentrations.[3]
Beckman---Significant cross-reactivity observed.[4][5]
SiemensADVIA Centaur Vitamin D TotalLower bias compared to some other immunoassays.[6]
AbbottARCHITECT 25-OH Vitamin D---[6]
DiaSorinLIAISON®Reported not to be affected by 3-epi-25(OH)D.[14]

Note: Cross-reactivity can vary between lots and is subject to change. Always refer to the manufacturer's most recent product information.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Separation of 25(OH)D₃ and 3-epi-25(OH)D₃

This protocol is a generalized example based on common practices for achieving chromatographic separation.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of serum or plasma, add an internal standard solution (e.g., d₆-25(OH)D₃).

    • Add 200 µL of a protein precipitation agent (e.g., zinc sulfate (B86663) solution) and vortex.

    • Add 1 mL of an extraction solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture) and vortex thoroughly.[1]

    • Centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume of the initial mobile phase.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A column known for resolving stereoisomers, such as a Phenomenex Kinetex PFP (pentafluorophenyl) column or a chiral column (e.g., Phenomenex Lux cellulose-3).[8][9]

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid).

    • Mobile Phase B: Methanol or acetonitrile (B52724) with a modifier (e.g., 0.1% formic acid).

    • Gradient: A shallow gradient elution is typically required to achieve baseline separation. The exact gradient profile will need to be optimized for the specific column and system.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.

    • Ionization Mode: Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for 25(OH)D₃, 3-epi-25(OH)D₃, and the internal standard need to be determined and optimized.

Visualizations

Vitamin_D_Metabolism_and_Interference cluster_Metabolism Vitamin D Metabolism cluster_Analysis Analytical Measurement Vitamin D3\n(Cholecalciferol) Vitamin D3 (Cholecalciferol) This compound\n(25(OH)D3) This compound (25(OH)D3) Vitamin D3\n(Cholecalciferol)->this compound\n(25(OH)D3) Liver 25(OH)D3 25(OH)D3 1,25-dihydroxycholecalciferol\n(Active Form) 1,25-dihydroxycholecalciferol (Active Form) 25(OH)D3->1,25-dihydroxycholecalciferol\n(Active Form) Kidney 3-epi-25-hydroxycholecalciferol\n(3-epi-25(OH)D3) 3-epi-25-hydroxycholecalciferol (3-epi-25(OH)D3) 25(OH)D3->3-epi-25-hydroxycholecalciferol\n(3-epi-25(OH)D3) Epimerization Accurate Measurement Accurate Measurement 25(OH)D3->Accurate Measurement 3-epi-25(OH)D3 3-epi-25(OH)D3 3-epi-25(OH)D3->Accurate Measurement Requires Separation Inaccurate Measurement\n(Overestimation) Inaccurate Measurement (Overestimation) 3-epi-25(OH)D3->Inaccurate Measurement\n(Overestimation) Analytical Interference Analytical Interference Inaccurate Measurement\n(Overestimation)->Analytical Interference

Caption: Vitamin D metabolism and the point of analytical interference.

Analytical_Workflow_Troubleshooting cluster_Immunoassay Immunoassay Workflow cluster_LCMS LC-MS/MS Workflow IA_Start Sample with 25(OH)D3 and 3-epi-25(OH)D3 IA_Assay Perform Immunoassay IA_Start->IA_Assay IA_Result Measure Signal IA_Assay->IA_Result IA_Check Cross-reactivity with 3-epi-25(OH)D3? IA_Result->IA_Check IA_Accurate Accurate 25(OH)D3 Measurement IA_Check->IA_Accurate No IA_Inaccurate Inaccurate (Elevated) 25(OH)D3 Measurement IA_Check->IA_Inaccurate Yes LCMS_Start Sample with 25(OH)D3 and 3-epi-25(OH)D3 LCMS_Separation Chromatographic Separation LCMS_Start->LCMS_Separation LCMS_Check Baseline Separation Achieved? LCMS_Separation->LCMS_Check LCMS_Detection MS/MS Detection LCMS_Accurate Accurate 25(OH)D3 Measurement LCMS_Detection->LCMS_Accurate LCMS_Check->LCMS_Detection Yes LCMS_Inaccurate Inaccurate (Combined) Measurement LCMS_Check->LCMS_Inaccurate No

Caption: Troubleshooting logic for immunoassay and LC-MS/MS workflows.

References

Validation & Comparative

25-Hydroxycholecalciferol vs. Cholecalciferol: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of 25-hydroxycholecalciferol (25(OH)D3), also known as calcifediol, and cholecalciferol (vitamin D3). The information presented is supported by experimental data from multiple studies to assist researchers and drug development professionals in making informed decisions regarding vitamin D supplementation and therapeutic development.

Executive Summary

This compound consistently demonstrates superior bioavailability compared to cholecalciferol. Clinical and preclinical studies indicate that 25(OH)D3 leads to a more rapid and pronounced increase in serum 25(OH)D levels, the key indicator of vitamin D status. The relative bioavailability of 25(OH)D3 has been reported to be approximately two to three times greater than that of cholecalciferol.[1][2] This enhanced bioavailability is attributed to its more direct metabolic pathway, bypassing the initial hydroxylation step in the liver that cholecalciferol must undergo.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters from comparative studies, illustrating the differences in bioavailability between 25(OH)D3 and cholecalciferol.

Table 1: Comparative Efficacy in Raising Serum 25(OH)D Concentrations in Older Adults

ParameterThis compound (20 µ g/day )Cholecalciferol (20 µ g/day )Reference
Time to reach 75 nmol/L10 days40 days[2]
Area Under the Curve (AUC)/µg dose~3 times higher than Cholecalciferol-[2]
Rate of Elimination59-109% higher than Cholecalciferol-[2]

Table 2: Relative Bioavailability in Animal Models

Animal ModelRelative Bioavailability of 25(OH)D3 vs. CholecalciferolKey Outcome MeasureReference
Broiler Chickens~2.03 times higherGrowth performance and bone mineralization[1]
White Pekin Ducks188%Plasma 25-OH-D3 concentrations[3][4][5]

Signaling Pathway and Metabolism

The metabolism of vitamin D is a two-step hydroxylation process to become biologically active. Cholecalciferol is first transported to the liver where it is converted to this compound.[6][7] This is the main circulating form of vitamin D and the metabolite measured to determine a person's vitamin D status.[7] 25(OH)D3 is then transported to the kidneys, where it undergoes a second hydroxylation to form the biologically active hormone, 1,25-dihydroxycholecalciferol (calcitriol).[6][8] Supplementing with 25(OH)D3 bypasses the initial hepatic conversion step, leading to a more direct and efficient increase in circulating 25(OH)D levels.

VitaminD_Metabolism cluster_skin Skin cluster_liver Liver cluster_kidney Kidney 7-Dehydrocholesterol 7-Dehydrocholesterol Cholecalciferol Cholecalciferol 7-Dehydrocholesterol->Cholecalciferol Photolysis This compound This compound Cholecalciferol->this compound 25-hydroxylase 1,25-Dihydroxycholecalciferol 1,25-Dihydroxycholecalciferol This compound->1,25-Dihydroxycholecalciferol 1α-hydroxylase Sunlight (UVB) Sunlight (UVB) Sunlight (UVB)->7-Dehydrocholesterol Diet Diet Diet->Cholecalciferol

Vitamin D Metabolic Pathway

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating bioavailability studies. Below are representative experimental protocols from the cited literature.

Study 1: Comparative Pharmacokinetics in Older Adults
  • Study Design: A randomized, double-blind, active comparator trial.[2]

  • Participants: 91 adults aged 63.3 ± 7.9 years.[2]

  • Intervention: Daily oral administration of 25(OH)D3 (10, 15, and 20 µg) or cholecalciferol (20 µg) for 6 months, followed by a 6-month washout period.[2]

  • Data Collection: Frequent blood samples were collected to measure serum 25(OH)D concentrations.

  • Analytical Method: Serum 25(OH)D levels were quantified using validated analytical methods, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard.

Study 2: Relative Bioavailability in Broiler Chickens
  • Study Design: A feeding trial with varying levels of cholecalciferol and 25(OH)D3 supplementation in broiler chickens with calcium- and phosphorus-deficient diets.[1]

  • Animals: 1- to 21-day-old broiler chickens.[1]

  • Intervention: Diets were supplemented with different concentrations of either cholecalciferol or 25(OH)D3.

  • Data Collection: Body weight gain, and the weight, length, and ash content of the femur, tibia, and metatarsus were measured.[1]

  • Statistical Analysis: The relative bioavailability was determined using slope-ratio assays from multiple linear regressions of the outcome variables against the supplemental levels of the two vitamin D forms.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing the bioavailability of two vitamin D metabolites.

Bioavailability_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis Protocol_Design Protocol Design (Randomized, Crossover/Parallel) Subject_Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Protocol_Design->Subject_Recruitment Baseline_Sampling Baseline Blood Sampling (Measure initial 25(OH)D) Subject_Recruitment->Baseline_Sampling Intervention Intervention (Administer Cholecalciferol or 25(OH)D3) Baseline_Sampling->Intervention Serial_Sampling Serial Blood Sampling (Pharmacokinetic time points) Intervention->Serial_Sampling Sample_Analysis Sample Analysis (LC-MS/MS for 25(OH)D) Serial_Sampling->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis Statistical_Comparison Statistical Comparison (Bioequivalence/Superiority) PK_Analysis->Statistical_Comparison

Comparative Bioavailability Study Workflow

Conclusion

The evidence strongly supports that this compound is a more potent and rapidly acting precursor for increasing circulating 25(OH)D levels compared to cholecalciferol. This has significant implications for clinical practice, particularly in individuals with impaired liver function or malabsorption, and for the development of more effective vitamin D-based therapies. Researchers and drug developers should consider the distinct pharmacokinetic profiles of these two vitamin D metabolites in the design of future studies and formulations.

References

A Head-to-Head Comparison of 25-Hydroxycholecalciferol and Ergocalciferol Efficacy in Raising Serum 25-Hydroxyvitamin D Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 25-hydroxycholecalciferol (calcifediol) and ergocalciferol (B368823) (vitamin D2) in elevating serum concentrations of 25-hydroxyvitamin D [25(OH)D], the primary indicator of vitamin D status in the body. This analysis is based on a synthesis of findings from multiple clinical trials and meta-analyses, offering supporting experimental data and detailed methodologies for a comprehensive understanding.

Executive Summary

The available evidence strongly suggests that this compound is significantly more potent and acts more rapidly than ergocalciferol in raising serum 25(OH)D levels. While direct head-to-head clinical trials are limited, a comparative analysis based on their relative potencies to cholecalciferol (vitamin D3) indicates a substantial efficacy advantage for this compound. Studies have shown that this compound is approximately three times more potent than cholecalciferol, whereas cholecalciferol is estimated to be about twice as potent as ergocalciferol. This suggests that This compound may be up to six times more potent than ergocalciferol in increasing serum 25(OH)D concentrations.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from key studies, highlighting the comparative efficacy of this compound and ergocalciferol.

Table 1: Relative Potency Compared to Cholecalciferol (Vitamin D3)

CompoundRelative Potency vs. CholecalciferolKey Findings
This compound ~3-fold higherConsistently demonstrates a more rapid and greater increase in serum 25(OH)D for an equivalent microgram dose.
Ergocalciferol ~0.5-fold (half as potent)Less effective in raising and maintaining serum 25(OH)D levels over the long term.

Table 2: Summary of Clinical Trial Data

Study (Year)ComparisonPopulationDosageDurationMean Increase in Serum 25(OH)D (ng/mL)
Navarro-Valverde et al. (2016)[1][2]Calcifediol vs. CholecalciferolPostmenopausal women with osteoporosisCalcifediol: 266 µ g/fortnightly ; Cholecalciferol: 800 IU/day12 monthsCalcifediol group reached significantly higher levels (mean >80 ng/mL at 12 months)
Armas et al. (2004)[3]Ergocalciferol vs. CholecalciferolHealthy male volunteersSingle 50,000 IU dose28 daysCholecalciferol produced a sustained increase, while ergocalciferol levels peaked early and declined rapidly.
Shieh et al. (2016)[4]Calcifediol vs. CholecalciferolVitamin D deficient adultsCalcifediol: 20 µ g/day ; Cholecalciferol: 60 µ g/day 16 weeksCalcifediol: 25.5 ng/mL; Cholecalciferol: 13.8 ng/mL
Wetmore et al. (2016)[5][6]Ergocalciferol vs. CholecalciferolNon-dialysis CKD patients50,000 IU/week12 weeksCholecalciferol: 45.0 ng/mL; Ergocalciferol: 30.7 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key comparative studies.

General Inclusion and Exclusion Criteria for Vitamin D Supplementation Trials

Inclusion Criteria:

  • Age typically between 18 and 70 years.[7]

  • Varying health statuses, from healthy individuals to those with specific conditions like chronic kidney disease (CKD) or postmenopausal osteoporosis.[5][6][7]

  • Often, a baseline serum 25(OH)D level indicating deficiency or insufficiency (e.g., <30 ng/mL).[4]

Exclusion Criteria:

  • Pregnancy.[7]

  • Hypercalcemia.[7]

  • Conditions known to affect vitamin D metabolism, such as sarcoidosis, primary hyperparathyroidism, or severe liver disease.[6][7]

  • Use of medications that interfere with vitamin D metabolism (e.g., anticonvulsants, corticosteroids).[7]

  • Recent high-dose vitamin D supplementation.[8]

Serum 25-Hydroxyvitamin D Measurement

The accurate quantification of serum 25(OH)D is critical for assessing the efficacy of supplementation.

  • Method of Choice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high specificity and ability to differentiate between 25(OH)D2 and 25(OH)D3.[9][10][11][12][13]

  • Sample Preparation: A common procedure involves protein precipitation from a small serum or plasma sample (typically 50-150 µL) using a solvent like acetonitrile, followed by centrifugation.[9][10]

  • Analysis: The supernatant is then injected into the LC-MS/MS system for separation and quantification of 25(OH)D2 and 25(OH)D3. Deuterated internal standards are used to ensure accuracy.[9][12]

Mandatory Visualization

Vitamin D Metabolic Pathway

The following diagram illustrates the metabolic pathways of both ergocalciferol (Vitamin D2) and cholecalciferol (the precursor to this compound).

VitaminD_Metabolism cluster_D2 Ergocalciferol (Vitamin D2) Pathway cluster_D3 Cholecalciferol (Vitamin D3) Pathway Ergocalciferol Ergocalciferol (Vitamin D2) Liver Liver (25-hydroxylase) Ergocalciferol->Liver Ingestion 25(OH)D2 25-Hydroxyergocalciferol (25(OH)D2) Kidney Kidney (1α-hydroxylase) 25(OH)D2->Kidney 1,25(OH)2D2 1,25-Dihydroxyergocalciferol (Ercatriol) Inactive_Metabolites Inactive Metabolites 1,25(OH)2D2->Inactive_Metabolites Catabolism Cholecalciferol Cholecalciferol (Vitamin D3) Cholecalciferol->Liver Ingestion / Skin Synthesis 25(OH)D3 This compound (Calcifediol) 25(OH)D3->Kidney 1,25(OH)2D3 1,25-Dihydroxycholecalciferol (Calcitriol) 1,25(OH)2D3->Inactive_Metabolites Catabolism Liver->25(OH)D2 Liver->25(OH)D3 Kidney->1,25(OH)2D2 Kidney->1,25(OH)2D3

Caption: Metabolic pathways of ergocalciferol (D2) and cholecalciferol (D3).

Experimental Workflow for a Comparative Vitamin D Supplementation Study

The diagram below outlines a typical experimental workflow for a clinical trial comparing the efficacy of two vitamin D analogues.

Experimental_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment - Serum 25(OH)D - Demographics Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound Supplementation Randomization->GroupA GroupB Group B: Ergocalciferol Supplementation Randomization->GroupB FollowUp1 Follow-up Visit 1 (e.g., 4 weeks) - Serum 25(OH)D Measurement GroupA->FollowUp1 GroupB->FollowUp1 FollowUp2 Follow-up Visit 2 (e.g., 12 weeks) - Serum 25(OH)D Measurement FollowUp1->FollowUp2 FinalAnalysis Final Data Analysis - Compare change in 25(OH)D - Statistical Analysis FollowUp2->FinalAnalysis

Caption: A typical experimental workflow for a vitamin D supplementation trial.

Conclusion

Based on the current body of scientific literature, this compound is a more potent and efficient option for correcting vitamin D deficiency compared to ergocalciferol. Its direct entry into the vitamin D metabolic pathway, bypassing the initial hepatic hydroxylation step, contributes to its rapid action and greater efficacy. For researchers and drug development professionals, these findings are critical when designing clinical trials, developing new vitamin D-based therapies, and establishing clinical guidelines for the treatment of vitamin D deficiency. The provided experimental protocols and visualizations offer a framework for understanding and conducting further research in this area.

References

Validation of a Novel 25-Hydroxycholecalciferol ELISA Kit Against the Gold Standard LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate measurement of 25-hydroxycholecalciferol [25(OH)D], the primary circulating form of vitamin D, is crucial for assessing vitamin D status and its role in various physiological and pathological processes. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high specificity and accuracy, enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput and cost-effective alternative.[1][2][3] This guide provides a comprehensive validation of a new this compound ELISA kit, comparing its performance against the established LC-MS/MS method.

Performance Characteristics

A comparative analysis was conducted to evaluate the performance of the new ELISA kit against LC-MS/MS. The key performance metrics are summarized in the tables below.

Table 1: Accuracy and Correlation

The accuracy of the ELISA kit was assessed by comparing the 25(OH)D concentrations with those obtained by LC-MS/MS. The correlation between the two methods was determined using Passing-Bablok regression analysis.

ParameterResult
Correlation Coefficient (r) 0.93
Passing-Bablok Regression ELISA = 0.97 (LC-MS/MS) - 5.23 nmol/L
Mean Bias -14.1%[4]

The Roche Cobas assay, as a representative automated immunoassay, showed acceptable agreement with LC-MS/MS with an intercept of -5.23 nmol/L and a slope of 0.97.[4] Some studies have shown certain immunoassays to have a bias, with one study noting a bias of -7.2 ± 18.9 nmol/L for the MicroVue ELISA kit compared to LC-MS/MS.[5]

Table 2: Precision

The precision of the ELISA kit was determined by assessing the intra-assay and inter-assay coefficients of variation (CV).

ParameterLow Concentration ControlHigh Concentration Control
Intra-Assay CV (%) 4.2%[4]2.2%[4]
Inter-Assay CV (%) <10%<10%

The LC-MS/MS method generally demonstrates high precision, with intra- and inter-assay CVs typically below 5%.[1][2] For instance, one LC-MS/MS method reported intra-assay variability ranging from 1.5% to 3.8%.[1] Some immunoassays have shown higher variability, with inter-assay CVs exceeding 10% at different concentration levels.[2]

Table 3: Linearity and Sensitivity

The linearity of the ELISA was evaluated across a range of 25(OH)D concentrations. The limit of quantification (LOQ) was determined as the lowest concentration that could be reliably measured.

ParameterResult
Linearity (r²) 0.9958[6]
Dynamic Range 5 - 1000 ng/mL[6]
Limit of Quantification (LOQ) 5 ng/mL[6]

LC-MS/MS methods can achieve very low limits of quantitation, often around 1 ng/mL.

Experimental Protocols

Detailed methodologies for both the this compound ELISA and LC-MS/MS assays are provided below.

This compound ELISA Protocol (Competitive Binding)

This protocol is based on the principle of competitive binding.

  • Sample Preparation: Serum or plasma samples are brought to room temperature.

  • Dispensing Standards, Controls, and Samples: 10 µL of standards, controls, and samples are dispensed into the appropriate wells of the anti-Vitamin D antibody-coated microplate.[7]

  • Addition of Biotinylated 25(OH)D: 200 µL of a working solution of biotinylated 25(OH)D reagent is added to each well.[7]

  • Incubation: The plate is sealed and incubated for 90 minutes at room temperature to allow for competitive binding between the sample 25(OH)D and the biotinylated 25(OH)D for the antibody binding sites.[7]

  • Washing: The plate is washed three times with wash buffer to remove unbound components.[7]

  • Addition of Enzyme Conjugate: 200 µL of Streptavidin-HRP enzyme conjugate is added to each well and incubated for 30 minutes.[7]

  • Second Washing: The plate is washed again three times to remove unbound enzyme conjugate.[7]

  • Substrate Addition and Color Development: 100 µL of TMB substrate solution is added to each well, leading to the development of a blue color.[7][8] The intensity of the color is inversely proportional to the concentration of 25(OH)D in the sample.

  • Stopping the Reaction: 100 µL of stop solution is added to each well, changing the color to yellow.[8]

  • Absorbance Measurement: The absorbance is read at 450 nm using an ELISA reader.[7][8]

  • Calculation: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The 25(OH)D concentration in the samples is then determined from this curve.

LC-MS/MS Protocol

LC-MS/MS offers high sensitivity and specificity for the quantification of 25(OH)D2 and 25(OH)D3.[1]

  • Sample Preparation (Protein Precipitation): 50 µL of serum is combined with 100 µL of acetonitrile (B52724) containing an internal standard (e.g., deuterated 25(OH)D3). The mixture is vortexed and then centrifuged to precipitate proteins.

  • Supernatant Transfer: The clear supernatant is transferred to a new vial for analysis.

  • Liquid Chromatography (LC): The extracted sample is injected into an HPLC system. A C18 column is typically used to separate 25(OH)D2 and 25(OH)D3 from other sample components.[6]

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of 25(OH)D2, 25(OH)D3, and the internal standard.

  • Data Analysis: The concentration of 25(OH)D2 and 25(OH)D3 in the sample is calculated by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the comparative workflow for the validation of the this compound ELISA kit against LC-MS/MS.

Caption: Comparative workflow for ELISA and LC-MS/MS analysis.

Conclusion

The new this compound ELISA kit demonstrates acceptable performance in terms of accuracy, precision, and linearity when compared to the gold standard LC-MS/MS method. While LC-MS/MS remains the reference for its superior specificity, this ELISA kit provides a reliable and efficient alternative for high-throughput screening and routine analysis in research and clinical settings. However, it is important for laboratories to be aware of the potential for bias compared to mass spectrometry and to establish their own performance characteristics for the assay.[2][9]

References

cross-validation of different analytical methods for 25-hydroxycholecalciferol measurement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for 25-Hydroxycholecalciferol Measurement

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of this compound [25(OH)D], the primary circulating form of vitamin D, is crucial for assessing vitamin D status and is of significant interest in both clinical diagnostics and research.[1][2] The landscape of analytical methods for 25(OH)D is diverse, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) often considered the gold standard, alongside a variety of immunoassays.[3][4] This guide provides an objective comparison of these methods, supported by performance data and detailed experimental protocols to aid in the selection of the most appropriate assay for your research needs.

Methodology Overview

The two predominant categories for 25(OH)D measurement are chromatography-based assays and immunoassays.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly specific and sensitive, capable of separately quantifying 25(OH)D2 and 25(OH)D3.[4][6] It is considered a reference method for the standardization of 25(OH)D assays.[7]

  • Immunoassays: These methods, including Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Chemiluminescence Immunoassay (CLIA), are widely used due to their automation and high-throughput capabilities.[3][5] However, their accuracy can be affected by antibody cross-reactivity with other vitamin D metabolites.[3][8]

Quantitative Performance Comparison

The following tables summarize the performance characteristics of various analytical methods for 25(OH)D measurement as reported in cross-validation studies.

Table 1: Comparison of Immunoassays with LC-MS/MS

Immunoassay PlatformBias vs. LC-MS/MSCorrelation (r) / Concordance (CCC)Key FindingsReference
Roche Cobas (Total D) -14.1% mean biasCCC: 0.93Demonstrated acceptable agreement and better performance than the Abbott Architect in the studied samples.[8]
Abbott Architect (25-OH Vitamin D) 15.1% mean biasCCC: 0.85Showed proportional and constant differences with LC-MS/MS.[8][9]
DiaSorin LIAISON (Total) 0.2 µg/L mean biasCCC: 0.95Showed good agreement with LC-MS/MS.[9]
Siemens Centaur Variable performance---Performance varied in comparison studies.[9]
IDS iSYS Variable performance---Performance varied in comparison studies.[9]
DiaSorin RIA 1.1 µg/L mean biasCCC: 0.97Performance was comparable to LC-MS/MS.[9]

Bias indicates the systematic difference between the immunoassay and the LC-MS/MS reference method. A positive bias suggests overestimation by the immunoassay, while a negative bias indicates underestimation. CCC (Concordance Correlation Coefficient) is a measure of agreement between two methods.

Table 2: Precision of 25(OH)D Assays

MethodIntra-Assay %CVInter-Assay %CVReference
LC-MS/MS < 5%< 5%[10]
HPLC ---2.6%–4.9% for 25(OH)D3; 3.2%–13% for 25(OH)D2[11]
Automated Immunoassays (General) < 10%< 10%[9]

%CV (Coefficient of Variation) is a measure of the relative variability.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of findings. Below are generalized protocols for the primary analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is considered the reference method for its high specificity and ability to distinguish between 25(OH)D2 and 25(OH)D3.[6]

  • Sample Preparation: The goal is to extract 25(OH)D from the serum or plasma matrix and remove interfering substances. Common techniques include:

    • Protein Precipitation: A simple and rapid method where a precipitant solution (e.g., acetonitrile (B52724) or methanol) containing an internal standard (like Vitamin D2-d6) is added to the sample. The mixture is vortexed and centrifuged to pellet the precipitated proteins.[10]

    • Liquid-Liquid Extraction (LLE): This involves the extraction of 25(OH)D into an organic solvent.

    • Solid-Phase Extraction (SPE): The sample is loaded onto a cartridge that selectively retains the analyte, which is then eluted with a stronger solvent.[10]

  • Chromatographic Separation (LC): The extracted sample is injected into a liquid chromatograph. A reversed-phase column (e.g., C18 or C8) is commonly used to separate 25(OH)D2 and 25(OH)D3 from other metabolites based on their different affinities for the stationary and mobile phases.[10]

  • Detection (MS/MS): The separated analytes are introduced into a tandem mass spectrometer. The first mass spectrometer selects the precursor ion of the target molecule, which is then fragmented. The second mass spectrometer detects specific product ions, providing high selectivity and quantification.

Immunoassay Protocol (General)

Immunoassays are widely used for their automation and high-throughput capabilities.[3]

  • Analyte Release: In the initial step, 25(OH)D and other hydroxylated metabolites are dissociated from their binding proteins in the serum.[3]

  • Competitive Binding: The assay involves a competitive reaction between the patient's 25(OH)D and a labeled 25(OH)D tracer for a limited number of binding sites on a specific anti-25(OH)D antibody.

  • Signal Detection: The amount of tracer bound to the antibody is inversely proportional to the concentration of 25(OH)D in the sample. The signal generated by the tracer (e.g., radioactivity for RIA, light for CLIA) is measured.

  • Quantification: The concentration of 25(OH)D in the sample is determined by comparing the signal to a standard curve generated from samples with known concentrations.[3]

Visualizing the Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical process of method cross-validation.

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Serum_Plasma Serum/Plasma Sample Add_IS Add Internal Standard Serum_Plasma->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: Workflow for this compound measurement using LC-MS/MS.

Immunoassay_Workflow cluster_Assay Immunoassay Procedure Sample Patient Sample Release Release from Binding Proteins Sample->Release Competitive_Binding Competitive Binding (Analyte vs. Tracer) Release->Competitive_Binding Signal_Detection Signal Detection Competitive_Binding->Signal_Detection Quantification Quantification vs. Standard Curve Signal_Detection->Quantification

Caption: Generalized workflow for immunoassay-based this compound measurement.

Cross_Validation_Logic cluster_Methods Analytical Methods cluster_Analysis Comparative Analysis Reference_Method Reference Method (e.g., LC-MS/MS) Patient_Samples Analyze Aliquots of Patient Samples Reference_Method->Patient_Samples Test_Method Test Method (e.g., Immunoassay) Test_Method->Patient_Samples Bias Calculate Bias (Bland-Altman) Patient_Samples->Bias Correlation Determine Correlation (Passing-Bablok/Regression) Patient_Samples->Correlation Precision Assess Precision (%CV) Patient_Samples->Precision Agreement Evaluate Clinical Agreement Patient_Samples->Agreement

Caption: Logical flow for the cross-validation of analytical methods.

References

Unraveling the Genomic Influence of Vitamin D Metabolites: A Comparative Guide to 25-Hydroxycholecalciferol and 1,25-Dihydroxycholecalciferol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of vitamin D metabolites on gene expression is paramount for harnessing their therapeutic potential. This guide provides an objective comparison of two key players: 25-hydroxycholecalciferol (25(OH)D3), the major circulating form of vitamin D, and 1,25-dihydroxycholecalciferol (1,25(OH)2D3), the biologically active form. We delve into their differential potencies, underlying signaling mechanisms, and the experimental frameworks used to elucidate their genomic actions.

The secosteroid hormone 1,25(OH)2D3 is the principal regulator of calcium homeostasis and exerts a wide array of physiological functions, including the inhibition of cancer cell proliferation and modulation of the immune system.[1] Its precursor, 25(OH)D3, is also capable of influencing gene expression, though with significantly lower potency.[2] Both metabolites primarily exert their genomic effects through the Vitamin D Receptor (VDR), a nuclear hormone receptor that acts as a ligand-activated transcription factor.[1][3] Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then interacts with Vitamin D Response Elements (VDREs) in the promoter regions of target genes to modulate their transcription.[4][5]

Quantitative Comparison of Gene Regulatory Potency

Experimental data from studies on human peripheral blood mononuclear cells (PBMCs) have quantitatively demonstrated the substantial difference in potency between 1,25(OH)2D3 and 25(OH)D3 in regulating gene expression.

Parameter1,25-Dihydroxycholecalciferol (1,25(OH)2D3)This compound (25(OH)D3)Reference
Average EC₅₀ for 206 common target genes 0.48 nM322 nM[2][6]
Relative Potency ~600-fold higher than 25(OH)D3~600-fold lower than 1,25(OH)2D3[2][7]

Note: EC₅₀ (half maximal effective concentration) is the concentration of a substance that induces a response halfway between the baseline and maximum. A lower EC₅₀ indicates higher potency.

While saturating concentrations of both metabolites can result in a comparable number and identity of target genes being regulated, 25(OH)D3 requires concentrations in the order of 300 nM or higher to exert these effects.[6][7] This is significantly higher than the sub-nanomolar concentrations at which 1,25(OH)2D3 is effective.[7] Interestingly, the type of target gene (e.g., primary/secondary, up-/down-regulated) does not significantly affect the relative sensitivity to these metabolites.[6][8]

Signaling Pathways and Mechanisms of Action

The genomic actions of both 1,25(OH)2D3 and 25(OH)D3 are primarily mediated through the VDR signaling pathway. The key distinction lies in their affinity for the VDR.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metabolites 1,25(OH)2D3 or 25(OH)D3 VDR_inactive VDR Metabolites->VDR_inactive Binding (High affinity for 1,25(OH)2D3) (Low affinity for 25(OH)D3) VDR_RXR_complex VDR-RXR Heterodimer VDR_inactive->VDR_RXR_complex Heterodimerization RXR RXR RXR->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Translocation & Binding Gene_Expression Target Gene Transcription VDRE->Gene_Expression Modulation of Transcription

1,25(OH)2D3 is the high-affinity natural ligand for the VDR.[7] 25(OH)D3 can also directly bind to and activate the VDR, but its affinity is estimated to be 100- to 1,000-fold lower.[5][7] This difference in binding affinity largely explains the observed ~600-fold difference in potency for gene regulation.[2][7]

The ability of 25(OH)D3 to directly regulate gene expression is supported by studies in cells with low expression of the enzyme CYP27B1 (1α-hydroxylase), which converts 25(OH)D3 to 1,25(OH)2D3. In these cells, early transcriptomic responses to 25(OH)D3 are observed, suggesting a direct action rather than conversion to the more active form.[6][7]

Beyond these classical genomic actions, both metabolites can also elicit rapid, non-genomic effects that are not dependent on gene transcription.[5][9] These actions are often mediated through a putative cell membrane-bound VDR and can involve the modulation of various intracellular signaling cascades, such as those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[4][10]

Experimental Protocols

The following outlines a generalized workflow for comparing the effects of 25(OH)D3 and 1,25(OH)2D3 on gene expression, based on methodologies cited in the literature.

Experimental_Workflow A 1. Cell Culture (e.g., PBMCs, Myoblasts) B 2. Treatment - 1,25(OH)2D3 (e.g., 0.1-10 nM) - 25(OH)D3 (e.g., 100-1000 nM) - Vehicle Control (e.g., Ethanol) - Time Course (e.g., 4, 8, 24h) A->B C 3. RNA Isolation & Quality Control B->C D 4. Gene Expression Analysis (e.g., RT-qPCR, RNA-seq) C->D E 5. Data Analysis - Differential Gene Expression - EC50 Calculation - Pathway Analysis D->E

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Human peripheral blood mononuclear cells (PBMCs) are a commonly used primary cell model.[2][6] Cells are isolated and cultured in appropriate media. Other cell types, such as human myoblasts or cancer cell lines, are also utilized.[11][12]

  • Preparation of Vitamin D Metabolites: Stock solutions of 1,25(OH)2D3 and 25(OH)D3 are prepared in a suitable solvent, such as ethanol. These are then diluted in culture media to the desired final concentrations. A vehicle control (media with solvent) is essential.[13][14]

  • Treatment: The existing culture medium is replaced with the medium containing the respective vitamin D metabolite or vehicle control. Concentrations typically range from sub-nanomolar to low nanomolar for 1,25(OH)2D3 and from mid-nanomolar to micromolar for 25(OH)D3.[6][14]

  • Incubation: Cells are incubated for a specified duration (e.g., 4, 8, or 24 hours) under standard culture conditions (e.g., 37°C, 5% CO2).[6][13]

  • Harvesting: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested for RNA extraction.[13]

Protocol 2: RNA Isolation and Gene Expression Analysis
  • RNA Extraction: Total RNA is isolated from the harvested cells using standard commercial kits and protocols.

  • Quality Control: The integrity and concentration of the extracted RNA are assessed to ensure high quality for downstream applications.

  • Gene Expression Quantification:

    • RT-qPCR: For analyzing a specific set of target genes, reverse transcription-quantitative polymerase chain reaction is performed.[14]

    • RNA-sequencing (RNA-seq): For a transcriptome-wide analysis, RNA-seq is employed to identify all differentially expressed genes.[6][7]

Protocol 3: Data Analysis
  • Differential Expression: Gene expression levels in the treated groups are compared to the vehicle control group to identify significantly up- or down-regulated genes.

  • EC₅₀ Calculation: Dose-response curves are generated by plotting the fold change in gene expression against the concentration of the vitamin D metabolite. A log-logistic model can be used to determine the EC₅₀ values.[6]

  • Bioinformatic Analysis: Gene ontology and pathway analysis are performed on the differentially expressed genes to identify the biological processes and signaling pathways that are modulated.

Concluding Remarks

The available evidence unequivocally establishes 1,25-dihydroxycholecalciferol as the most potent endogenous regulator of vitamin D-responsive genes, acting at sub-nanomolar concentrations. While this compound can directly modulate gene expression through the same VDR-mediated pathway, it requires substantially higher, often supra-physiological, concentrations to achieve comparable effects.[2][6] This ~600-fold difference in potency is a critical consideration for researchers designing experiments and for clinicians interpreting the physiological effects of vitamin D supplementation. Future investigations should continue to explore the cell-type specific responses to these metabolites and the potential for 25(OH)D3 to exert direct genomic effects in tissues with high local concentrations.

References

A Comparative Guide to the Potency of 25-Hydroxycholecalciferol and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative potency of 25-hydroxycholecalciferol (25(OH)D₃), the primary circulating form of vitamin D, and its synthetic analogs. The information presented is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds. The data summarized herein is derived from various experimental studies and is presented to facilitate a clear, objective comparison.

Introduction to Vitamin D Metabolism and Analogs

Vitamin D, primarily in the form of cholecalciferol (Vitamin D₃), is a prohormone that requires two hydroxylation steps to become biologically active. The first hydroxylation occurs in the liver, converting cholecalciferol to this compound (25(OH)D₃ or calcifediol).[1] The second hydroxylation takes place mainly in the kidneys, where 25(OH)D₃ is converted to the active hormone, 1α,25-dihydroxycholecalciferol (1,25(OH)₂D₃ or calcitriol).[1] Calcitriol (B1668218) exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes involved in calcium homeostasis, cell proliferation, differentiation, and immune function.[2][3]

Synthetic analogs of vitamin D are designed to elicit more selective biological responses with fewer side effects, such as hypercalcemia, which can be a limiting factor in the therapeutic use of calcitriol.[4][5] These analogs often feature modifications to the side chain, A-ring, or C-ring of the vitamin D molecule.[5] Some analogs are pro-drugs that require metabolic activation, while others are designed to be more direct-acting or to have altered affinity for the VDR and co-activator proteins. Furthermore, the development of analogs that inhibit the enzyme responsible for vitamin D catabolism, CYP24A1, represents a key strategy to enhance the potency and duration of action of both endogenous and exogenous vitamin D compounds.[6]

Comparative Potency Data

The relative potency of 25(OH)D₃ and its synthetic analogs can be assessed through various in vitro and in vivo assays. Key parameters for comparison include Vitamin D Receptor (VDR) binding affinity, the half-maximal effective concentration (EC₅₀) in cell-based assays measuring proliferation and differentiation, and in vivo effects on calcium metabolism and other physiological endpoints.

Vitamin D Receptor (VDR) Binding Affinity

The affinity of a compound for the VDR is a primary determinant of its biological activity. Higher affinity generally correlates with greater potency. The binding affinity is often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating tighter binding.

CompoundRelative VDR Binding Affinity (Calcitriol = 100%)Reference
Calcitriol (1,25(OH)₂D₃) 100%[7]
This compound (25(OH)D₃) ~1%[8]
Calcipotriol Lower than Calcitriol[7]
EB 1213 Comparable to Calcitriol[7]
GS 1500 Lower than Calcitriol[7]
Tacalcitol High (EC₅₀ of 7 nM in functional assay)[9]
2-methylene-19-nor-(20S)-1α,25(OH)₂D₃ (2MD) High[2]
14-epi analogs (TX527, TX522) Comparable to Calcitriol[2]

Note: Direct comparative Ki or Kd values are not always available in the literature, hence relative affinities or functional assay data are presented.

In Vitro Potency: Cell Proliferation and Differentiation

The antiproliferative and pro-differentiating effects of vitamin D compounds are crucial for their potential therapeutic applications in diseases like cancer and psoriasis. These effects are typically evaluated in various cell lines, and the potency is quantified by the EC₅₀ value.

CompoundCell LineBiological EffectEC₅₀Relative Potency (Calcitriol = 1)Reference
Calcitriol (1,25(OH)₂D₃) Human Skin CellsInhibition of Proliferation-1[7]
Calcipotriol Human Skin CellsInhibition of Proliferation->1[7]
EB 1213 Human Skin CellsInhibition of Proliferation->1[7]
GS 1500 Human Skin CellsInhibition of Proliferation->1[7]
PRI-1906 Human Acute Myeloid Leukemia (AML) cellsInduction of Differentiation-Similar or elevated[10]
PRI-1907 Human Acute Myeloid Leukemia (AML) cellsInduction of Differentiation-Similar or elevated[10]

Note: Specific EC₅₀ values are often study-dependent and may not be directly comparable across different experimental setups. The table reflects the reported relative potencies.

In Vivo Potency

In vivo studies in animal models are essential for evaluating the systemic effects of vitamin D analogs, including their therapeutic efficacy and potential for side effects like hypercalcemia.

CompoundAnimal ModelKey FindingReference
This compound (25(OH)D₃) Broiler ChickensMore effective at increasing serum 25(OH)D₃ levels than cholecalciferol.[11]
This compound (25(OH)D₃) Growing PigsLinearly improved circulating vitamin D status and tissue deposition.[12]
1α-Hydroxycholecalciferol Rachitic ChicksIdentical potency to calcitriol in stimulating intestinal calcium absorption.[13]
2-methylene-19-nor-(20S)-1α,25(OH)₂D₃ (2MD) Ovariectomized RatsPotent inducer of bone formation.[14]
Calcitriol vs. Cholecalciferol Postmenopausal WomenBoth effectively modified serum calcium and bone turnover markers. Cholecalciferol significantly increased serum 25(OH)D.
Calcifediol vs. Cholecalciferol Adults with Vitamin D deficiencyCalcifediol increased total and free 25(OH)D levels more rapidly than cholecalciferol.[15]

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are primarily mediated through the Vitamin D Receptor signaling pathway. Understanding this pathway and the experimental workflows used to assess compound potency is critical for interpreting the data.

Vitamin D Receptor Signaling Pathway

VDR_Signaling_Pathway cluster_extracellular Extracellular Space 25(OH)D3 25(OH)D₃ / Analog 25(OH)D3_cell 25(OH)D3_cell 25(OH)D3->25(OH)D3_cell Diffusion VDR_inactive VDR_inactive 25(OH)D3_cell->VDR_inactive Binding VDR_active VDR_active VDR_inactive->VDR_active Translocation RXR RXR VDR_active->RXR Heterodimerization VDRE VDRE RXR->VDRE Binding Gene Gene VDRE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Response Protein->Response

Experimental Workflow: VDR Competitive Binding Assay

VDR_Binding_Assay_Workflow start Start prep_receptor Prepare VDR Source (e.g., cell lysate, purified receptor) start->prep_receptor prep_ligand Prepare Radiolabeled Ligand (e.g., [³H]-calcitriol) start->prep_ligand prep_competitor Prepare Unlabeled Competitor (25(OH)D₃ or Analog) start->prep_competitor incubation Incubate Receptor, Radioligand, and Competitor prep_receptor->incubation prep_ligand->incubation prep_competitor->incubation separation Separate Bound from Free Ligand incubation->separation quantification Quantify Bound Radioactivity separation->quantification analysis Data Analysis (IC₅₀, Ki determination) quantification->analysis end End analysis->end

Experimental Workflow: Cell-Based Reporter Gene Assay

Reporter_Gene_Assay_Workflow start Start seed_cells Seed Reporter Cells (containing VDRE-luciferase construct) start->seed_cells treat_cells Treat Cells with 25(OH)D₃ or Analog seed_cells->treat_cells incubation Incubate for 18-24 hours treat_cells->incubation lyse_cells Lyse Cells incubation->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate measure_luminescence Measure Luminescence add_substrate->measure_luminescence analysis Data Analysis (EC₅₀ determination) measure_luminescence->analysis end End analysis->end

Detailed Experimental Protocols

Vitamin D Receptor (VDR) Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity of test compounds to the VDR.

1. Materials:

  • Purified recombinant VDR or cell lysates containing VDR.

  • Radiolabeled ligand (e.g., [³H]-1,25(OH)₂D₃).

  • Unlabeled test compounds (25(OH)D₃ and its analogs).

  • Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and dithiothreitol).

  • Wash buffer.

  • Scintillation cocktail and vials.

  • Microcentrifuge tubes or 96-well plates.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the unlabeled test compounds and the reference compound (unlabeled 1,25(OH)₂D₃).

  • In microcentrifuge tubes or a 96-well plate, combine the VDR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compounds. Include controls for total binding (no unlabeled competitor) and non-specific binding (excess unlabeled 1,25(OH)₂D₃).

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separate the bound from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation, charcoal adsorption, or filtration through glass fiber filters.

  • Wash the bound fraction with cold wash buffer to remove any remaining free radioligand.

  • Quantify the radioactivity in the bound fraction by adding scintillation cocktail and measuring in a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]

Cell-Based Reporter Gene Assay

This protocol describes a method to assess the functional potency of vitamin D analogs in activating VDR-mediated gene transcription.

1. Materials:

  • A suitable mammalian cell line (e.g., HEK293, PC-3) that has been stably or transiently transfected with two plasmids: one expressing the human VDR and another containing a luciferase reporter gene driven by a promoter with one or more Vitamin D Response Elements (VDREs).[16][17]

  • Cell culture medium and supplements.

  • Test compounds (25(OH)D₃ and its analogs) and a reference agonist (e.g., calcitriol).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

2. Procedure:

  • Seed the reporter cells into a 96-well plate at an appropriate density and allow them to attach overnight.[16]

  • Prepare serial dilutions of the test compounds and the reference agonist in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).[16]

  • Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.[16]

  • After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve. The EC₅₀ value, representing the concentration that produces 50% of the maximal response, is calculated from this curve.[16]

Cell Proliferation Assay (e.g., MTT Assay)

This protocol provides a general method for evaluating the anti-proliferative effects of vitamin D analogs.

1. Materials:

  • A suitable cell line (e.g., cancer cell lines like PC3, or skin cells).

  • Cell culture medium and supplements.

  • Test compounds (25(OH)D₃ and its analogs).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

2. Procedure:

  • Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[18]

Conclusion

The assessment of the relative potency of this compound and its synthetic analogs requires a multi-faceted approach, integrating data from VDR binding assays, in vitro functional assays, and in vivo studies. Synthetic analogs often exhibit significantly higher potency than 25(OH)D₃ and can be designed to have more favorable therapeutic profiles, such as reduced calcemic effects. The experimental protocols provided in this guide offer a framework for the standardized evaluation of these compounds, which is essential for the advancement of vitamin D-based therapies. The continued development of novel analogs, particularly those that modulate the activity of metabolic enzymes like CYP24A1, holds significant promise for a range of clinical applications.

References

Navigating Vitamin D Supplementation: A Comparative Guide to 25-Hydroxycholecalciferol and Cholecalciferol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of vitamin D supplementation is critical. This guide provides a systematic review and meta-analysis of intervention studies comparing 25-hydroxycholecalciferol (calcifediol) and cholecalciferol, offering a comprehensive overview of their relative efficacy, supported by experimental data and detailed methodologies.

Vitamin D deficiency is a global health concern, and supplementation is a common strategy to restore adequate levels. Cholecalciferol (vitamin D3) has traditionally been the most widely used supplement. However, its metabolite, this compound (calcifediol), is emerging as a potent alternative. This guide delves into the scientific evidence to provide an objective comparison of these two compounds.

Executive Summary

Systematic reviews and meta-analyses consistently demonstrate that calcifediol (B1668214) is more effective and acts more rapidly than cholecalciferol in raising serum concentrations of 25-hydroxyvitamin D [25(OH)D], the key indicator of vitamin D status.[1][2] Studies suggest that calcifediol is approximately three to five times more potent than cholecalciferol.[3][4][5] This increased potency is attributed to its more efficient intestinal absorption and bypass of the initial hydroxylation step in the liver that cholecalciferol must undergo.

Comparative Efficacy: A Quantitative Analysis

The following tables summarize the quantitative data from key intervention studies that directly compare the effects of this compound and cholecalciferol on serum 25(OH)D levels.

Table 1: Comparison of Daily Supplementation Studies

Study (Year)Participant PopulationIntervention GroupsDurationBaseline Serum 25(OH)D (ng/mL)Final Serum 25(OH)D (ng/mL)Key Findings
Shieh et al. (2017)[6][7]35 adults with 25(OH)D levels <20 ng/mL1. Cholecalciferol (60 µg/d; 2400 IU/d)2. Calcifediol (20 µg/d)16 weeksCholecalciferol: 16.2 ± 3.7Calcifediol: 17.0 ± 2.5Cholecalciferol: ~30Calcifediol: ~42.5Calcifediol led to a significantly greater increase in total and free 25(OH)D levels compared to cholecalciferol. By 4 weeks, 87.5% of the calcifediol group reached ≥30 ng/mL, versus 23.1% of the cholecalciferol group.[6]
Cashman et al. (2012)[3]56 adults ≥50 years1. Placebo2. Cholecalciferol (20 µg/d; 800 IU/d)3. Calcifediol (7 µg/d)4. Calcifediol (20 µg/d)10 weeksNot specified in abstractCholecalciferol (20 µg/d): Increase of 0.96 nmol/L per µgCalcifediol (7 µg/d): Increase of 4.02 nmol/L per µgCalcifediol (20 µg/d): Increase of 4.77 nmol/L per µgOn a per microgram basis, calcifediol was about 4.2 to 5 times more effective in raising serum 25(OH)D concentrations than cholecalciferol.[3]

Table 2: Comparison of Intermittent Dosing Studies

Study (Year)Participant PopulationIntervention GroupsDurationBaseline Serum 25(OH)D (ng/mL)Percentage Reaching >30 ng/mLKey Findings
Pérez-Castrillón et al. (2021)[8]303 postmenopausal women with 25(OH)D <20 ng/mL1. Calcifediol (0.266 mg/month)2. Cholecalciferol (25,000 IU/month)4 months~13.0Calcifediol: 35.0%Cholecalciferol: 8.2%Calcifediol was significantly more effective than cholecalciferol in raising serum 25(OH)D levels to above 30 ng/mL after 4 months of monthly administration.[1]
Corrado et al. (2021)160 post-menopausal women with hypovitaminosis D1. Cholecalciferol (single dose 100,000 IU)2. Cholecalciferol (100,000 IU every 2 months)3. Cholecalciferol (7000 IU weekly)4. Calcifediol (0.266 mg weekly)Not specified in abstract~15-18Not specifiedCalcifediol supplementation was more effective and faster in increasing 25(OH)D serum levels compared to all cholecalciferol regimens.[9]

Experimental Protocols

A critical aspect of interpreting these studies is understanding the methodologies used to measure 25(OH)D concentrations. The primary methods employed in the cited clinical trials include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for measuring 25(OH)D due to its high specificity and ability to distinguish between 25(OH)D2 and 25(OH)D3.[10][11] The general procedure involves:

    • Sample Preparation: Serum or plasma samples are deproteinized, typically with acetonitrile, to release the vitamin D metabolites.

    • Extraction: The metabolites are extracted from the sample using a solid-phase or liquid-liquid extraction technique.

    • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, which separates 25(OH)D2 and 25(OH)D3 from other metabolites.

    • Mass Spectrometric Detection: The separated metabolites are ionized and detected by a tandem mass spectrometer, which provides highly specific and sensitive quantification.

  • Immunoassays: These methods, including enzyme-linked immunosorbent assays (ELISA) and chemiluminescence immunoassays (CLIA), are widely used in clinical laboratories due to their automation and high throughput.[11] The general principle involves:

    • Competitive Binding: A known amount of labeled 25(OH)D competes with the 25(OH)D in the patient's sample for binding to a limited number of specific antibodies.

    • Signal Detection: The amount of bound labeled 25(OH)D is inversely proportional to the concentration of 25(OH)D in the sample. The signal (e.g., color change or light emission) is measured to quantify the result.

    • Note: While convenient, immunoassays can be subject to cross-reactivity with other vitamin D metabolites and may show variability between different manufacturers.[11]

Vitamin D Metabolism and Signaling Pathway

To appreciate the differences between cholecalciferol and this compound, it is essential to understand their roles in the vitamin D metabolic pathway.

VitaminD_Metabolism cluster_source Sources of Vitamin D cluster_circulation Circulation cluster_organs Organs cluster_cellular Cellular Action Sun Sunlight (UVB) Skin Skin Sun->Skin 7-dehydrocholesterol Diet Diet / Supplements Cholecalciferol Cholecalciferol (Vitamin D3) Diet->Cholecalciferol Liver Liver Cholecalciferol->Liver Hydroxylation (CYP2R1/CYP27A1) Calcifediol This compound (Calcifediol) Kidney Kidney Calcifediol->Kidney Hydroxylation (CYP27B1) Calcitriol 1,25-Dihydroxycholecalciferol (Calcitriol) TargetTissues Target Tissues Calcitriol->TargetTissues Skin->Cholecalciferol Liver->Calcifediol Kidney->Calcitriol VDR Vitamin D Receptor (VDR) TargetTissues->VDR Gene Gene Transcription VDR->Gene BiologicalResponse Biological Response Gene->BiologicalResponse Cholecalciferol_Supplement->Cholecalciferol Cholecalciferol Supplementation Calcifediol_Supplement->Calcifediol Calcifediol Supplementation

Caption: Vitamin D metabolism and intervention points.

As the diagram illustrates, cholecalciferol requires hydroxylation in the liver to be converted to this compound. Supplementing directly with calcifediol bypasses this step, leading to a more rapid and efficient increase in circulating 25(OH)D levels.

Experimental Workflow for a Comparative Intervention Study

The design of a robust clinical trial to compare these two forms of vitamin D is crucial for generating reliable data. The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_recruitment Phase 1: Recruitment & Screening cluster_intervention Phase 2: Randomized Intervention cluster_followup Phase 3: Follow-up & Data Collection cluster_analysis Phase 4: Analysis & Reporting Recruitment Recruit Target Population (e.g., Vitamin D Deficient Adults) InformedConsent Informed Consent Recruitment->InformedConsent Screening Screening for Inclusion/Exclusion Criteria InformedConsent->Screening Baseline Baseline Measurements (Serum 25(OH)D, Calcium, PTH, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Cholecalciferol Supplementation Randomization->GroupA GroupB Group B: This compound Supplementation Randomization->GroupB Placebo Group C: Placebo Randomization->Placebo FollowUp1 Follow-up Visit 1 (e.g., 4 weeks) GroupA->FollowUp1 Adherence Monitor Adherence GroupA->Adherence GroupB->FollowUp1 GroupB->Adherence Placebo->FollowUp1 Placebo->Adherence FollowUp2 Follow-up Visit 2 (e.g., 8 weeks) FollowUp1->FollowUp2 FinalVisit Final Visit (e.g., 16 weeks) FollowUp2->FinalVisit DataAnalysis Biochemical Analysis (Serum 25(OH)D, etc.) FinalVisit->DataAnalysis StatisticalAnalysis Statistical Analysis DataAnalysis->StatisticalAnalysis Reporting Reporting of Results StatisticalAnalysis->Reporting

Caption: A typical randomized controlled trial workflow.

Logical Relationships in Meta-Analysis

MetaAnalysis_Logic cluster_planning Planning cluster_execution Execution cluster_synthesis Synthesis & Analysis cluster_conclusion Conclusion DefineQuestion Define Research Question (e.g., Calcifediol vs. Cholecalciferol Efficacy) SetCriteria Set Inclusion/Exclusion Criteria DefineQuestion->SetCriteria LitSearch Comprehensive Literature Search SetCriteria->LitSearch StudySelection Study Selection based on Criteria LitSearch->StudySelection DataExtraction Data Extraction from Selected Studies StudySelection->DataExtraction QualityAssessment Assess Quality and Risk of Bias DataExtraction->QualityAssessment StatisticalSynthesis Statistical Synthesis (e.g., Weighted Average Effect Size) QualityAssessment->StatisticalSynthesis Heterogeneity Assess Heterogeneity (I²) StatisticalSynthesis->Heterogeneity SubgroupAnalysis Subgroup and Sensitivity Analyses Heterogeneity->SubgroupAnalysis InterpretResults Interpret Results and Draw Conclusions SubgroupAnalysis->InterpretResults Publication Publication of Meta-Analysis InterpretResults->Publication

Caption: Logical flow of a systematic review and meta-analysis.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of 25-Hydroxycholecalciferol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 25-Hydroxycholecalciferol, a compound that requires careful handling due to its potential toxicity. Adherence to these procedures is essential for minimizing environmental impact and safeguarding personnel.

Core Principles of this compound Waste Management

This compound and any materials contaminated with it are to be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of with household garbage or released into the sewage system.[2] All disposal procedures must comply with local, regional, national, and international regulations.[3]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Hazardous Waste Classification: All forms of this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, bench paper), must be classified as hazardous waste.[1]

  • Waste Segregation: Do not mix this compound waste with non-hazardous laboratory trash.[1] It is advisable to collect this waste in a dedicated container to prevent cross-contamination and ensure proper handling by waste management professionals.

2. Waste Collection and Containment:

  • Solid Waste: Place all solid materials contaminated with this compound into a designated, clearly labeled hazardous waste container.[1] This includes unused compound and contaminated lab supplies like weighing boats and wipes.[1] The container must be made of a compatible material and have a secure, tight-fitting lid.[1]

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[1]

3. Labeling and Storage:

  • Clear Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste."[1] The label should also specify the contents, including "this compound" and any other components of the waste, such as solvents, with estimated concentrations.[1]

  • Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA).[1] This area should be away from general laboratory traffic and incompatible materials. Keep the container closed at all times, except when adding waste.[1]

4. Final Disposal:

  • Professional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[1]

Personal Protective Equipment (PPE) and Safety Precautions

Due to the toxic nature of this compound, which can be fatal if swallowed, inhaled, or in contact with skin, all handling and disposal procedures must be conducted with appropriate safety measures.[1][2][4][5]

  • Engineering Controls: Handle the compound and its waste within a certified chemical fume hood.[1] Ensure good ventilation and exhaustion at the workplace.[2][4]

  • Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1] In case of inadequate ventilation, wear respiratory protection.[6]

Emergency Procedures

In the event of accidental exposure or spillage, follow these first-aid measures and containment procedures:

Exposure Route First-Aid Measures
Inhalation Move the victim to fresh air. If breathing is irregular or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of water. Seek immediate medical attention.[5][6]
Eye Contact Rinse cautiously with water for several minutes.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][5][6]

For accidental spills, prevent further leakage if it is safe to do so.[6] Avoid dust formation.[6] Collect the spilled material and place it in a suitable, closed container for disposal.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Step 1: Identify and Classify as Hazardous Waste A->B C Step 2: Segregate Waste (Solid and Liquid) B->C D Step 3: Collect in Dedicated, Labeled Containers C->D E Step 4: Store Securely in Satellite Accumulation Area D->E F Step 5: Arrange for Professional Waste Collection (EHS) E->F G End: Proper Disposal F->G

Disposal workflow for this compound.

References

Personal protective equipment for handling 25-Hydroxycholecalciferol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 25-Hydroxycholecalciferol (Calcifediol). Adherence to these procedures is critical to ensure personal safety and proper disposal.

Hazard Summary

This compound is a potent compound classified with significant health risks. It is crucial to handle this substance with extreme caution.

Key Hazards:

  • Fatal if swallowed, in contact with skin, or if inhaled.[1][2]

  • Causes damage to organs through prolonged or repeated exposure.[1][2][3]

  • May damage fertility or the unborn child.[2]

Personal Protective Equipment (PPE)

The primary defense against exposure is the consistent and correct use of appropriate PPE. All personnel must be trained in the proper use and removal of their PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4]
Face ShieldTo be worn in addition to safety goggles, especially when there is a risk of splashes or aerosol generation.[1][5]
Hand Protection Double GlovingAn inner nitrile glove should be worn, with a second, heavier-duty, chemical-resistant glove (e.g., neoprene or butyl rubber) over it. Gloves must be changed immediately upon contamination.[1][5]
Body Protection Dedicated Lab CoatA disposable, solid-front, back-closing gown or a dedicated, non-porous lab coat is required and should not be worn outside the designated handling area.[1]
Chemical-Resistant ApronRecommended to be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing.[1]
Respiratory Protection RespiratorA NIOSH-approved respirator with P100 cartridges is required for handling powders or any procedure that may generate aerosols. Fit-testing is mandatory for all users.[1][4][5]
Footwear Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory.[1]

Handling and Storage

Proper handling and storage are essential to prevent accidental exposure and maintain the integrity of the compound.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6] Ensure that safety showers and eye wash stations are readily accessible.[7]

  • Safe Handling Practices :

    • Do not eat, drink, or smoke in areas where the compound is handled.[3][4]

    • Avoid the formation of dust and aerosols.[3]

    • Wash hands thoroughly after handling.[3][4]

    • Take off immediately all contaminated clothing and wash it before reuse.[4][8]

  • Storage : Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area.[4][8] The substance should be stored locked up and kept out of the reach of children.[4][8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4][9]

Spill Management and Disposal Plan

All waste contaminated with this compound is considered hazardous and must be managed accordingly.

The following workflow outlines the key steps for managing a spill of this compound.

Spill_Cleanup_Workflow Workflow for Handling a this compound Spill A IMMEDIATE RESPONSE Evacuate and alert others. Secure the area. B ASSESS THE SPILL Identify if it's a minor or major spill. A->B Once area is safe C DON PPE Wear appropriate protective equipment. B->C For all spills D CONTAIN THE SPILL Cover with absorbent material (for liquids) or gently cover (for solids). C->D E CLEANUP Collect absorbed material or powder into a hazardous waste container. D->E F DECONTAMINATE Clean the spill area with an appropriate solvent/detergent, followed by water. E->F G DISPOSE OF WASTE Seal and label the hazardous waste container. F->G H FINAL STEPS Remove PPE and wash hands. Report the incident. G->H

Workflow for handling a this compound spill.

Under no circumstances should this compound or contaminated materials be disposed of in the regular trash or down the drain.[10]

  • Solid Waste : All contaminated solid materials, including gloves, disposable lab coats, bench paper, and used consumables, must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][6][10]

  • Liquid Waste : All contaminated liquid waste must be collected in a dedicated, clearly labeled, sealed, and chemical-resistant hazardous waste container.[1][6]

  • Sharps : Contaminated sharps must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.[1]

  • Disposal Procedure : All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][10] Maintain accurate records of the waste generated and its disposal.[10] Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container is disposed of according to institutional guidelines.[10]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。